2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
Description
BenchChem offers high-quality 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridin-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c1-6-5-11-7(9)3-2-4-8(11)10-6;/h2-5H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDZQTGDAAKIOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylimidazo[1,2-a]pyridin-5-amine Hydrochloride: A Key Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride (CAS Number: 3931-67-7), a heterocyclic compound belonging to the prominent imidazo[1,2-a]pyridine class. While specific experimental data for this particular salt is limited in publicly available literature, this document synthesizes the wealth of information available for the core imidazo[1,2-a]pyridine scaffold, offering valuable insights for researchers working with this and related molecules.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds and approved drugs.[1][2] Its rigid, bicyclic structure provides a versatile framework for the spatial arrangement of various functional groups, enabling potent and selective interactions with a wide range of biological targets. This has led to the development of drugs with diverse therapeutic applications, including anti-cancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][3][4]
2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride is a specific derivative of this important class of compounds. The presence of a methyl group at the 2-position and an amine group at the 5-position offers potential for further chemical modification and exploration of its structure-activity relationships (SAR).
Physicochemical and Safety Profile
While detailed experimental data such as melting point and solubility for 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride are not extensively reported in scientific literature, basic properties and safety information can be compiled from supplier data.
| Property | Value | Source |
| CAS Number | 3931-67-7 | [5] |
| Molecular Formula | C₈H₁₀ClN₃ | [5] |
| Molecular Weight | 183.64 g/mol | [5] |
| Appearance | Solid | [6] |
| InChI | 1S/C8H9N3.ClH/c1-6-5-11-7(9)3-2-4-8(11)10-6;/h2-5H,9H2,1H3;1H | [6] |
| SMILES | NC1=CC=CC2=NC(C)=CN21.Cl | [6] |
| Hazard Pictograms | GHS07 (Exclamation mark) | [6] |
| Signal Word | Warning | [6] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [6] |
| Precautionary Statements | P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [6] |
Note: Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound.
Synthesis of the Imidazo[1,2-a]pyridine Scaffold
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with the most common and versatile method being the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.
A variety of other synthetic routes have also been developed, including copper-catalyzed aerobic oxidative reactions and multicomponent reactions, offering access to a wide range of substituted imidazo[1,2-a]pyridines.[7][8]
Below is a generalized workflow for the synthesis of the imidazo[1,2-a]pyridine core.
Representative Experimental Protocol: Synthesis of 2-Aryl Imidazo[1,2-a]pyridines
The following is a representative protocol for the synthesis of 2-aryl imidazo[1,2-a]pyridines, a common class of derivatives. This protocol is provided as a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted 2-aminopyridine
-
Substituted phenacyl bromide
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
To a solution of the substituted 2-aminopyridine (1.0 eq) in ethanol, add the substituted phenacyl bromide (1.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the 2-aryl imidazo[1,2-a]pyridine product.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Applications in Drug Discovery and Potential Biological Targets
The imidazo[1,2-a]pyridine scaffold has been extensively explored in drug discovery, leading to the identification of compounds with a wide range of biological activities.
Anticancer Activity: Many imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.
Antimicrobial Activity: This scaffold has also been a source of promising antimicrobial agents. Derivatives have shown activity against various bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[3]
Other Therapeutic Areas: The versatility of the imidazo[1,2-a]pyridine core has led to its investigation in numerous other therapeutic areas, including neurodegenerative diseases, inflammation, and viral infections.[1][4]
Illustrative Signaling Pathway: Kinase Inhibition
The following diagram illustrates a simplified signaling pathway where an imidazo[1,2-a]pyridine-based inhibitor might act. Many such derivatives have been developed as kinase inhibitors, targeting enzymes that play a key role in cell proliferation and survival.
Conclusion and Future Perspectives
Future research efforts should focus on the detailed synthesis and characterization of this and other underexplored derivatives to fully elucidate their physicochemical properties and biological activities. Such studies will be crucial in unlocking the full therapeutic potential of the imidazo[1,2-a]pyridine scaffold.
References
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MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
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ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
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MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
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ResearchGate. Synthesis, Characterization and Biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. [Link]
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ResearchGate. Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. [Link]
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ACS Publications. Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. [Link]
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ResearchGate. Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. [Link]
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An In-Depth Technical Guide to the Potential Mechanism of Action of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
Preamble: The Scientific Imperative
For drug development professionals, the journey from a promising chemical entity to a validated therapeutic agent is one of rigorous scientific inquiry. The core of this endeavor lies in understanding the molecule's mechanism of action (MoA). This guide addresses 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, a member of the esteemed imidazo[1,2-a]pyridine class. While the specific MoA of this particular hydrochloride salt is not yet extensively documented in peer-reviewed literature, the rich pharmacology of its parent scaffold provides a robust foundation for hypothesizing and systematically investigating its biological function.
This document is structured not as a static review of established facts, but as a dynamic, forward-looking guide for the research scientist. We will first explore the known biological activities and established mechanisms of closely related imidazo[1,2-a]pyridine derivatives. Subsequently, we will present a comprehensive, field-proven framework of experimental protocols designed to systematically elucidate the precise MoA of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. This is a guide to discovery.
Part 1: The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a bicyclic heterocyclic system with a bridgehead nitrogen atom that is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation arises from its ability to serve as a versatile framework for developing ligands for a diverse range of biological targets. The therapeutic spectrum of this class is remarkably broad, with derivatives demonstrating anticancer, antituberculosis, antimicrobial, antiviral, and anti-inflammatory properties, among others.[2][3][4][5][6][7][8]
Several successful marketed drugs, including Zolpidem (an insomnia therapeutic), Olprinone (a PDE3 inhibitor for heart failure), and Soraprazan (an anti-ulcer agent), are built upon this core structure, underscoring its clinical significance.[1][2][6][8] The inherent drug-like properties of this scaffold make any of its derivatives, including 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, a compelling subject for MoA investigation.
Part 2: Plausible Mechanisms of Action Based on Scaffold Derivatives
Based on extensive research into the imidazo[1,2-a]pyridine class, we can infer several plausible mechanisms of action for 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. These hypotheses provide the foundational starting points for a targeted investigation.
Enzyme Inhibition
This is the most widely documented MoA for the scaffold. The structural rigidity and synthetic tractability of the imidazo[1,2-a]pyridine ring system allow for precise orientation of substituents to interact with enzymatic active sites or allosteric pockets.
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Protein Kinase Inhibition:
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c-Met Kinase: Aberrant activation of the c-Met receptor tyrosine kinase is a known driver in several cancers. A series of imidazo[1,2-a]pyridine derivatives have been developed as potent and selective c-Met inhibitors, demonstrating the scaffold's suitability for targeting the ATP-binding pocket of kinases.[9] These compounds typically function by blocking the phosphorylation of c-Met and downstream signaling proteins like Akt and ERK.[9]
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KRAS G12C Covalent Inhibition: Recent breakthroughs have utilized the imidazo[1,2-a]pyridine scaffold to develop targeted covalent inhibitors against the KRAS G12C mutant, a key oncogenic driver.[4] In this MoA, the scaffold serves to position an electrophilic "warhead" that forms an irreversible covalent bond with the cysteine residue of the mutant protein, locking it in an inactive state.[4]
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Tubercular Enzyme Inhibition:
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QcrB Inhibition: The cytochrome b subunit of the electron transport chain, QcrB, is a validated target for anti-tuberculosis agents. Imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of this enzyme, disrupting the pathogen's energy metabolism (oxidative phosphorylation) and ATP synthesis.[2]
-
-
Phosphodiesterase (PDE) Inhibition:
-
The approved drug Olprinone is a selective inhibitor of phosphodiesterase 3 (PDE3).[7] This MoA leads to increased intracellular cyclic AMP (cAMP) levels, resulting in positive inotropic effects and vasodilation, which are beneficial in the treatment of acute heart failure.
-
Anti-Infective Mechanisms
Beyond specific enzyme inhibition in pathogens like Mycobacterium tuberculosis, imidazo[1,2-a]pyridine derivatives have shown broad antimicrobial and antiprotozoal activity.[3][7][10]
-
DNA Binding: Certain diamidine derivatives of the scaffold have demonstrated strong DNA binding affinity.[10] This interaction can interfere with DNA replication and transcription, leading to cell death in pathogens like Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness).[10]
The logical first step in determining the MoA of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride is to screen it against assays representative of these known mechanisms.
Part 3: A Practical Guide to Elucidating the Mechanism of Action
Here, we outline a systematic, multi-tiered approach to definitively identify and validate the MoA of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. This workflow is designed to be self-validating, with each stage providing the necessary data to justify progression to the next.
Tier 1: Broad-Spectrum Phenotypic and Target-Based Screening
The initial goal is to cast a wide net to identify the compound's general biological effect and potential target class.
Experimental Workflow: Initial MoA Investigation
Caption: A tiered workflow for MoA determination.
Protocol 1: Phenotypic Screening
-
Objective: To identify if the compound has a significant growth-inhibitory or cytotoxic effect on a diverse panel of human cells.
-
Methodology: Utilize a large-scale cell line panel, such as the NCI-60 panel.
-
Procedure:
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Prepare a stock solution of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride in a suitable solvent (e.g., DMSO or water).
-
Perform a dose-response study across a wide concentration range (e.g., 10 nM to 100 µM) against the 60 cell lines.
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Incubate for a standard period (e.g., 48-72 hours).
-
Assess cell viability using a robust method like the Sulforhodamine B (SRB) assay.
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line. A pattern of selective potency can suggest a specific underlying mechanism.
Protocol 2: Broad Target-Based Screening (Example: Kinase Panel)
-
Objective: To determine if the compound directly inhibits one or more protein kinases.
-
Methodology: Screen the compound against a large panel of recombinant human kinases (e.g., Eurofins KinaseProfiler™ or Reaction Biology HotSpot).
-
Procedure:
-
Submit the compound for screening at a fixed concentration (typically 1-10 µM).
-
The service provider will perform radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of your compound.
-
-
Data Analysis: Results are typically reported as "% Inhibition" relative to a control. Hits are defined as kinases inhibited above a certain threshold (e.g., >50%).
Tier 2: Hit Validation and Direct Target Identification
If Tier 1 yields promising "hits," the next crucial step is to confirm direct physical binding and characterize the interaction.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To confirm direct binding of the compound to a putative protein target (identified in Tier 1) and determine the binding affinity (KD) and kinetics (kon, koff).[11]
-
Methodology: Use an SPR instrument (e.g., Biacore, a Cytiva product).
-
Procedure:
-
Immobilize the purified recombinant target protein onto a sensor chip.
-
Prepare a series of dilutions of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride in running buffer.
-
Inject the compound solutions sequentially over the chip surface, from lowest to highest concentration.
-
Monitor the change in the SPR signal (measured in Response Units, RU) in real-time to observe association and dissociation.
-
Regenerate the chip surface between injections if necessary.
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the dissociation constant (KD), association rate constant (kon), and dissociation rate constant (koff).[11] A confirmed, high-affinity interaction is strong evidence of a direct MoA.
Protocol 4: In Vitro Enzyme Kinetics
-
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) for an identified enzyme target.[12]
-
Methodology: Perform a classic Michaelis-Menten kinetics experiment.
-
Procedure:
-
Set up a series of reactions with a fixed concentration of the enzyme and varying concentrations of its substrate.
-
Repeat this for several fixed concentrations of the inhibitor (2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride), including a zero-inhibitor control.
-
Measure the initial reaction velocity (V0) for each condition.
-
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[Substrate]). The pattern of line intersections reveals the mode of inhibition.
Quantitative Data Summary: Hypothetical Screening Results
| Assay Type | Target/Cell Line | Result Type | Value | Interpretation |
| Phenotypic Screen | NCI-H358 (Lung Cancer) | GI50 | 1.2 µM | Potent anti-proliferative activity |
| Kinase Panel | c-Met | % Inhibition @ 10µM | 92% | Potential c-Met inhibitor |
| SPR | Recombinant c-Met | KD | 85 nM | High-affinity direct binding |
| Enzyme Kinetics | c-Met | Mode | Competitive | Binds to the ATP pocket |
Tier 3: In-Cellulo Target Engagement and Pathway Analysis
The final and most critical phase is to prove that the compound engages its target in a live-cell environment and modulates the expected signaling pathway.
Signaling Pathway: c-Met Inhibition Example
Caption: Hypothesized inhibition of the c-Met pathway.
Protocol 5: Western Blot for Pathway Modulation
-
Objective: To visualize the effect of the compound on the phosphorylation status of the target and its downstream effectors.
-
Methodology: Use a c-Met-driven cell line (e.g., EBC-1).
-
Procedure:
-
Culture EBC-1 cells and serum-starve them overnight.
-
Pre-treat cells with varying concentrations of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride for 1-2 hours.
-
Stimulate the cells with the c-Met ligand, Hepatocyte Growth Factor (HGF), for a short period (e.g., 15 minutes).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies specific for phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, and total ERK.
-
Use secondary antibodies conjugated to HRP and detect with a chemiluminescent substrate.
-
-
Data Analysis: A dose-dependent decrease in the phospho-protein signals, with no change in total protein levels, confirms on-target pathway inhibition.
Conclusion
While the precise molecular target of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride remains to be definitively elucidated, its chemical lineage provides strong, testable hypotheses. The imidazo[1,2-a]pyridine scaffold is a proven pharmacophore for potent enzyme inhibitors, particularly protein kinases. The experimental framework detailed in this guide provides a rigorous, logical, and field-validated pathway for any research organization to move this compound from a chemical entity to a well-understood pharmacological agent. By systematically progressing through broad screening, biophysical validation, and cellular pathway analysis, researchers can build a comprehensive and defensible MoA profile, paving the way for further preclinical and clinical development.
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Mishra, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 396–413. [Link]
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Wang, S., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica, 37(7), 976–986. [Link]
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de Fátima, A., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
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Wang, Y., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(15), 4880. [Link]
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Krezel, I., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 27(21), 7247. [Link]
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Ismail, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(40), 37199–37213. [Link]
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Boyiri, T., et al. (2007). Synthesis and antiprotozoal activity of novel bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines. Bioorganic & Medicinal Chemistry, 15(24), 7623–7632. [Link]
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A Technical Guide to the Biological Activity Screening of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
This guide provides a comprehensive framework for the initial biological activity screening of the novel compound, 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. As a member of the esteemed imidazo[1,2-a]pyridine class, this molecule holds significant promise across various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, yet adaptable, screening strategy to elucidate the compound's pharmacological profile.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This heterocyclic system is known to exhibit a vast spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and central nervous system (CNS) effects.[1][3] Marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem underscore the therapeutic potential of this chemical class, particularly its ability to modulate GABA-A receptors.[1] Furthermore, extensive research highlights the role of imidazo[1,2-a]pyridine derivatives as potent kinase inhibitors, making them attractive candidates for oncology drug discovery.[4]
Given the nascent status of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, a systematic and multi-pronged screening approach is paramount. This guide will detail a tiered screening cascade, commencing with broad-based cellular assays to ascertain general cytotoxicity, followed by more targeted in vitro assays in the key therapeutic areas of oncology, infectious diseases, and neuroscience.
I. Foundational Assessment: Cytotoxicity and Initial Characterization
Prior to any target-specific screening, it is imperative to establish the general cytotoxic profile of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. This foundational data is crucial for interpreting subsequent bioactivity results and determining appropriate concentration ranges for further testing.
A. Cell Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. This assay will be performed across a panel of representative cell lines to identify any inherent cytotoxicity and to establish a preliminary therapeutic window.
Table 1: Recommended Cell Line Panel for Initial Cytotoxicity Screening
| Cell Line | Tissue of Origin | Rationale |
| HEK293 | Human Embryonic Kidney | A standard, easy-to-transfect cell line for baseline toxicity. |
| HepG2 | Human Liver Carcinoma | To assess potential hepatotoxicity. |
| A549 | Human Lung Carcinoma | A common cancer cell line for initial anticancer screening. |
| MCF-7 | Human Breast Carcinoma | A well-characterized estrogen receptor-positive breast cancer cell line. |
| Staphylococcus aureus (ATCC 29213) | Gram-positive bacterium | Representative Gram-positive bacterium for antimicrobial screening. |
| Escherichia coli (ATCC 25922) | Gram-negative bacterium | Representative Gram-negative bacterium for antimicrobial screening. |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO or saline).
-
MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
II. Tier 1 Screening: Exploring Key Therapeutic Areas
Based on the established activities of the imidazo[1,2-a]pyridine scaffold, the initial targeted screening will focus on three primary areas: oncology, infectious diseases, and neuroscience.
A. Oncology: Kinase Inhibition Profile
The dysregulation of protein kinases is a hallmark of cancer, and imidazo[1,2-a]pyridine derivatives have been successfully developed as kinase inhibitors.[4] A primary screen against a panel of key oncogenic kinases will provide valuable insights into the potential of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride as an anticancer agent.
Diagram 1: General Kinase Inhibition Assay Workflow
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocol: General Kinase Inhibition Assay (e.g., using a luminescence-based method)
-
Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and the test compound in the appropriate assay buffer.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.
-
Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of ATP remaining or the amount of phosphorylated product formed. For instance, a luminescence-based assay can be used where the signal is inversely proportional to the kinase activity.
-
Signal Reading: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Table 2: Suggested Kinase Panel for Initial Screening
| Kinase Target | Rationale for Inclusion |
| FLT3 | Frequently mutated in acute myeloid leukemia (AML); a known target for imidazo[1,2-a]pyridines.[4] |
| PI3Kα | A key component of a frequently dysregulated signaling pathway in cancer; a known target for imidazo[1,2-a]pyridines. |
| Akt | A central node in cell survival and proliferation pathways. |
| CDK2 | A key regulator of the cell cycle; a target for some imidazo[1,2-a]pyridine derivatives. |
| Src | A non-receptor tyrosine kinase involved in multiple oncogenic signaling pathways. |
B. Infectious Diseases: Antibacterial Activity Spectrum
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has demonstrated promising antibacterial activity.[3] A primary screen against a panel of clinically relevant bacterial strains is a critical step in evaluating the potential of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride in this therapeutic area.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture: Grow bacterial strains in the appropriate broth medium to the mid-logarithmic phase.
-
Compound Preparation: Prepare a serial two-fold dilution of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Minimum Bactericidal Concentration (MBC) (Optional): To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells with no visible growth can be plated on agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
Table 3: Suggested Bacterial Panel for Initial Antimicrobial Screening
| Bacterial Strain | Gram Stain | Rationale for Inclusion |
| Staphylococcus aureus (including MRSA strains) | Positive | A major human pathogen responsible for a wide range of infections. |
| Enterococcus faecalis (including VRE strains) | Positive | A common cause of hospital-acquired infections. |
| Streptococcus pneumoniae | Positive | A leading cause of pneumonia, meningitis, and sepsis. |
| Escherichia coli | Negative | A common cause of urinary tract infections and sepsis. |
| Pseudomonas aeruginosa | Negative | An opportunistic pathogen known for its intrinsic antibiotic resistance. |
| Klebsiella pneumoniae | Negative | A significant cause of hospital-acquired infections, often with multidrug resistance. |
C. Neuroscience: GABA-A Receptor Modulation
The structural similarity of the imidazo[1,2-a]pyridine scaffold to benzodiazepines, which are known modulators of the GABA-A receptor, makes this an important target to investigate.[1] Zolpidem, a widely prescribed hypnotic, is a classic example of an imidazo[1,2-a]pyridine that acts on the GABA-A receptor.
Diagram 2: Screening Cascade for GABA-A Receptor Activity
Caption: A tiered approach to screen for GABA-A receptor modulation.
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor
-
Membrane Preparation: Prepare cell membranes from a cell line expressing GABA-A receptors or from rodent brain tissue.
-
Assay Setup: In a 96-well plate, incubate the membranes with a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [3H]flunitrazepam) in the presence of various concentrations of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride.
-
Incubation: Incubate the mixture to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its Ki (inhibitory constant).
III. Data Interpretation and Path Forward
The initial screening cascade will generate a wealth of data that will guide the subsequent steps in the drug discovery process.
-
Potent and Selective Activity: If the compound demonstrates potent and selective activity in one of the therapeutic areas (e.g., a specific kinase, a particular bacterial strain, or the GABA-A receptor), further studies, including dose-response analyses, mechanism of action studies, and in vivo efficacy models, are warranted.
-
Broad-Spectrum Activity: If the compound shows activity across multiple assays, further investigation into its mechanism of action is crucial to understand if it has a specific target or acts through a more general mechanism.
-
Cytotoxicity without Target-Specific Activity: If the compound is cytotoxic at concentrations where no specific target activity is observed, it may have a non-specific mode of action and may be deprioritized for further development.
-
No Activity: If the compound is inactive in all initial assays, it may be deprioritized, or further screening against a broader range of targets could be considered.
This in-depth technical guide provides a robust and scientifically sound strategy for the initial biological activity screening of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. By systematically evaluating its effects in key therapeutic areas, researchers can efficiently and effectively elucidate its pharmacological profile and determine its potential as a lead compound for further drug development.
IV. References
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Antonenko, T. S., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 27(21), 7283. [Link]
-
Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 35-38. [Link]
-
Ling, Y., et al. (2021). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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An In-Depth Technical Guide to the In Vitro Evaluation of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
Preamble: The Scientific Imperative
The imidazo[1,2-a]pyridine scaffold is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is recurrently found in compounds with a wide spectrum of therapeutic applications.[1][2] Molecules built upon this bicyclic, nitrogen-containing core have yielded commercial drugs and clinical candidates targeting a range of biological processes, from enzyme inhibition to receptor modulation and anti-infective action.[2][3] This guide focuses on a specific derivative, 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride , and lays out a comprehensive, logic-driven framework for its initial in vitro characterization.
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated lead compound is one of systematic inquiry. This document is not a rigid template but an intellectual roadmap. It is designed to empower you to dissect the biological activity of this compound, moving from broad phenotypic effects to the precise molecular interactions that underpin them. We will explore the causality behind experimental choices, ensuring each stage of the evaluation builds a self-validating case for the compound's potential.
Part 1: Foundational Bioactivity Assessment: Cytotoxicity & Antiproliferative Screening
The Rationale: Before delving into complex mechanisms, we must first answer a fundamental question: does this compound exert a biological effect on living cells, and at what concentration? This foundational assessment of cytotoxicity and antiproliferative activity is the critical first step.[4] It establishes the effective concentration range for all subsequent experiments and provides an initial therapeutic window by comparing effects on cancerous versus non-cancerous cells.[5][6]
Core Experimental Workflow
The initial screening phase follows a tiered approach. We begin with endpoint assays that measure cell viability after a fixed duration of exposure (e.g., 48 or 72 hours). This is followed by kinetic analysis to understand the dynamics of the cellular response over time.
Caption: Foundational cytotoxicity screening workflow.
Featured Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[5] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells from your selected panel (e.g., MCF-7 breast cancer, A-549 lung cancer, and HEK293 non-cancerous kidney cells) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride in the appropriate cell culture medium. A typical concentration range might be from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO, if used for solubilization) and a positive control for cytotoxicity (e.g., Doxorubicin).[4] Incubate for 48 or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[4]
Data Presentation: Interpreting Cytotoxicity
The primary output of this phase is the IC₅₀ value. A potent compound will have a low IC₅₀ value. Equally important is the selectivity index (SI), calculated as (IC₅₀ in non-cancerous cells) / (IC₅₀ in cancer cells). A high SI suggests the compound is preferentially toxic to cancer cells.
Table 1: Hypothetical Cytotoxicity Profile of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride (48h Exposure)
| Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (SI) vs. MCF-7 |
| MCF-7 | Breast Adenocarcinoma | 11.5 ± 1.2 | 1.0 |
| A-549 | Lung Carcinoma | 17.9 ± 2.1 | 0.64 |
| HEK293 | Non-cancerous Kidney | > 100 | > 8.7 |
Part 2: Unraveling the Mechanism of Action (MoA)
The Rationale: Confirming antiproliferative activity naturally leads to the next question: how does the compound inhibit cell growth or induce cell death? Is it through apoptosis (programmed cell death), necrosis (uncontrolled cell death), or cell cycle arrest? Answering this is fundamental to understanding the therapeutic potential and predicting in vivo effects.
MoA Investigation Strategy
Based on the IC₅₀ values from the initial screen, we select one or two sensitive cancer cell lines and treat them at concentrations around their IC₅₀. A logical workflow helps dissect the primary mechanism.
Caption: Decision workflow for MoA investigation.
Featured Protocol: Apoptosis Detection with Annexin V & Propidium Iodide (PI)
This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS, and when fluorescently labeled, it identifies these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter and stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.
Methodology:
-
Cell Treatment: Seed a sensitive cell line (e.g., MCF-7) in 6-well plates. Treat with the compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours. Include vehicle control and a positive control for apoptosis (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all cell populations are analyzed. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells immediately using a flow cytometer. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL3 channel.
-
Analysis: Quantify the percentage of cells in each of four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered an artifact in this assay).
-
Data Presentation: Quantifying Cell Fate
The results provide a quantitative snapshot of how the compound is affecting cell fate.
Table 2: Hypothetical Cell Fate Analysis in MCF-7 Cells Treated with Compound
| Treatment (24h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.6 |
| Compound (IC₅₀) | 48.2 ± 3.1 | 35.7 ± 2.8 | 16.1 ± 1.9 |
| Compound (2x IC₅₀) | 20.5 ± 2.5 | 45.3 ± 3.5 | 34.2 ± 3.1 |
These hypothetical data strongly suggest the compound induces apoptosis in a dose-dependent manner.
Part 3: Pinpointing the Molecular Target
The Rationale: Identifying the direct protein target of a small molecule is the pinnacle of in vitro characterization.[7] It transforms a compound with an interesting phenotype into a tool for dissecting biology and a rational starting point for drug optimization. Target identification can be approached through direct biochemical methods, genetic interactions, or computational inference.[7]
Target Identification & Validation Funnel
A multi-faceted approach is often required, starting with broad, unbiased methods and narrowing down to specific validation experiments.
Caption: A workflow for identifying and validating a drug target.
Featured Approach: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a powerful, label-free method for identifying the direct binding targets of a small molecule.[8][9] The principle is elegant: when a small molecule binds to its target protein, it often confers a conformational change that makes the protein more resistant to degradation by proteases.
Conceptual Workflow:
-
Lysate Preparation: Prepare a total protein lysate from a sensitive cell line.
-
Compound Incubation: Divide the lysate into two aliquots. To one, add the 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride; to the other, add the vehicle control. Incubate to allow for binding.
-
Protease Digestion: Treat both aliquots with a protease (e.g., pronase) for a limited time. The protease will digest the proteins in the lysate.
-
Quenching: Stop the digestion reaction.
-
Analysis: Analyze the remaining proteins using SDS-PAGE. Proteins that were protected from digestion by binding to the compound will appear as more prominent bands in the compound-treated lane compared to the control lane. These unique or enriched bands can be excised and identified using mass spectrometry.[8]
Data Presentation: From Hits to Hypotheses
A DARTS experiment will yield a list of potential protein targets. Bioinformatics analysis is then crucial to filter and prioritize these hits based on their known functions and relevance to the observed MoA (e.g., apoptosis).
Table 3: Hypothetical Protein 'Hits' from a DARTS Experiment
| Protein ID | Protein Name | Function | Relevance to Apoptosis |
| P04637 | p53 | Tumor suppressor, transcription factor | Central regulator of apoptosis |
| P42336 | Caspase-3 | Executioner caspase | Key mediator of apoptosis |
| Q07817 | BCL2L1 | Apoptosis regulator | Anti-apoptotic protein |
| P10415 | CDK1 | Cyclin-dependent kinase 1 | Cell cycle regulation |
This hypothetical result would generate a strong hypothesis that 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride may function by directly modulating key proteins in the apoptosis or cell cycle pathways.
Conclusion
This guide has charted a systematic and scientifically rigorous course for the initial in vitro evaluation of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. By progressing logically from foundational cytotoxicity screening to mechanism of action studies and culminating in target identification, researchers can build a comprehensive biological profile of the compound. Each phase is designed to generate decision-making data that informs the next, ensuring an efficient and insightful investigation. The ultimate goal of this process is to transform a molecule of interest into a well-characterized lead compound with a clear biological rationale, paving the way for further preclinical development.
References
- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Rejinthala, S., Endoori, S., et al. (2025). Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. ChemistrySelect.
- O'Donnell, A., et al. (2008). Synthesis and in vitro evaluation of imidazopyridazines as novel inhibitors of the malarial kinase PfPK7. Bioorganic & Medicinal Chemistry Letters.
- Benchchem. Cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine.
- Rejinthala, S., Endoori, S., et al. (2025). Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. ResearchGate.
- Kubota, K., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters.
- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
- MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- Xie, X., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Al-Hussain, S. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.
- University College London. Target Identification and Validation (Small Molecules).
- Broad Institute. Small-molecule Target and Pathway Identification.
- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. PubMed Central.
- Le Douaron, G., et al. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry.
- Molecules. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
- Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry.
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- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. ijprajournal.com [ijprajournal.com]
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- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Methylimidazo[1,2-a]pyridin-5-amine Hydrochloride: A Technical Guide
Introduction
2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in several marketed drugs, valued for its diverse biological activities.[1][2] Accurate structural elucidation and purity assessment are critical milestones in the preclinical development of any new chemical entity. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the definitive characterization of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride.
This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. We will delve into the core spectroscopic methods: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing predicted data and detailed methodologies to empower researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the bicyclic ring system and the positions of the substituents.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Experience: The choice of solvent is critical in ¹H NMR. For a hydrochloride salt, a polar protic solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O) is preferable to ensure dissolution. DMSO-d₆ is often the solvent of choice as it allows for the observation of exchangeable protons (e.g., -NH₂ and the hydrochloride proton). The chemical shifts in ¹H NMR are highly sensitive to the electronic environment of the protons, providing a detailed fingerprint of the molecule.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.
-
Data Acquisition: Record the spectrum at a standard temperature of 298 K. The spectral width should be set to encompass the expected range of chemical shifts (typically 0-12 ppm).
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. The spectrum should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| CH₃ | ~2.4 | s | - | Singlet due to the absence of adjacent protons. |
| H-3 | ~7.5 | s | - | Singlet, characteristic of the isolated proton on the imidazole ring. |
| H-6 | ~6.8 | d | ~7.0 | Doublet, coupled to H-7. |
| H-7 | ~7.6 | t | ~7.5 | Triplet, coupled to H-6 and H-8. |
| H-8 | ~7.2 | d | ~8.0 | Doublet, coupled to H-7. |
| NH₂ | ~5.5 | br s | - | Broad singlet, exchangeable with D₂O. |
| HCl | >10 | br s | - | Broad singlet, highly deshielded and exchangeable. |
Note: These are predicted values based on the analysis of similar imidazo[1,2-a]pyridine structures and may vary slightly in an experimental setting.[3][4][5]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Expertise & Experience: ¹³C NMR provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required. Decoupling techniques, such as proton noise decoupling, are employed to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: The spectral width should be set to a wider range (typically 0-180 ppm). A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. The spectrum should be referenced to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| CH₃ | ~15 | Aliphatic carbon. |
| C-2 | ~145 | Quaternary carbon in the imidazole ring. |
| C-3 | ~110 | Aromatic CH in the imidazole ring. |
| C-5 | ~140 | Quaternary carbon attached to the amine group. |
| C-6 | ~115 | Aromatic CH. |
| C-7 | ~125 | Aromatic CH. |
| C-8 | ~120 | Aromatic CH. |
| C-8a | ~148 | Bridgehead quaternary carbon. |
Note: Predicted values are based on known data for imidazo[1,2-a]pyridine derivatives and computational models.[6][7][8][9]
Visualization of NMR Workflow:
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Expertise & Experience: Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, a soft ionization technique such as Electrospray Ionization (ESI) is ideal as it minimizes fragmentation and typically produces the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass, which can be used to confirm the elemental composition.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Introduce the sample into an ESI-MS instrument. The ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature) should be optimized to maximize the signal of the ion of interest.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. For HRMS, compare the experimentally determined exact mass with the theoretical mass to confirm the molecular formula.
Predicted Mass Spectrometry Data:
| Ion | Theoretical m/z | Notes |
| [M+H]⁺ | 162.0975 | The protonated molecular ion of the free base (C₉H₁₁N₃). |
Note: The observed mass will be for the free base, as the hydrochloride salt will dissociate in the ESI source.
Visualization of MS Workflow:
Caption: Workflow for Mass Spectrometric Analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present. For 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, IR spectroscopy can confirm the presence of the amine (N-H), aromatic (C-H and C=C), and aliphatic (C-H) functional groups.
Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired using a solid sample with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Instrument Setup: Place the sample on the ATR crystal or insert the KBr pellet into the sample holder of an FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Correlate the observed absorption bands with known functional group frequencies.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary amine (NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (CH₃) |
| 1650-1580 | C=C and C=N stretch | Aromatic ring |
| 1300-1000 | C-N stretch | Aromatic amine |
Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and intermolecular interactions.[10]
Visualization of IR Workflow:
Caption: Workflow for Infrared Spectroscopic Analysis.
Conclusion
The comprehensive spectroscopic analysis of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, employing a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for its structural confirmation and purity assessment. While this guide presents predicted data based on sound chemical principles and data from related structures, it is imperative for researchers to acquire experimental data on their specific samples for definitive characterization. The methodologies and interpretative guidance provided herein are intended to serve as a valuable resource for scientists engaged in the synthesis and development of novel imidazo[1,2-a]pyridine-based compounds.
References
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- Korniyenko, V. I., et al. (2018). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for determining the aqueous solubility and chemical stability of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. As a crucial preclinical step, the characterization of these physicochemical properties is paramount for the successful development of any active pharmaceutical ingredient (API). The imidazo[1,2-a]pyridine core is a recognized scaffold in medicinal chemistry, appearing in several marketed drugs, which underscores the importance of thoroughly understanding the properties of its derivatives.[1] This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols.
Introduction to 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride is a heterocyclic compound featuring a fused imidazole and pyridine ring system. This scaffold is of significant interest in drug discovery due to its versatile biological activities, including antimicrobial and potential kinase-inhibiting properties.[1][2] The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent amine.[3]
A comprehensive understanding of the solubility and stability of this API is a non-negotiable prerequisite for formulation development. Solubility directly impacts bioavailability, while stability data informs manufacturing processes, storage conditions, and shelf-life.[4][5] This guide will detail the necessary experimental frameworks to robustly characterize these critical attributes.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | 2-methylimidazo[1,2-a]pyridin-5-amine;hydrochloride | |
| Molecular Formula | C₈H₁₀ClN₃ | [6] |
| Molecular Weight | 183.64 g/mol | |
| SMILES String | NC1=CC=CC2=NC(C)=CN21.Cl | [6] |
| Physical Form | Solid | [6] |
Aqueous Solubility Assessment
The aqueous solubility of an API is a determining factor for its absorption and, consequently, its therapeutic efficacy. For ionizable compounds like 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, solubility is intrinsically linked to the pH of the medium. The Biopharmaceutics Classification System (BCS) uses solubility data to classify drugs and predict their in vivo performance.[7]
Scientific Principles: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two key solubility measurements:
-
Kinetic Solubility: The concentration of a compound when precipitation first occurs from a solution. It is often measured in high-throughput screening but can be influenced by the experimental conditions.[8]
-
Thermodynamic (or Equilibrium) Solubility: The concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. This is the most reliable and widely accepted measure for regulatory purposes and is the focus of this guide.[8]
As an amine hydrochloride salt, the solubility of the compound is expected to be highest at acidic pH, where the amine group is protonated, and decrease as the pH increases towards and beyond its pKa, where the un-ionized, less soluble free base form predominates.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9] It involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached.
Methodology:
-
Media Preparation: Prepare aqueous buffer solutions at physiologically relevant pH values. According to WHO guidelines, this should include at least pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[9] Pharmacopoeial buffers are recommended.[9]
-
Sample Preparation: Add an excess amount of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride to individual vials containing a known volume of each prepared buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker capable of maintaining a constant temperature, typically 37 ± 1 °C, to simulate physiological conditions.[9] Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the time required to achieve a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the supernatant from the solid material by centrifugation or filtration using a chemically inert filter (e.g., PVDF) that does not adsorb the compound.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved API using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8][10] HPLC is preferred as it can distinguish the parent compound from any potential impurities or degradants.[8]
-
Data Analysis: Perform the experiment in triplicate for each condition to ensure reproducibility.[9] Calculate the mean solubility and standard deviation.
Illustrative Solubility Data
The following table presents hypothetical, yet scientifically plausible, solubility data for 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride.
| Medium | pH | Temperature (°C) | Illustrative Solubility (mg/mL) | BCS Solubility Class* |
| 0.1 N HCl | 1.2 | 37 | > 10 | Highly Soluble |
| Acetate Buffer | 4.5 | 37 | 5.2 | Highly Soluble |
| Phosphate Buffer | 6.8 | 37 | 1.1 | Highly Soluble |
| Water | ~7.0 | 25 | 0.8 | Sparingly Soluble |
*Based on the highest therapeutic dose divided by the solubility. An API is "highly soluble" when the highest dose is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2-6.8.[9]
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Method.
Chemical Stability Assessment and Forced Degradation
Stability testing is a critical component of drug development, providing insights into how the quality of an API varies over time under the influence of environmental factors. Forced degradation (or stress testing) is an essential part of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[11] This information is vital for developing stable formulations and stability-indicating analytical methods.[4][5]
Scientific Principles: Degradation Pathways
Forced degradation studies expose the API to conditions more severe than accelerated stability testing to provoke degradation.[4][11] For a molecule like 2-Methylimidazo[1,2-a]pyridin-5-amine, with its electron-rich heterocyclic system and amine substituent, potential degradation pathways include:
-
Hydrolysis: Cleavage of chemical bonds by water, often catalyzed by acid or base.
-
Oxidation: Degradation initiated by oxidizing agents (e.g., peroxides) or atmospheric oxygen. The imidazole moiety, in particular, can be susceptible to oxidation.[12]
-
Photolysis: Degradation caused by exposure to light, especially UV radiation.
-
Thermolysis: Degradation induced by heat.
Experimental Protocol: Forced Degradation Studies
The goal is to achieve 5-20% degradation of the API to ensure that the degradation products are generated in sufficient quantities for detection and characterization without completely consuming the parent drug.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the API solution with 0.1 N HCl at an elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: Treat the API solution with 0.1 N NaOH at room or elevated temperature. The imidazole ring can be susceptible to base-mediated autoxidation.[12]
-
Oxidative Degradation: Treat the API solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80-100°C) and the API solution to heat (e.g., 60-80°C).
-
Photolytic Degradation: Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
-
-
Time Points: Sample the reactions at various time points (e.g., 2, 4, 8, 24 hours) to find the optimal duration for achieving the target degradation.
-
Sample Quenching: Neutralize the acid and base-stressed samples. Dilute all samples to the target concentration with the mobile phase.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the intact API from all process-related impurities and degradation products.[13][14] Peak purity analysis using a photodiode array (PDA) detector is essential to ensure co-elution is not occurring.
Illustrative Forced Degradation Data
The following table summarizes hypothetical results from a forced degradation study.
| Stress Condition | Reagent/Condition | Duration (h) | Temperature (°C) | Illustrative % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 24 | 80 | 8.5 |
| Base Hydrolysis | 0.1 N NaOH | 8 | 60 | 12.1 |
| Oxidation | 3% H₂O₂ | 4 | 25 | 18.7 |
| Thermal (Solution) | Water | 48 | 80 | 3.2 |
| Photolytic | ICH Q1B | - | 25 | 6.4 |
These illustrative results suggest the compound is most susceptible to oxidative and base-catalyzed degradation, which is a plausible hypothesis for an imidazopyridine derivative.[12]
Visualization of Potential Degradation
Caption: Potential Oxidative Degradation Pathways.
Development of a Stability-Indicating Analytical Method
A cornerstone of any stability study is a validated stability-indicating method (SIM), typically an HPLC method, that can accurately quantify the decrease of the active ingredient and the increase of degradation products.[13][14]
Key attributes of a SIM:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14]
-
Accuracy & Precision: The method must provide accurate and reproducible results.
-
Linearity: The response of the detector must be proportional to the concentration of the analyte over a given range.
-
Robustness: The method should remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]
The development of such a method involves screening different columns (e.g., C18, C8), mobile phase compositions (acetonitrile vs. methanol), and pH values to achieve optimal separation between the parent peak and all degradant peaks generated during forced degradation studies.
Conclusion
The systematic evaluation of solubility and stability is a foundational activity in pharmaceutical development. For 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, a thorough characterization would involve determining its pH-dependent equilibrium solubility via the shake-flask method and assessing its intrinsic stability through a comprehensive forced degradation study. The insights gained from these studies are indispensable for guiding formulation strategies, establishing appropriate storage conditions, and ensuring the development of a safe, effective, and stable medicinal product. The protocols and principles outlined in this guide provide a robust framework for undertaking this critical characterization.
References
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace. Retrieved from [Link]
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Choudhary, A. (2011, June 12). Determination of Solubility in Pharmaceuticals. Pharmaguideline. Retrieved from [Link]
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World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Retrieved from [Link]
- Cristofoletti, R., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 654-663.
- Singh, R., & Kumar, S. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
- Rani, M. S., & Devanna, N. (2016).
- International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
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- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3021-3029.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Rageh, A. H., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(23), 5721.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Patel, R., et al. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug.
-
PubChem. (n.d.). 2-Methylimidazo[4,5-c]pyridin-1-ide. PubChem. Retrieved from [Link]
- Hrytsai, I., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
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PubChem. (n.d.). 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. PubChem. Retrieved from [Link]
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- Wang, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. European Journal of Medicinal Chemistry, 250, 115201.
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PubChem. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline. PubChem. Retrieved from [Link]
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Unlocking the Therapeutic Potential of 2-Methylimidazo[1,2-a]pyridin-5-amine HCl: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. This technical guide focuses on a specific derivative, 2-Methylimidazo[1,2-a]pyridin-5-amine HCl, providing a comprehensive exploration of its potential therapeutic targets. While direct experimental data for this particular compound is nascent, this document synthesizes the wealth of information available for the broader imidazo[1,2-a]pyridine class to propose high-probability target families in oncology, inflammation, and neuroscience. More critically, this guide serves as a practical handbook, detailing robust, state-of-the-art experimental workflows for the deconvolution and validation of these putative targets. Our objective is to equip researchers with the foundational knowledge and methodological frameworks necessary to accelerate the discovery and development of novel therapeutics based on this promising chemical scaffold.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that has demonstrated remarkable versatility in engaging a wide array of biological targets. This has led to its successful application in diverse therapeutic areas.[1][2][3][4][5][6][7] Marketed drugs such as zolpidem (an ambient sedative-hypnotic), alpidem (an anxiolytic), and zolimidine (an antiulcer agent) underscore the clinical relevance of this scaffold. The diverse pharmacological profile of imidazo[1,2-a]pyridine derivatives stems from their ability to be readily functionalized at multiple positions, allowing for the fine-tuning of their physicochemical properties and target-binding affinities.
2-Methylimidazo[1,2-a]pyridin-5-amine HCl, the subject of this guide, possesses key structural features—a methyl group at the 2-position and an amino group at the 5-position—that suggest a distinct pharmacological profile. While the specific targets of this compound remain to be elucidated, structure-activity relationship (SAR) studies on analogous compounds provide a rational basis for hypothesizing its potential therapeutic applications.
Potential Therapeutic Arenas and Molecular Targets
Based on the extensive literature on the imidazo[1,2-a]pyridine scaffold, we can extrapolate and prioritize potential therapeutic targets for 2-Methylimidazo[1,2-a]pyridin-5-amine HCl across three major disease areas: oncology, inflammation, and neurodegenerative diseases.
Oncology
The imidazo[1,2-a]pyridine nucleus is a recurring motif in the development of novel anticancer agents.[4][5][8][9] Derivatives have been shown to inhibit a variety of targets crucial for cancer cell proliferation, survival, and metastasis.
Potential Oncology Targets:
-
Kinases: The dysregulation of protein kinases is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been reported to inhibit several key kinases, including:
-
PI3K/Akt/mTOR Pathway: This is a central signaling cascade that regulates cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine-based compounds have demonstrated potent inhibitory activity against PI3Kα and mTOR.[1][8][10]
-
c-Met: The c-Met receptor tyrosine kinase is often overexpressed or mutated in various cancers, promoting tumor growth and invasion. Novel imidazo[1,2-a]pyridine derivatives have been developed as potent c-Met inhibitors.
-
-
Tubulin: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Some imidazo[1,2-a]pyridines have been shown to inhibit tubulin polymerization.
-
Aldehyde Dehydrogenase (ALDH): ALDH enzymes are implicated in cancer stem cell survival and drug resistance. Imidazo[1,2-a]pyridine derivatives have emerged as a novel class of ALDH inhibitors.
-
Immune Checkpoint Proteins (PD-1/PD-L1): Small molecule inhibitors of the PD-1/PD-L1 interaction are a promising area of cancer immunotherapy. Imidazo[1,2-a]pyridines have been explored as scaffolds for the design of PD-1/PD-L1 antagonists.
Inflammation
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and cancer. Imidazo[1,2-a]pyridines have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.
Potential Anti-Inflammatory Targets:
-
Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the production of pro-inflammatory prostaglandins. Several imidazo[1,2-a]pyridine derivatives have been identified as selective COX-2 inhibitors.
-
STAT3/NF-κB Signaling Pathway: These transcription factors are central regulators of the inflammatory response. A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB pathway.[2]
-
5-Lipoxygenase (5-LO): 5-LO is an enzyme involved in the synthesis of leukotrienes, which are potent inflammatory mediators. A class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase has been identified.
Neurodegenerative and Neurological Disorders
The ability of the imidazo[1,2-a]pyridine scaffold to cross the blood-brain barrier has made it an attractive platform for developing agents targeting the central nervous system (CNS).
Potential Neuroscience Targets:
-
Beta-Amyloid (Aβ) Plaques: The aggregation of Aβ peptides is a pathological hallmark of Alzheimer's disease. Imidazo[1,2-a]pyridine derivatives have been developed as ligands for detecting Aβ plaques.[3]
-
CNS Receptors and Enzymes: Various imidazopyridines act as potent ligands for a range of molecular targets in the CNS, including:
-
GABA-A receptors
-
Serotonin receptors (5-HT3, 5-HT4, 5-HT6)
-
Dopamine D4 receptors
-
Adenosine A2A receptors
-
β-secretase and γ-secretase
-
A Practical Guide to Target Identification and Validation
The identification and validation of the specific molecular target(s) of 2-Methylimidazo[1,2-a]pyridin-5-amine HCl is a critical step in its development as a therapeutic agent. This section provides a comprehensive, step-by-step guide to the experimental workflows required for this process.
Phase 1: Target Deconvolution - Identifying Potential Binding Partners
Target deconvolution aims to identify the direct molecular interactors of a small molecule from a complex biological mixture.
These methods rely on the specific interaction between the compound and its target protein.
Protocol 1: Affinity Chromatography
-
Immobilization of the Ligand: Synthesize a derivative of 2-Methylimidazo[1,2-a]pyridin-5-amine HCl with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads). The linker should be attached at a position that does not interfere with the compound's binding to its target.
-
Preparation of Cell Lysate: Prepare a total protein lysate from a relevant cell line or tissue.
-
Incubation: Incubate the immobilized ligand with the cell lysate to allow for the formation of ligand-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using a competitive ligand, changes in pH, or ionic strength.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
These methods do not require modification of the small molecule, thus preserving its native bioactivity.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells or cell lysates with 2-Methylimidazo[1,2-a]pyridin-5-amine HCl or a vehicle control.
-
Heating: Heat the treated samples across a range of temperatures.
-
Protein Precipitation: The binding of the compound to its target protein can stabilize the protein, making it more resistant to thermal denaturation and aggregation.
-
Analysis: Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Identification: Analyze the soluble fraction by Western blotting for candidate targets or by quantitative mass spectrometry for unbiased target identification.
Phase 2: Target Validation - Confirming Functional Interaction
Once potential targets have been identified, it is crucial to validate that the compound's biological effect is mediated through these targets.
These assays use purified proteins to directly measure the interaction between the compound and its putative target.
Protocol 3: Enzyme Inhibition Assay (for Kinase Targets)
-
Assay Setup: In a microplate format, combine the purified kinase, its specific substrate, and ATP.
-
Compound Addition: Add varying concentrations of 2-Methylimidazo[1,2-a]pyridin-5-amine HCl.
-
Reaction Incubation: Allow the enzymatic reaction to proceed for a defined period.
-
Detection: Measure the amount of product formed or substrate consumed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: Hypothetical Biochemical Assay Data
| Target Kinase | IC50 (nM) of Compound X |
| PI3Kα | 50 |
| mTOR | 120 |
| c-Met | 85 |
| Kinase Y | >10,000 |
| Kinase Z | >10,000 |
These assays confirm target engagement and functional consequences in a more physiologically relevant cellular context.
Protocol 4: Target Engagement Assay (e.g., NanoBRET™)
-
Cell Line Engineering: Generate a cell line that expresses the putative target protein fused to a NanoLuc® luciferase.
-
Cellular Tracer: Add a fluorescent tracer that binds to the target protein.
-
Compound Competition: Add 2-Methylimidazo[1,2-a]pyridin-5-amine HCl, which will compete with the tracer for binding to the target.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates that the compound is engaging the target.
-
Data Analysis: Determine the cellular EC50 value for target engagement.
Protocol 5: Downstream Signaling Pathway Analysis
-
Cell Treatment: Treat relevant cancer cell lines with 2-Methylimidazo[1,2-a]pyridin-5-amine HCl.
-
Protein Extraction: Lyse the cells and extract the proteins.
-
Western Blotting: Perform Western blot analysis to measure the phosphorylation status of key downstream signaling proteins (e.g., p-Akt, p-S6K for the PI3K/mTOR pathway). A reduction in phosphorylation would confirm functional inhibition of the pathway.
Conclusion and Future Directions
2-Methylimidazo[1,2-a]pyridin-5-amine HCl belongs to a class of compounds with immense therapeutic potential. Based on the extensive research on the imidazo[1,2-a]pyridine scaffold, we have outlined a rational approach to identifying and validating its therapeutic targets in oncology, inflammation, and neuroscience. The experimental workflows detailed in this guide provide a robust framework for researchers to systematically deconstruct the mechanism of action of this promising compound. Future studies should focus on the synthesis of affinity probes and the application of unbiased, label-free target identification methods to definitively elucidate the molecular targets of 2-Methylimidazo[1,2-a]pyridin-5-amine HCl. The validation of these targets in relevant in vivo disease models will be the ultimate step in unlocking its therapeutic potential.
References
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Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
-
Azizi, Z., Mofid, M. R., & Aghaei, M. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Biochimie, 200, 1-13. [Link]
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Cui, M., Tang, R., Li, Z., & Kung, H. F. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of medicinal chemistry, 46(2), 237–243. [Link]
-
El-Sayed, M. A. A., Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 842-857. [Link]
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Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1-10. [Link]
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Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, K., Tsukamoto, S., Raynaud, F. I., & Workman, P. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 15(1), 403–412. [Link]
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Hranjec, M., Perin, N., Nhili, R., Martin-Kleiner, I., & Karminski-Zamola, G. (2014). Synthesis, antiproliferative activity and DNA binding properties of novel 5-aminobenzimidazo[1,2-a]quinoline-6-carbonitriles. European journal of medicinal chemistry, 84, 409–418. [Link]
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Hieke, M., Rödl, C. B., Wisniewska, J. M., Buscató, E., Stark, H., Schubert-Zsilavecz, M., Steinhilber, D., Hofmann, B., & Proschak, E. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & medicinal chemistry letters, 22(5), 1969–1975. [Link]
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Kaya, B., Yurttaş, L., Baysal, M., Korkut Çelikateş, B., Kaplancıklı, Z. A., & İmamoğlu, R. (2022). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Molecular Structure, 1262, 133036. [Link]
-
Kumar, V., & Sharma, P. (2021). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. ResearchGate. [Link]
-
Li, L., Zhang, G., Li, Y., Wang, A., Wang, H., & Wang, Y. (2018). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules (Basel, Switzerland), 23(4), 875. [Link]
-
Patel, R., Singh, R., & Singh, P. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious disorders drug targets, 24(8), e200324228067. [Link]
-
Perin, N., Nhili, R., Martin-Kleiner, I., & Hranjec, M. (2016). Amino substituted benzimidazo[1,2-a]quinolines: Antiproliferative potency, 3D QSAR study and DNA binding properties. European journal of medicinal chemistry, 124, 828–840. [Link]
-
Wisniewska, J. M., Rödl, C. B., Kahnt, A. S., Buscató, E., Ulrich, S., Tanrikulu, Y., Achenbach, J., Rörsch, F., Grösch, S., Schneider, G., Cinatl, J., Jr, Proschak, E., Steinhilber, D., & Hofmann, B. (2012). Molecular characterization of EP6--a novel imidazo[1,2-a]pyridine based direct 5-lipoxygenase inhibitor. Biochemical pharmacology, 83(3), 340–351. [Link]
-
Zajdel, P., Kos, T., & Soural, M. (2019). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. European journal of medicinal chemistry, 181, 111569. [Link]
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- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Methylimidazo[1,2-a]pyridin-5-amine Hydrochloride: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the multi-step synthesis of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, a valuable heterocyclic compound for research and development. The protocol is structured to provide not only a step-by-step methodology but also the scientific rationale behind the chosen procedures, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are a class of fused nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[1] This structural motif is a key component in a range of biologically active molecules, exhibiting properties such as anti-inflammatory, antiviral, and anti-cancer activities. The target compound, 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, serves as a crucial building block for the synthesis of more complex molecules, enabling further exploration of this pharmacologically important scaffold.
The synthetic strategy outlined herein follows a logical and well-established three-part sequence:
-
Construction of the Core Heterocycle: Formation of the 2-methylimidazo[1,2-a]pyridine ring system via the classical condensation of 2-aminopyridine with an α-haloketone.
-
Regioselective Nitration: Introduction of a nitro group at the 5-position of the imidazo[1,2-a]pyridine ring, which acts as a precursor to the desired amine functionality.
-
Reduction and Salt Formation: Conversion of the nitro group to a primary amine, followed by the formation of the hydrochloride salt to enhance stability and aqueous solubility.
Overall Synthetic Pathway
The complete synthesis can be visualized as a three-step process starting from commercially available materials.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine
The foundational step in this synthesis is the construction of the bicyclic imidazo[1,2-a]pyridine core. This is achieved through a well-established condensation reaction between a 2-aminopyridine and an α-haloketone, in this case, chloroacetone.[1][2]
Reaction Mechanism
The reaction proceeds via an initial SN2 reaction where the more nucleophilic endocyclic nitrogen of 2-aminopyridine attacks the α-carbon of chloroacetone, displacing the chloride. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Key steps in the formation of the imidazo[1,2-a]pyridine core.
Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Aminopyridine | 94.12 | 10.0 g | 0.106 | 1.0 |
| Chloroacetone | 92.52 | 10.8 g (9.8 mL) | 0.117 | 1.1 |
| Sodium Bicarbonate | 84.01 | 13.4 g | 0.159 | 1.5 |
| Ethanol | 46.07 | 150 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (10.0 g, 0.106 mol) and ethanol (150 mL). Stir until the solid has completely dissolved.
-
Add sodium bicarbonate (13.4 g, 0.159 mol). The sodium bicarbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Slowly add chloroacetone (9.8 mL, 0.117 mol) to the suspension. Caution: Chloroacetone is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE).[3]
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-methylimidazo[1,2-a]pyridine as a crystalline solid.
Part 2: Synthesis of 2-Methyl-5-nitroimidazo[1,2-a]pyridine
The introduction of the nitro group is achieved via electrophilic aromatic substitution. The imidazo[1,2-a]pyridine system is susceptible to nitration, and while multiple positions can be nitrated, the 5-position is a known site for electrophilic attack.[4]
Causality Behind Experimental Choices
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a standard and potent nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺).
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration and the formation of unwanted side products.
Experimental Protocol
| Reagent/Solvent | Concentration | Amount |
| 2-Methylimidazo[1,2-a]pyridine | - | 5.0 g |
| Concentrated Sulfuric Acid | 98% | 25 mL |
| Concentrated Nitric Acid | 70% | 5 mL |
Procedure:
-
To a 100 mL round-bottom flask, add 2-methylimidazo[1,2-a]pyridine (5.0 g).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly and carefully add concentrated sulfuric acid (25 mL) while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (5 mL) to concentrated sulfuric acid (5 mL) in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of a saturated sodium hydroxide or ammonium hydroxide solution until the pH is approximately 7-8. This will precipitate the nitro-product.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain 2-methyl-5-nitroimidazo[1,2-a]pyridine.
Part 3: Synthesis of 2-Methylimidazo[1,2-a]pyridin-5-amine and its Hydrochloride Salt
The final steps involve the reduction of the nitro group to an amine and the subsequent formation of the hydrochloride salt. Two common and effective methods for the nitro reduction are presented below.
Method A: Reduction with Stannous Chloride (SnCl₂)
This is a classic and reliable method for the chemoselective reduction of aromatic nitro groups.[2][5] Stannous chloride is particularly useful when other reducible functional groups are present, although none are in this specific intermediate.[6]
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Methyl-5-nitroimidazo[1,2-a]pyridine | 177.16 | 5.0 g | 0.028 | 1.0 |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 31.8 g | 0.141 | 5.0 |
| Ethanol | 46.07 | 100 mL | - | - |
| Sodium Hydroxide | 40.00 | As needed | - | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 2-methyl-5-nitroimidazo[1,2-a]pyridine (5.0 g, 0.028 mol) in ethanol (100 mL).
-
Add stannous chloride dihydrate (31.8 g, 0.141 mol) to the suspension.
-
Heat the mixture to reflux (approx. 78 °C) for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.
-
Basify the mixture by adding a concentrated solution of sodium hydroxide until the pH is >10. This will precipitate tin salts, which can be removed by filtration.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methylimidazo[1,2-a]pyridin-5-amine.
Method B: Catalytic Hydrogenation
This method is often preferred for its cleaner workup, as the by-product is water. It requires a source of hydrogen gas and a suitable catalyst, typically palladium on carbon (Pd/C).[7][8]
| Reagent/Solvent | Concentration | Amount |
| 2-Methyl-5-nitroimidazo[1,2-a]pyridine | - | 5.0 g |
| Palladium on Carbon (Pd/C) | 10% w/w | 0.5 g |
| Ethanol or Methanol | - | 100 mL |
| Hydrogen (H₂) | - | 1 atm (balloon) or 50 psi |
Procedure:
-
To a hydrogenation flask, add 2-methyl-5-nitroimidazo[1,2-a]pyridine (5.0 g) and ethanol or methanol (100 mL).
-
Carefully add 10% Pd/C (0.5 g) under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (either from a balloon or in a Parr shaker at ~50 psi) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Once complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the product, 2-methylimidazo[1,2-a]pyridin-5-amine.
Part 3.2: Formation of the Hydrochloride Salt
The final step is the conversion of the free amine to its hydrochloride salt, which often improves the compound's stability and handling properties.[4]
-
Dissolve the crude 2-methylimidazo[1,2-a]pyridin-5-amine in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or isopropanolic HCl dropwise while stirring.
-
The hydrochloride salt will precipitate out of the solution. Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride.
References
-
(No author given). (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]
- (No author given). (n.d.). US20100204470A1 - Method for salt preparation. Google Patents.
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- (No author given). (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions.
- Various Authors. (2012). How to make a salt of a novel compound?.
-
(No author given). (n.d.). . Royal Society of Chemistry.
- (No author given). (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- (No author given). (n.d.).
- (No author given). (2022).
- (No author given). (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- (No author given). (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange.
- Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Journal of Organic Chemistry, 77, 2024-2028.
- (No author given). (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
- (No author given). (2017). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Chemistry Stack Exchange.
- (No author given). (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
- (No author given). (2022). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide.
- (No author given). (n.d.). Chloroacetone. Wikipedia.
- (No author given). (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
- Yan, H., et al. (2012). Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives from Aminopyridines and 2-Methylnitroolefins. Synlett, 23, 2961-2962.
- (No author given). (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry.
Sources
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- 2. researchgate.net [researchgate.net]
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- 7. Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives from Aminopyridines and 2-Methylnitroolefins [organic-chemistry.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Application Note: Structural Elucidation of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride via Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are explored for a wide range of biological activities, making their precise structural characterization paramount in drug discovery and development.[1] 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride (CAS No: 3931-67-7) is a key intermediate and building block in the synthesis of novel bioactive molecules.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such compounds.[4][5] This application note provides a detailed protocol and analysis guide for the ¹H and ¹³C NMR characterization of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride.
Expertise & Rationale
The structural complexity of heterocyclic systems like imidazo[1,2-a]pyridines necessitates a robust analytical approach. The presence of multiple nitrogen atoms and the fused ring system leads to a unique electronic environment, influencing the chemical shifts and coupling constants of the constituent protons and carbons.[4][6] The hydrochloride salt form further impacts the electronic distribution, particularly in the pyridine ring, due to protonation. Understanding these nuances is critical for accurate spectral interpretation. This guide is built upon established principles of NMR spectroscopy for heterocyclic compounds and provides a self-validating workflow from sample preparation to final structural confirmation.[7][8]
Part 1: Experimental Protocol
Sample Preparation
The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample. The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.
Materials:
-
2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O)
-
NMR tubes (5 mm, high precision)
-
Internal Standard: Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O.[4]
Protocol:
-
Solvent Selection: DMSO-d₆ is a preferred solvent due to its excellent solvating power for amine hydrochlorides and its wide chemical shift window. D₂O is a suitable alternative, though the amine and any exchangeable protons will exchange with deuterium.[4]
-
Sample Weighing: Accurately weigh 5-10 mg of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Vortex the sample for 1-2 minutes to ensure complete dissolution. Gentle warming may be applied if necessary.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to a 5 mm NMR tube.
-
Internal Standard: If not using a pre-calibrated solvent, add a small amount of the appropriate internal standard (TMS for DMSO-d₆, TSP for D₂O).
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.
Table 1: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 101 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay (d1) | 2.0 s | 2.0 s |
| Acquisition Time | 4.0 s | 1.5 s |
| Spectral Width | 20 ppm (-2 to 18 ppm) | 240 ppm (-20 to 220 ppm) |
Part 2: Spectral Analysis and Interpretation
Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is fundamental for assigning NMR signals.
Caption: Structure of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride with atom numbering.
Expected ¹H NMR Spectrum
The proton NMR spectrum will exhibit characteristic signals for the aromatic protons on the fused ring system, the methyl group, and the amine protons.
-
Aromatic Region (δ 6.0 - 8.0 ppm): The protons on the pyridine and imidazole rings will appear in this region. Due to the electron-donating amine group and the electron-withdrawing nature of the protonated pyridine ring, the chemical shifts will be significantly influenced.
-
H-3: This proton on the imidazole ring is expected to be a singlet.
-
H-5, H-6, H-7: These protons on the pyridine ring will show characteristic doublet, triplet, or doublet of doublets splitting patterns depending on their coupling with adjacent protons. The exact chemical shifts are influenced by the substitution pattern.[4][9]
-
-
Methyl Group (δ ~2.5 ppm): The methyl group at the C-2 position will appear as a sharp singlet.[6]
-
Amine Protons (δ variable): The amine protons (-NH₂) will likely appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent. In D₂O, this signal will disappear due to proton-deuterium exchange.
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information on the carbon skeleton.
-
Aromatic Carbons (δ 110 - 150 ppm): The eight carbon atoms of the imidazo[1,2-a]pyridine core will resonate in this region. The chemical shifts are influenced by the attached heteroatoms and substituents.[10][11]
-
Methyl Carbon (δ ~15-20 ppm): The carbon of the C-2 methyl group will appear in the aliphatic region.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| 2 | -CH₃ | ~2.4 | ~16 | s |
| 3 | C-H | ~7.5 | ~110 | s |
| 5 | C-H | ~6.5 | ~108 | d |
| 6 | C-H | ~7.2 | ~125 | t |
| 7 | C-H | ~7.6 | ~115 | d |
| 8a | C | - | ~140 | - |
| 2 | C | - | ~148 | - |
| 5 | C-NH₂ | - | ~145 | - |
| -NH₂ | -NH₂ | Broad (~6.0-8.0) | - | br s |
Note: These are predicted values and may vary slightly based on experimental conditions.
2D NMR Experiments for Unambiguous Assignment
For complete and confident assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, which is invaluable for assigning protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
Part 3: Workflow and Logic
The following diagram illustrates the logical workflow for the NMR analysis of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride.
Caption: Workflow for NMR analysis of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride.
Conclusion
This application note provides a comprehensive guide for the NMR analysis of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. By following the detailed protocols for sample preparation, data acquisition, and the systematic approach to spectral interpretation, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The use of 1D and 2D NMR techniques provides a self-validating system for the complete and unambiguous assignment of all proton and carbon signals, ensuring high-quality data for research and development in the pharmaceutical industry.
References
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. URL: [Link]
-
1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. - ResearchGate. URL: [Link]
-
13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. - ResearchGate. URL: [Link]
-
SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. URL: [Link]
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. URL: [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. URL: [Link]
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. - ResearchGate. URL: [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. URL: [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI. URL: [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. URL: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations | ACS Omega. URL: [Link]
-
Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates - NIH. URL: [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar - ERIC. URL: [Link]
-
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. URL: [Link]
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and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - NIH. URL: [Link]
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HPLC Method for the Analysis of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride: An Application Note
This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, a key intermediate in pharmaceutical research and development. This document provides a scientifically grounded protocol, explains the rationale behind the methodological choices, and offers insights into ensuring data integrity through proper validation and troubleshooting.
Introduction: The Analytical Challenge
2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride belongs to the imidazopyridine class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to its diverse biological activities.[1] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control of starting materials, and stability testing in drug development pipelines.
The primary analytical challenge lies in the basic nature of the amine functionality. Basic compounds can exhibit poor peak shape (tailing) in reversed-phase HPLC due to interactions with residual silanols on the silica-based stationary phase.[2] This guide presents a method that effectively mitigates these issues, ensuring symmetric peaks and reproducible results.
Physicochemical Properties and Methodological Considerations
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value/Characteristic | Implication for HPLC Method Development |
| Chemical Structure | Imidazopyridine core with a primary amine and a methyl group. Exists as a hydrochloride salt. | The presence of the basic amine group dictates the need for pH control in the mobile phase to ensure consistent ionization and good peak shape. |
| Molecular Formula | C₈H₁₀ClN₃[3] | --- |
| Molecular Weight | 183.64 g/mol [3] | Essential for preparing standard solutions of known concentration. |
| pKa (predicted) | The pKa of a structurally similar imidazopyridine amine has been measured at 9.3.[4] | To achieve good peak shape and stable retention, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa. An acidic mobile phase will ensure the amine is consistently protonated. |
| UV Absorbance | Imidazopyridine derivatives typically exhibit strong absorbance in the UV region, with maxima often observed between 250-270 nm and another broader band at longer wavelengths.[5][6] | UV detection is a suitable and sensitive method. A detection wavelength in the range of 250-270 nm is expected to provide a strong signal. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and acetonitrile. | These solvents are suitable for preparing both the sample and the mobile phase. |
Recommended HPLC Method
This method is designed for a standard HPLC system equipped with a UV detector.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides excellent retention for moderately polar compounds. The 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile buffer suitable for LC-MS and effectively controls the pH to the acidic range, ensuring the protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for a wide range of compounds. |
| Gradient | 10% to 90% B over 10 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B. | A gradient elution is recommended for initial method development to ensure the elution of any potential impurities with different polarities and to determine the optimal isocratic conditions if desired.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides good efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 260 nm | Based on the typical UV absorbance of imidazopyridine derivatives, this wavelength is expected to provide high sensitivity. A full UV scan of the analyte is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on the analyte concentration and the sensitivity of the detector. |
Materials and Reagents
-
2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (≥98% purity)
-
Methanol (for sample preparation)
Step-by-Step Protocol
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride.
-
Dissolve the sample in a suitable volume of methanol to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Workflow
Caption: HPLC analysis workflow from preparation to quantification.
Method Validation (as per ICH Guidelines)
For use in a regulated environment, the analytical method must be validated according to ICH guidelines (Q2(R1) and Q2(R2)).[8][9][10][11]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities, degradants, or placebo components. Peak purity analysis using a diode array detector is recommended. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | The mean recovery should be within 98.0% to 102.0% at three different concentration levels.[7] |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Troubleshooting Common Issues
Caption: Troubleshooting common HPLC issues for basic compounds.
For persistent peak shape problems with basic analytes, consider the following:
-
Mobile Phase pH: Ensure the pH is consistently acidic. Using a buffer (e.g., ammonium formate) instead of just formic acid can provide better pH stability.
-
Column Choice: If tailing persists, consider a column with a different base-deactivated silica or a hybrid particle column.
-
Sample Solvent: The sample should be dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase to avoid peak distortion.[12]
Conclusion
This application note provides a comprehensive and scientifically sound HPLC method for the analysis of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. By understanding the physicochemical properties of the analyte and implementing the detailed protocol, researchers and drug development professionals can achieve accurate, precise, and reliable results. Adherence to the principles of method validation and a systematic approach to troubleshooting will ensure the long-term robustness of this analytical procedure.
References
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
- Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 27(11), 60-71.
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
- Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. (2020). Chemistry – A European Journal, 26(45), 10229-10237.
-
HPLC Method Development For Basic Molecules: A Case Study - PharmaGuru. (2025, June 15). Retrieved January 19, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1994). Retrieved January 19, 2026, from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31). Retrieved January 19, 2026, from [Link]
-
UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. (n.d.). Retrieved January 19, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 19, 2026, from [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Retrieved January 19, 2026, from [Link]
-
Ugly peak shape of amine compound - Chromatography Forum. (2009, June 9). Retrieved January 19, 2026, from [Link]
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2021). Molecules, 26(11), 3295.
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26). Retrieved January 19, 2026, from [Link]
- Vertically-expanded imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridine via dehydrogenative coupling - Organic & Biomolecular Chemistry (RSC Publishing). (2015). Organic & Biomolecular Chemistry, 13(5), 1367-1374.
- Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI. (2020). Molecules, 25(21), 5089.
-
Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024, January 17). Retrieved January 19, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved January 19, 2026, from [Link]
-
Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - NIH. (2024, July 5). Retrieved January 19, 2026, from [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012, July 1). Retrieved January 19, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. (2023, April 6). Retrieved January 19, 2026, from [Link]
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Application Note: Quantitative Analysis of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride using a Validated LC-MS Method
Abstract
This document provides a comprehensive guide for the quantitative analysis of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, a heterocyclic amine of interest in pharmaceutical research and development. A robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method has been developed and validated to ensure accurate quantification in relevant matrices. This guide details the rationale behind the methodological choices, from sample preparation to data analysis, and provides a step-by-step protocol. The validation framework is established in accordance with regulatory expectations to ensure data integrity and reliability.[1][2]
Introduction
2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride is a member of the imidazopyridine class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[3][4][5] Accurate and precise quantification of this analyte is critical for a range of studies including pharmacokinetics, metabolism, and quality control. Given that analytical data for this specific compound is not always readily available, a well-characterized analytical method is paramount for researchers in early-stage drug discovery.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for this application due to its inherent selectivity, sensitivity, and speed, making it ideal for the analysis of small molecules in complex matrices.[6][7][8] The primary challenge in analyzing small, polar, amine-containing compounds like the target analyte lies in achieving adequate retention on traditional reversed-phase columns and managing potential matrix effects.[9][10] This application note addresses these challenges by presenting a method employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) for robust and reliable quantification.
Experimental Workflow Overview
The overall analytical workflow is designed to be efficient and reproducible, minimizing sample handling and potential for error.
Sources
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- 10. hovione.com [hovione.com]
Application Notes & Protocols: Characterizing 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride in Cell-Based Assays
Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives have demonstrated a wide array of biological activities, most notably as potent anti-cancer agents that modulate critical signaling pathways such as AKT/mTOR and c-Met.[3][4] This document provides a comprehensive guide for researchers utilizing 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, a representative member of this class, in cell-based assays. We offer not just procedural steps but also the underlying scientific rationale, enabling robust experimental design and data interpretation. The protocols herein provide a validated framework for assessing cytotoxicity, and apoptosis, and serve as a foundational methodology for further mechanistic studies.
Compound Profile and Handling
1.1. Chemical Identity and Properties
-
Compound Name: 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
-
CAS Number: 3931-67-7[5]
-
Molecular Formula: C₈H₁₀ClN₃[5]
-
Molecular Weight: 183.64 g/mol [5]
-
Form: Typically a solid.[6]
-
Solubility: As a hydrochloride salt, the compound is expected to have enhanced aqueous solubility compared to its free base form.[7] However, for creating high-concentration stock solutions, an organic solvent like Dimethyl Sulfoxide (DMSO) is recommended.
1.2. Storage and Stability Proper storage is critical to maintain the compound's integrity.
-
Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture absorption.[8][9]
-
Recommendation: For laboratory use, aliquot the solid compound into smaller, single-use vials to minimize freeze-thaw cycles and moisture contamination. Store stock solutions at -20°C or -80°C.
1.3. Safety and Handling Adherence to safety protocols is paramount when handling this compound.
-
Hazard Classification: Classified as a skin and eye irritant.[6]
-
Personal Protective Equipment (PPE): Always wear protective clothing, gloves, and safety glasses.[8]
-
Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[8] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[9] For detailed information, consult the Safety Data Sheet (SDS) from the supplier.[8][9]
Scientific Background: The Imidazo[1,2-a]pyridine Scaffold in Oncology
The imidazo[1,2-a]pyridine core is a cornerstone of many potent anti-proliferative agents.[2][3] Its mechanism of action often involves the inhibition of key protein kinases that are dysregulated in cancer.
2.1. Putative Mechanism of Action: Inhibition of Pro-Survival Pathways Research on structurally related imidazo[1,2-a]pyridines has shown potent inhibition of the PI3K/AKT/mTOR signaling cascade.[3] This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting key nodes like AKT and mTOR, these compounds can effectively halt the cell cycle and trigger programmed cell death (apoptosis).[3] One study demonstrated that a novel imidazo[1,2-a]pyridine derivative increased levels of the tumor suppressors p53 and p21 while also activating the apoptotic protein Caspase-9.[3]
Other derivatives have been identified as selective inhibitors of the c-Met receptor tyrosine kinase, which, when aberrantly activated, drives cancer progression and metastasis.[4] Inhibition of c-Met blocks downstream signaling through pathways including AKT and ERK.[4]
Given this precedent, a primary hypothesis for the activity of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride is the disruption of these critical pro-survival signaling networks.
Caption: Putative mechanism of Imidazo[1,2-a]pyridines on the AKT/mTOR pathway.
Protocol I: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell proliferation by 50% (IC₅₀), a key parameter for evaluating cytotoxic potential.
3.1. Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
3.2. Materials
-
2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
-
Sterile, high-purity DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[3] or pure DMSO
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
3.3. Step-by-Step Methodology
-
Stock Solution Preparation:
-
Rationale: A high-concentration stock in DMSO allows for minimal solvent carryover into the cell culture medium, preventing solvent-induced toxicity.
-
Action: Prepare a 10 mM stock solution of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride in sterile DMSO. Ensure complete dissolution. Store at -20°C.
-
-
Cell Seeding:
-
Rationale: The optimal cell density ensures that cells are in the logarithmic growth phase during the experiment and do not become over-confluent in the control wells.
-
Action: Seed cells in a 96-well plate at a density of 4,000–8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
-
Compound Treatment:
-
Rationale: A serial dilution series covering a broad concentration range is essential to accurately determine the IC₅₀ value. Including vehicle and positive controls validates the assay's performance.
-
Action: Prepare 2x working solutions of the compound by serial dilution from the stock in complete medium. A suggested range is 0 µM to 100 µM.[3]
-
Remove the old medium from the cells and add 100 µL of the fresh medium containing the compound dilutions (or vehicle control, e.g., 0.5% DMSO).
-
Incubate for 48 hours.[3] The incubation time can be optimized (e.g., 24, 48, 72 hours) depending on the cell line's doubling time.
-
-
MTT Addition and Incubation:
-
Rationale: This incubation period allows viable cells to metabolize the MTT reagent.
-
Action: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, protecting the plate from light.
-
-
Formazan Solubilization:
-
Rationale: The insoluble formazan crystals must be dissolved to allow for accurate absorbance reading.
-
Action: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (or DMSO) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Action: Read the absorbance on a microplate reader at 570 nm.
-
3.4. Data Analysis
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Plot % Viability against the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol II: Apoptosis Induction Assessment (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. An increase in their activity is a hallmark of apoptosis.
4.1. Principle The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. The substrate is cleaved by active caspases 3 and 7, releasing aminoluciferin, which is consumed by luciferase to generate a "glow-type" luminescent signal proportional to caspase activity.
4.2. Materials
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Materials from Protocol I (cells, plates, compound, etc.)
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
4.3. Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Action: Follow steps 2 and 3 from the MTT protocol (Section 3.3), using a white-walled 96-well plate. It is crucial to run a parallel plate for a viability assay (e.g., CellTiter-Glo® or MTT) to normalize caspase activity to cell number.
-
Rationale: Treatment times may need to be shorter (e.g., 6, 12, 24 hours) to capture the peak of caspase activity, which often precedes complete cell death. An IC₅₀ and a 2x IC₅₀ concentration are good starting points for treatment.
-
-
Assay Reagent Preparation:
-
Action: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
-
Reagent Addition:
-
Action: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Data Acquisition:
-
Action: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
4.4. Data Analysis
-
Subtract the average luminescence of blank wells (medium + reagent) from all other wells.
-
Express the data as Fold Change in caspase activity relative to the vehicle control:
-
Fold Change = (Luminescence of Treated Well / Average Luminescence of Vehicle Control Wells)
-
-
(Optional) Normalize the Fold Change data to cell viability data from the parallel plate to account for differences in cell number.
Data Summary and Interpretation
For robust characterization, results should be presented clearly. The following table provides an example template based on expected outcomes for an active cytotoxic compound from the imidazo[1,2-a]pyridine class.
| Assay Type | Cell Line | Parameter | Expected Result | Rationale |
| Cell Viability | A375 Melanoma | IC₅₀ (48 hr) | 5 - 50 µM | Based on published data for similar compounds showing cytotoxic effects in this range.[3] |
| Cell Viability | HeLa Cervical | IC₅₀ (48 hr) | 10 - 60 µM | Demonstrates activity across different cancer types.[3] |
| Apoptosis | A375 Melanoma | Caspase 3/7 Activity | > 2-fold increase | Confirms that the observed cytotoxicity is mediated, at least in part, by apoptosis induction. |
References
- Apollo Scientific. (n.d.). 2-Methylimidazo[1,2-a]pyridin-6-amine Safety Data Sheet.
- Fisher Scientific. (2025). 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid Safety Data Sheet.
-
El-Gamal, M. I., et al. (2018). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 15(5), 7643–7651. Available from: [Link]
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Cui, J., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica, 37(6), 844–854. Available from: [Link]
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Patterson, S., et al. (2019). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 10(9), 1345–1353. Available from: [Link]
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Lesyk, R., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 25(21), 5013. Available from: [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Public Full-text. Available from: [Link]
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Xu, K., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(15), 4967. Available from: [Link]
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Yilmaz, I., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 47(5), 1007-1021. Available from: [Link]
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Khattak, S. F., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Biotechnology Progress, 32(4), 998-1008. Available from: [Link]
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Ismail, M. A., et al. (2008). Synthesis and antiprotozoal activity of novel bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines. Bioorganic & Medicinal Chemistry, 16(1), 107-118. Available from: [Link]
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Chemcd. (n.d.). 2-METHYLIMIDAZO[1,2-A]PYRIDIN-5-AMINE. Retrieved January 19, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved January 19, 2026, from [Link]
-
Ouellette, V., et al. (2023). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry, 14(10), 1956-1974. Available from: [Link]
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Application Notes and Protocols for 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride in Fragment-Based Drug Design
Introduction: The Privileged Scaffold in Fragment-Based Drug Discovery
The imidazo[1,2-a]pyridine core is a prominent "privileged scaffold" in medicinal chemistry, recognized for its synthetic tractability and presence in numerous biologically active compounds and approved drugs.[1][2] This heterocyclic system is a key component in therapeutics targeting a wide array of conditions, including cancer, tuberculosis, and inflammatory diseases.[3][4][5][6] Fragment-Based Drug Discovery (FBDD) offers an efficient alternative to high-throughput screening (HTS) by identifying low-molecular-weight ligands ("fragments") that bind to biological targets with high ligand efficiency.[7][8] These fragments serve as starting points for the development of potent and selective drug candidates through strategies like fragment growing, linking, and merging.[9]
This guide provides detailed application notes and protocols for the use of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride , a commercially available fragment, in FBDD campaigns. We will cover its physicochemical properties, a plausible synthetic route, detailed protocols for biophysical screening, and strategies for fragment elaboration based on established structure-activity relationships (SAR).
Physicochemical Properties and "Rule of Three" Analysis
For a fragment to be a valuable starting point in FBDD, it should ideally adhere to the "Rule of Three," which provides guidelines for favorable physicochemical properties.[7][10][11]
| Property | Value (Estimated/Calculated) | "Rule of Three" Guideline | Conformance |
| Molecular Weight (MW) | 183.65 g/mol (as HCl salt) | < 300 Da | Yes |
| cLogP | ~1.5 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 1 (amine) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2 (pyridine N, imidazole N) | ≤ 3 | Yes |
| Rotatable Bonds | 0 | ≤ 3 | Yes |
As shown in the table, 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride conforms well to the "Rule of Three," making it an excellent candidate for inclusion in a fragment library. Its low molecular weight and complexity provide ample vectors for chemical elaboration, while its favorable lipophilicity and hydrogen bonding potential increase the likelihood of forming high-quality interactions with a protein target.
Synthesis Protocol
While 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride is commercially available, a reliable synthetic route is essential for producing analogs for hit-to-lead optimization.[12][13] A plausible and efficient synthesis involves a two-step process starting from a commercially available aminopyridine, as outlined below. This method is based on established synthetic methodologies for imidazo[1,2-a]pyridines.[14][15][16][17][18]
Step 1: Synthesis of 2-Methyl-5-nitroimidazo[1,2-a]pyridine
-
To a solution of 6-amino-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or DMF, add chloroacetone (1.2 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is the desired 2-methyl-5-nitroimidazo[1,2-a]pyridine.
-
Filter the solid, wash with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Step 2: Reduction of the Nitro Group to Form 2-Methylimidazo[1,2-a]pyridin-5-amine
-
Suspend the 2-methyl-5-nitroimidazo[1,2-a]pyridine (1 equivalent) in ethanol or methanol.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl2·2H2O) (4-5 equivalents) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl2·2H2O, heat the mixture at reflux for 2-3 hours. For catalytic hydrogenation, stir the reaction at room temperature under a balloon of hydrogen until the starting material is consumed.
-
After the reduction is complete, basify the reaction mixture with a solution of sodium hydroxide or sodium bicarbonate to precipitate the product.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-methylimidazo[1,2-a]pyridin-5-amine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride.
Application Notes for Fragment-Based Drug Discovery
Biophysical Screening Protocols
Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are required for screening.[19] A tiered approach using an initial, high-throughput screen followed by more detailed validation assays is recommended.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.
-
Protein Preparation: Prepare the target protein at a concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Stock Preparation: Prepare a 10 mM stock solution of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride in DMSO.
-
Assay Plate Setup:
-
In a 96- or 384-well PCR plate, add the protein solution.
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at a 5x final concentration).
-
Add the fragment to a final concentration of 200-500 µM. Include a DMSO-only control.
-
-
Data Acquisition:
-
Seal the plate and place it in a real-time PCR instrument.
-
Ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, measuring fluorescence at each interval.
-
-
Data Analysis:
-
A binding event is indicated by a positive shift in the melting temperature (ΔTm) of the protein in the presence of the fragment compared to the DMSO control. A ΔTm of ≥ 2°C is generally considered a significant hit.
-
Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on binding events, allowing for the determination of association (ka), dissociation (kd) rates, and the dissociation constant (KD).
-
Protein Immobilization: Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a surface density that will yield a response of 100-200 Response Units (RU) upon fragment binding.
-
Fragment Preparation: Prepare a serial dilution of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride in the running buffer (e.g., HBS-EP+), typically ranging from 1 µM to 1 mM.
-
Binding Analysis:
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
-
Monitor the change in RU over time to generate sensorgrams.
-
Regenerate the sensor surface between injections using a suitable regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD. A confirmed hit will show a concentration-dependent binding response.
-
Experimental Workflow for FBDD
Caption: A typical workflow for a fragment-based drug discovery campaign.
Data Analysis: The Importance of Ligand Efficiency
Ligand efficiency (LE) is a critical metric in FBDD for prioritizing hits.[9][19][20][21] It normalizes binding affinity for the size of the molecule, allowing for a more direct comparison of the quality of binding.
Calculation of Ligand Efficiency (LE):
LE = -ΔG / N
where:
-
ΔG is the Gibbs free energy of binding, calculated as RTln(KD)
-
R is the gas constant
-
T is the absolute temperature
-
KD is the dissociation constant
-
N is the number of non-hydrogen atoms in the fragment
A higher LE value (typically > 0.3 kcal/mol per heavy atom) indicates a more efficient binder and a more promising starting point for optimization.[22]
Fragment Elaboration Strategies
Once a binding mode is confirmed, typically by X-ray crystallography, the fragment can be elaborated to improve its affinity and selectivity.
Structure-Activity Relationship (SAR) Insights for the Imidazo[1,2-a]pyridine Core
Numerous studies have explored the SAR of the imidazo[1,2-a]pyridine scaffold, providing valuable insights for fragment elaboration.[1][3][4][23][24][25]
-
C2-Position: The methyl group at the C2 position can be explored for modifications to probe for nearby hydrophobic pockets.
-
C3-Position: The C3 position is often a key vector for elaboration, as it is synthetically accessible and frequently points towards the solvent-exposed region of a binding site.[26]
-
C5-Position: The 5-amino group provides a strong hydrogen bond donor and a handle for further derivatization.
-
Other Positions (C6, C7, C8): Modifications at these positions on the pyridine ring can be used to fine-tune physicochemical properties and explore additional interactions with the target protein.
Fragment Growing, Linking, and Merging
-
Fragment Growing: This involves adding functional groups to the core fragment to engage with adjacent pockets in the binding site. For 2-Methylimidazo[1,2-a]pyridin-5-amine, the amino group can be acylated or alkylated to extend into a nearby pocket.
-
Fragment Linking: If another fragment is found to bind in a proximal pocket, the two fragments can be connected with a suitable linker to create a single, higher-affinity molecule.
-
Fragment Merging: If two fragments have overlapping binding modes, a new molecule can be designed that incorporates the key features of both.
Fragment Elaboration Strategies
Caption: Common strategies for elaborating a fragment hit into a lead compound.
Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in drug design to modulate physicochemical properties, improve metabolic stability, or enhance binding affinity.[27][28] For the 5-amino group on the imidazo[1,2-a]pyridine core, several bioisosteric replacements can be considered:
-
Hydroxyl group (-OH): Can act as both a hydrogen bond donor and acceptor.
-
Small alkylamines (-NHCH3): Can maintain hydrogen bonding while probing for additional interactions.
-
Fluorine (-F): Can serve as a weak hydrogen bond acceptor and modulate the pKa of the pyridine ring system.[29]
Hypothetical Case Study: Targeting Protein Kinases
The imidazo[1,2-a]pyridine scaffold is a well-established core for protein kinase inhibitors.[17][18][30] A hypothetical FBDD campaign targeting a novel kinase could proceed as follows:
-
Screening: Screen a fragment library containing 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride against the target kinase using DSF.
-
Hit Validation: Validate the hits using SPR to confirm direct binding and determine the KD.
-
Structural Biology: Obtain a co-crystal structure of the kinase with the fragment to visualize the binding mode. The 5-amino group might be interacting with the hinge region of the kinase, a common binding motif for kinase inhibitors.
-
Fragment Elaboration: Based on the crystal structure, design and synthesize a small library of analogs by "growing" from the 5-amino position to target the solvent-exposed region and improve potency and selectivity.
-
Lead Optimization: Iteratively improve the potency, selectivity, and ADME properties of the lead compounds to develop a clinical candidate.
Safety and Handling
2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride should be handled with standard laboratory safety precautions. It is a solid that may cause skin and eye irritation.[12]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
References
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Fragment-based lead discovery. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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An Introduction to Fragment-Based Drug Discovery (FBDD). (2022, May 10). Drug Hunter. [Link]
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The 'rule of three' for fragment-based drug discovery: Where are we now? (2025, August 6). ResearchGate. [Link]
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The Role of Ligand Efficiency Measures in Drug Discovery. Repository of the Academy's Library. [Link]
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Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. [Link]
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The rule of three at ten. (2013, July 17). Practical Fragments. [Link]
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Pushing the Rule of 3. (2011, November 10). Practical Fragments. [Link]
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Ligand efficiency and fragment-based drug discovery. (2025, August 10). ResearchGate. [Link]
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Keseru, G. M., & Erlanson, D. A. (2009). Ligand efficiency and fragment-based drug discovery. Drug Discovery Today, 14(5-6), 278-283. [Link]
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8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006, March 15). PubMed. [Link]
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Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health (NIH). [Link]
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Synthesis of 2-methyl-5-nitroimidazole. PrepChem.com. [Link]
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Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]
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Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Royal Society of Chemistry. [Link]
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Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2025, August 9). ResearchGate. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). Royal Society of Chemistry. [Link]
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Hieke, M., Rödl, C. B., Wisniewska, J. M., Buscató, E., Stark, H., Schubert-Zsilavecz, M., ... & Proschak, E. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 22(5), 1969-1975. [Link]
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Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024, March 22). PubMed. [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega. [Link]
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Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. National Institutes of Health (NIH). [Link]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]
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SYNTHESIS OF TWO NEW RING SYSTEMS, 2-AMINO-1-METHYL-IMIDAZO[4,5-b]THIENO[3,2-e]PYRIDINE AND 2-AMINO-1-METHYL-IMIDAZO[4,5-b]THI. Semantic Scholar. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, April 26). National Institutes of Health (NIH). [Link]
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Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. [Link]
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Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011, August 15). PubMed. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
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Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo. [Link]
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SAR of imidazo[1,2-a]pyridine derivatives as anticoccidial agents. ResearchGate. [Link]
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Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 7). ResearchGate. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. [Link]
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2-Amino-3-methylimidazo(4,5-f)quinoline. PubChem. [Link]
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Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
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Bioisosteres v2 - Recent Trends and Tactics. (2020, November 14). Baran Lab. [Link]
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Molecular Characterization of EP6--a Novel imidazo[1,2-a]pyridine Based Direct 5-lipoxygenase Inhibitor. PubMed. [Link]
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High-throughput screening of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
An Application Note and Protocol for the High-Throughput Screening of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride and Analog Libraries
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a prominent bicyclic 5-6 heterocycle recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.[1][2] This versatile core is present in several marketed drugs, including zolpidem and alpidem, and its derivatives have demonstrated significant therapeutic potential as anticancer, antimycobacterial, antiviral, and antileishmanial agents.[2][3][4] A particularly promising area of research is the development of imidazo[1,2-a]pyridine-based compounds as protein kinase inhibitors, a critical class of targets in oncology and inflammatory diseases.[3][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify and characterize potential inhibitors from a chemical library based on the 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride scaffold. We present a detailed, field-proven protocol for a robust, luminescence-based kinase assay, a common and highly effective method for screening this class of compounds.[5] The principles and methodologies described herein are designed to be adaptable to various kinase targets and serve as a foundational workflow for an efficient hit-finding process.[6]
Section 1: Core Principles of High-Throughput Screening for Kinase Inhibitors
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological target.[6][7][8] For protein kinase inhibitors, the goal is to identify compounds that interfere with the enzyme's ability to catalyze the transfer of a phosphate group from ATP to a substrate.
Foundational Assay Technologies
While fluorescence-based assays are a dominant HTS methodology due to their high sensitivity and versatility[9][10], luminescence-based assays have gained significant traction for a wide range of applications, including kinase screening.[11][12] Luminescence assays offer key advantages:
-
High Sensitivity: They can detect minute quantities of product, enabling assay miniaturization.
-
Broad Dynamic Range: The linear range of the signal is often wider than that of fluorescence.[11]
-
Reduced Interference: The absence of an excitation light source eliminates issues of compound autofluorescence and light scattering, common sources of false positives in fluorescence assays.[13]
A widely adopted approach for kinase HTS is the detection of adenosine diphosphate (ADP), the universal product of all kinase reactions.[14] Assays that quantify ADP production provide a direct measure of kinase activity.
The Mandate for Self-Validating Protocols: Assay Quality Control
A robust HTS assay must be rigorously validated to ensure that the data generated is reliable and reproducible. The Z'-factor is a statistical parameter used to quantify the suitability of an assay for HTS.[15]
Z'-Factor Formula: Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| )
Where:
-
μ_p = mean of the positive control (e.g., uninhibited enzyme)
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control (e.g., fully inhibited enzyme or no enzyme)
-
σ_n = standard deviation of the negative control
An assay is considered excellent for HTS when its Z'-factor is consistently greater than 0.5 .[15] Other critical parameters include the signal-to-background (S/B) ratio and the coefficient of variation (%CV).
Section 2: A Validated HTS Workflow for Kinase Inhibitor Discovery
The path from a large compound library to a set of validated hits follows a structured, multi-stage process designed to eliminate false positives and systematically confirm activity.
Figure 2: Principle of the two-step ADP-detection luminescent assay.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Test Compound (e.g., 2-Methylimidazo[1,2-a]pyridin-5-amine HCl) | Sigma-Aldrich | Potential Inhibitor |
| Kinase Enzyme (e.g., recombinant human ABL1) | Commercial Vendor | Biological Target |
| Kinase Substrate (e.g., specific peptide) | Commercial Vendor | Phosphate Acceptor |
| ATP | Commercial Vendor | Phosphate Donor |
| Kinase Assay Buffer (e.g., HEPES, MgCl2, DTT) | In-house or Vendor | Reaction Medium |
| ADP-Glo™ Kinase Assay Kit | Promega | Detection Reagents |
| DMSO, ACS Grade | Commercial Vendor | Compound Solvent |
| 384-Well White, Solid-Bottom Plates | Commercial Vendor | Assay Plates |
| Plate Luminometer | e.g., BMG LABTECH, PerkinElmer | Signal Detection |
Step-by-Step Experimental Protocol
All liquid handling steps should be performed with calibrated multichannel pipettes or automated liquid handlers for precision.
-
Compound Plating:
-
Prepare a 10 mM stock solution of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride in 100% DMSO. Create serial dilutions for dose-response plates.
-
Dispense 50 nL of compound stock solutions into the appropriate wells of a 384-well assay plate. This results in a 10 µM final concentration in a 5 µL reaction volume.
-
For controls, dispense 50 nL of DMSO into the maximum activity (positive control) and no-enzyme (negative control) wells.
-
-
Kinase and Substrate Preparation (2X Solution):
-
Prepare a 2X kinase/substrate solution in kinase assay buffer. The final concentration of the enzyme should be determined during assay development to ensure the reaction is in the linear range.
-
Dispense 2.5 µL of the 2X kinase/substrate solution into the compound and positive control wells.
-
Dispense 2.5 µL of assay buffer with substrate but without the kinase enzyme into the negative control wells.
-
-
Reaction Initiation and Incubation:
-
Prepare a 2X ATP solution in kinase assay buffer.
-
To start the reaction, add 2.5 µL of the 2X ATP solution to all wells. The total reaction volume is now 5 µL.
-
Briefly centrifuge the plate (e.g., 1 min at 1000 rpm) to ensure all components are mixed.
-
Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).
-
-
Kinase Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation and Measurement:
-
Add 10 µL of Kinase Detection Reagent to all wells. This converts ADP to ATP and generates a luminescent signal via luciferase.
-
Incubate at room temperature for 30 minutes to allow the signal to stabilize.
-
Measure luminescence using a plate luminometer with an integration time of 0.5 to 1 second per well.
-
Section 4: Data Analysis and Hit Identification
Primary Screen Data Analysis
Data from the primary screen is normalized using the positive and negative controls to determine the percent inhibition for each compound.
Percent Inhibition Formula: % Inhibition = 100 * ( 1 - ( (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl) ) )
Hit Selection: A common threshold for selecting preliminary "hits" from a primary screen is a percent inhibition value greater than 50%.
Dose-Response Analysis and IC50 Determination
Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency. The resulting data is plotted as percent inhibition versus the logarithm of the compound concentration. A non-linear regression (four-parameter logistic fit) is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| Staurosporine (Control) | 0.025 | 1.1 | 98.5 |
| Hit Compound A | 1.2 | 1.3 | 95.2 |
| Hit Compound B | 8.9 | 0.9 | 91.0 |
| Inactive Compound C | >50 | - | <10 |
Section 5: Scientific Rationale and Troubleshooting
-
Causality of Experimental Choices:
-
Why a Luminescence-Based Assay? To minimize interference from colored or fluorescent compounds in the library, thereby reducing the rate of false positives. [13] * Why 384-Well Format? This format provides a balance between throughput and reagent consumption, making it cost-effective for screening large libraries. [16] * Why Control DMSO Concentration? High concentrations of DMSO can inhibit enzymatic reactions. Keeping the final concentration low (typically ≤0.5%) is critical for assay integrity. [16]* Trustworthiness Through Counter-Screens: Hits should be tested in counter-screens to ensure they are not merely interfering with the detection chemistry (e.g., inhibiting luciferase). An effective counter-screen involves running the assay with a fixed amount of ADP without the kinase, to see if the compound directly affects the light-generating steps.
-
Conclusion
This application note details a robust and validated HTS workflow for the identification of novel kinase inhibitors derived from the 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride scaffold. By employing a high-quality, luminescence-based assay and following a systematic process of screening, confirmation, and characterization, researchers can efficiently identify potent and selective lead compounds for further drug development. The methodologies described provide the scientific rigor necessary to build a self-validating system, ensuring trustworthiness and reproducibility in the hit discovery process.
References
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- Bioluminescent Assays for High-Throughput Screening.PubMed.
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- Bioluminescent Assays for High-Throughput Screening.Promega Corporation.
- Bioluminescent Assays for High-Throughput Screening.Promega Corporation.
- Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.National Center for Biotechnology Information.
- Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening.ACS Publications.
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).LinkedIn.
- High-throughput Screening Steps.Small Molecule Discovery Center (SMDC), UCSF.
- Establishing assays and small molecule screening facilities for Drug discovery programs.European Pharmaceutical Review.
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- Advances in luminescence-based technologies for drug discovery.PMC - NIH.
- Bioluminescent assays for high-throughput screening.Semantic Scholar.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.PubMed.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.PubMed Central.
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- Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.NIH.
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- Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases.PubMed.
- Imidazo[1,2-a]pyridin-3-amines as potential HIV-1 non-nucleoside reverse transcriptase inhibitors.PubMed.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.PubMed.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.MDPI.
- Synthesis and antiprotozoal activity of novel bis-benzamidino imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines.PubMed.
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Protocol for derivatizing 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
An Application Guide for the Synthetic Derivatization of 2-Methylimidazo[1,2-a]pyridin-5-amine Hydrochloride
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This fused heterocyclic system is featured in numerous marketed drugs, including the anxiolytic alpidem and the hypnotic agent zolpidem, highlighting its therapeutic significance.[3] The derivatization of this scaffold is a key strategy in drug discovery, allowing for the systematic exploration of chemical space to optimize pharmacological properties.[1][4][5]
This application note provides a detailed guide to the chemical derivatization of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. The primary amino group at the C-5 position serves as a versatile synthetic handle, enabling modifications through standard yet robust organic reactions. We will explore protocols for N-acylation and N-sulfonylation, and discuss advanced strategies such as C-H functionalization, providing researchers with the foundational knowledge to generate novel compound libraries for screening and development.
Core Chemical Principles: Reactivity and Handling
2-Methylimidazo[1,2-a]pyridin-5-amine is a bifunctional molecule. The primary site of reactivity for traditional electrophilic reagents is the exocyclic amino group at the C-5 position, which acts as a potent nucleophile. Additionally, the imidazo[1,2-a]pyridine ring system itself possesses nucleophilic character, particularly at the C-3 position, making it susceptible to electrophilic substitution under specific, often catalyzed, conditions.[6]
A critical consideration for any reaction is that the starting material is a hydrochloride salt. The protonated aminopyridine moiety renders the amine non-nucleophilic. Therefore, the first step in any derivatization protocol must involve the in situ neutralization of the salt with a suitable base to liberate the free amine, which can then participate in the desired reaction. The choice of base is crucial; a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically preferred to avoid competition with the substrate as a nucleophile.
Protocol I: N-Acylation of the 5-Amino Group
N-acylation is a fundamental transformation that converts the primary amine into a secondary amide. This modification significantly alters the electronic and steric properties of the molecule, influencing its hydrogen bonding capabilities and overall pharmacology. The reaction proceeds via a nucleophilic acyl substitution, where the liberated 5-amino group attacks the electrophilic carbonyl carbon of an acylating agent.
Detailed Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride (1.0 eq).
-
Suspension: Suspend the solid in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)) at a concentration of approximately 0.1 M.
-
Neutralization: Add a non-nucleophilic base, such as triethylamine (TEA, 2.2 eq) or diisopropylethylamine (DIPEA, 2.2 eq), to the suspension. Stir at room temperature for 15-20 minutes. The excess base ensures complete neutralization and scavenges the HCl generated during the acylation.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is essential to control the exothermicity of the reaction with highly reactive acylating agents like acid chlorides.
-
Addition of Acylating Agent: Add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Workup:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel or by recrystallization to yield the desired N-acylated derivative.
Data Presentation: Acylation Reaction Parameters
| Acylating Agent | Base (eq) | Solvent | Time (h) | Typical Yield (%) |
| Benzoyl Chloride | TEA (2.2) | DCM | 4 | 85-95 |
| Acetyl Chloride | DIPEA (2.2) | THF | 2 | 90-98 |
| Acetic Anhydride | TEA (2.2) | DCM | 12 | 80-90 |
| Isobutyryl Chloride | TEA (2.2) | DCM | 6 | 88-96 |
Experimental Workflow: N-Acylation
Caption: Workflow for N-acylation of 2-Methylimidazo[1,2-a]pyridin-5-amine.
Protocol II: N-Sulfonylation of the 5-Amino Group
The formation of a sulfonamide linkage at the C-5 position introduces a robust, non-basic functional group that can act as a hydrogen bond acceptor. This derivatization is widely used in medicinal chemistry to modulate physicochemical properties such as solubility and metabolic stability. The mechanism is analogous to acylation, involving the nucleophilic attack of the free amine on the electrophilic sulfur atom of a sulfonyl chloride.
Detailed Step-by-Step Methodology
-
Reagent Preparation: In a procedure analogous to acylation, suspend 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride (1.0 eq) in an anhydrous solvent such as DCM or Pyridine.
-
Neutralization & Base: Add a suitable base. If using DCM, triethylamine (2.2 eq) is effective. If pyridine is used as the solvent, it serves as both the solvent and the base.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Addition of Sulfonylating Agent: Slowly add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride, 1.1-1.2 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. Sulfonylation reactions can be slower than acylations. Gentle heating (e.g., to 40 °C) may be required for less reactive sulfonyl chlorides.
-
Monitoring: Track the reaction's progress via TLC.
-
Workup:
-
Quench the reaction with water or a dilute acid solution (e.g., 1M HCl) if an organic base was used.[7]
-
Extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the crude sulfonamide by flash column chromatography or recrystallization.
Data Presentation: Sulfonylation Reaction Parameters
| Sulfonylating Agent | Base (eq) | Solvent | Time (h) | Typical Yield (%) |
| p-Toluenesulfonyl Chloride | TEA (2.2) | DCM | 12 | 75-85 |
| Benzenesulfonyl Chloride | Pyridine | Pyridine | 16 | 80-90 |
| Methanesulfonyl Chloride | TEA (2.2) | DCM | 4 | 85-95 |
| 4-Nitrobenzenesulfonyl Chloride | DIPEA (2.2) | DCM | 8 | 80-90 |
Experimental Workflow: N-Sulfonylation
Caption: Workflow for N-sulfonylation of 2-Methylimidazo[1,2-a]pyridin-5-amine.
Advanced Protocol: C-H Functionalization Strategies
While derivatization of the 5-amino group is straightforward, modern synthetic methods enable the direct functionalization of C-H bonds on the heterocyclic core. The C-3 position of the imidazo[1,2-a]pyridine is particularly electron-rich and thus nucleophilic, making it a prime target for electrophilic substitution reactions.[6] Such strategies allow for the introduction of diverse substituents that are not easily installed via traditional methods.
Conceptual Approach: Amine Protection Followed by C-3 Functionalization
Direct C-H functionalization on the free amine substrate can be complicated. The 5-amino group can act as a directing group or interfere with catalysts (e.g., Lewis acids). A robust strategy involves a two-step sequence:
-
Protection: The 5-amino group is first protected, for example, as an amide using the acylation protocol described above. This temporarily masks its nucleophilicity and basicity.
-
C-H Functionalization: The N-protected intermediate is then subjected to a C-H functionalization reaction. For instance, a Lewis acid-catalyzed aza-Friedel-Crafts reaction can introduce alkyl groups at the C-3 position.[8]
-
Deprotection: If desired, the protecting group can be removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the C-3 functionalized amine.
Example Protocol: Aza-Friedel-Crafts Reaction on a Protected Substrate
This protocol describes the C-3 alkylation of an N-acylated imidazo[1,2-a]pyridine.
-
Reactant Setup: To a solution of the N-protected substrate (e.g., N-(2-methylimidazo[1,2-a]pyridin-5-yl)acetamide, 1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane), add an aldehyde (1.5 eq) and an amine (1.5 eq).
-
Catalyst Addition: Add a Lewis acid catalyst, such as Yttrium(III) triflate (Y(OTf)₃, 10 mol%).[8]
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours.
-
Workup and Purification: After cooling, the reaction is worked up using standard aqueous and extraction procedures, followed by purification via column chromatography to isolate the C-3 functionalized product.
Logical Workflow: C-H Functionalization Strategy
Caption: Logic for C-H functionalization via an amine protection strategy.
Self-Validation and Troubleshooting
A robust protocol includes methods for self-validation and anticipates common experimental challenges.
-
Reaction Monitoring: TLC is indispensable. Use a solvent system that provides good separation between the starting material (more polar) and the product (less polar). A typical mobile phase is a mixture of ethyl acetate and hexanes.
-
Structural Confirmation: The identity and purity of all final compounds must be confirmed by:
-
¹H and ¹³C NMR: To confirm the covalent structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the desired product.
-
-
Troubleshooting:
-
Incomplete Reaction: If the starting material persists, consider adding another portion of the acylating/sulfonylating agent, increasing the reaction time, or gently heating the mixture.
-
Low Yield: May be due to incomplete neutralization of the HCl salt. Ensure a sufficient excess of a dry, non-nucleophilic base is used.
-
Purification Issues: If the product and starting amine have very similar Rf values, purification can be challenging. An acidic wash (e.g., 1M HCl) during workup can protonate and move the unreacted starting amine to the aqueous layer, simplifying separation.[7]
-
References
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chiral Imidazo[1,5-a]pyridine–Oxazolines: A Versatile Family of NHC Ligands for the Highly Enantioselective Hydrosilylation of Ketones. Organometallics. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Molbank. Available at: [Link]
-
Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules. Available at: [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health. Available at: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates. National Institutes of Health. Available at: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. Available at: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Letters in Drug Design & Discovery. Available at: [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). National Institutes of Health. Available at: [Link]
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. Available at: [Link]
-
Couppling reaction between 2-phenylimidazo[1-2a]pyridine-3-amine and acyl/sulfonyl chloride?. ResearchGate. Available at: [Link]
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Application Notes and Protocols: Antimicrobial Activity Assay of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
Introduction
The emergence of multidrug-resistant pathogens represents a critical and escalating threat to global public health. This has intensified the search for novel antimicrobial agents with unique mechanisms of action. The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Derivatives of this heterocyclic system have shown promise against various bacterial and fungal strains, making them a fertile ground for the development of new therapeutic agents.[4][5][6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial activity of a specific derivative, 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. The protocols detailed herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robustness and reproducibility of the generated data.[8][9][10] The causality behind experimental choices is explained to provide a deeper understanding of the principles of antimicrobial susceptibility testing.
Postulated Mechanism of Action
While the precise mechanism of action for 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride is yet to be fully elucidated, research on related imidazopyridine derivatives suggests potential interference with essential bacterial processes. Some derivatives have been reported to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[2] Others may act as inhibitors of peptide deformylase, which is involved in bacterial protein synthesis.[3] For the purpose of this guide, we will consider a hypothetical mechanism involving the disruption of bacterial cell wall synthesis, a common target for many successful antibiotics.
Caption: Workflow for MIC and MBC determination.
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in a clear and structured table for easy comparison.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| S. aureus ATCC 29213 | |||
| E. coli ATCC 25922 | |||
| [Other Gram-positive] | |||
| [Other Gram-negative] | |||
| [Fungal Strain] | |||
| Positive Control | |||
| Ciprofloxacin vs S. aureus | |||
| Ciprofloxacin vs E. coli |
Trustworthiness: A Self-Validating System
The reliability of the obtained results is ensured by the inclusion of a robust set of controls in each experiment.
-
Positive Controls: The use of a well-characterized antibiotic (e.g., Ciprofloxacin) serves as a benchmark for the activity of the test compound and confirms that the assay conditions are suitable for detecting antimicrobial effects.
-
Negative Controls (Growth Controls): These wells, containing the bacterial inoculum and the solvent for the test compound, must show robust growth. This validates that the solvent does not have any intrinsic antimicrobial activity and that the bacteria are viable.
-
Sterility Controls: These wells, containing only the culture medium, should remain clear, ensuring that the medium and the experimental setup are not contaminated.
-
Reference Strains: The use of ATCC (American Type Culture Collection) or other standard reference strains ensures the reproducibility and comparability of data across different laboratories. Quality control strains with expected MIC ranges should be run with each batch of tests to validate the performance of the assay. [11][12] By adhering to these control measures, the protocols become a self-validating system, providing high confidence in the experimental outcomes.
References
-
Al-Tel, T. H. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b]b[1][13]enzothiazole motifs. European Journal of Medicinal Chemistry, 46(5), 1874-1881. Available at: [Link]
- Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI.
-
Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(7), 2180–2185. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables v 16.0. EUCAST. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. EUCAST Home. Available at: [Link]
-
Kavitha, S., et al. (2023). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal of Chemistry, 16(1), 546-553. Available at: [Link]
-
Mishra, A., et al. (2021). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 26(21), 6489. Available at: [Link]
-
National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]
-
Rakuno Gakuen University. Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]
-
Revina, Z. O., et al. (2023). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 28(15), 5789. Available at: [Link]
- Vdovichenko, Y. P., et al. (2013). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. European Journal of Medicinal Chemistry, 64, 441-450.
-
Wang, Z., et al. (2020). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 25(22), 5367. Available at: [Link]
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- 5. sciensage.info [sciensage.info]
- 6. Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. kpfu.ru [kpfu.ru]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. This document provides practical, experience-driven troubleshooting advice and detailed protocols to ensure the successful isolation of this compound with high purity.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride.
Q1: My final product is a persistent oil or a sticky solid instead of a crystalline powder. What is causing this, and how can I fix it?
A1: "Oiling out" is a frequent challenge and typically points to the presence of impurities that depress the melting point and disrupt crystal lattice formation. Residual solvents or unreacted starting materials are common culprits.
-
Underlying Cause: The high polarity of the amine hydrochloride and potential for hydrogen bonding can lead to strong associations with protic solvents like water or methanol. Additionally, impurities from the synthesis, such as starting materials or byproducts, can act as eutectic contaminants.
-
Troubleshooting Strategy:
-
Solvent Removal: Ensure your crude product is rigorously dried under high vacuum, possibly with gentle heating, to remove all traces of reaction and workup solvents. Co-evaporation with an anhydrous, non-polar solvent like toluene can be effective in azeotropically removing residual water or alcohols.
-
Recrystallization Solvent System: The choice of solvent is critical. A single solvent is often insufficient. Experiment with a binary solvent system. A good starting point is a polar, protic solvent in which the compound is soluble at elevated temperatures (e.g., methanol, ethanol) and a less polar co-solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or acetone). The goal is to dissolve the compound in a minimal amount of the hot polar solvent and then slowly add the anti-solvent until turbidity is observed, followed by slow cooling.
-
Q2: I'm observing co-elution of my product with impurities during silica gel column chromatography. How can I improve the separation?
A2: The basic nature of the amine in 2-Methylimidazo[1,2-a]pyridin-5-amine can lead to strong interactions with the acidic silica gel, causing peak tailing and poor separation. The hydrochloride salt form is generally not suitable for standard silica gel chromatography.
-
Underlying Cause: The free amine interacts strongly with the silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or significant band broadening.
-
Troubleshooting Strategy:
-
Basify and Extract: Before attempting chromatography, it is often necessary to convert the hydrochloride salt back to the free base. Dissolve the crude salt in water, basify the solution with a suitable base (e.g., sodium carbonate, sodium bicarbonate) to a pH of 9-10, and then extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Mobile Phase Modification: When chromatographing the free base, it is crucial to deactivate the silica gel to prevent tailing. This is achieved by adding a small amount of a basic modifier to the mobile phase. A common practice is to add 0.5-2% triethylamine (TEA) or ammonia (in methanol) to the eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane).[1]
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase C18 column if the compound has sufficient hydrophobicity.
-
Q3: My purified 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride is discolored (e.g., yellow, brown, or pink). What is the source of the color, and how can I remove it?
A3: Discoloration is often due to the formation of oxidized impurities or residual colored byproducts from the synthesis. Imidazopyridine derivatives can be sensitive to air and light.[2]
-
Underlying Cause: The electron-rich aromatic system of the imidazopyridine core can be susceptible to oxidation, leading to the formation of highly conjugated, colored species.
-
Troubleshooting Strategy:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. The charcoal is then removed by hot filtration through a pad of celite before allowing the solution to cool and crystallize.
-
Control of Atmosphere: During purification and storage, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Recrystallization: A carefully executed recrystallization is often the most effective method for removing colored impurities.
-
II. Troubleshooting Guides
This section provides detailed protocols and explanations for overcoming specific purification challenges.
Guide 1: Optimizing Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is finding a suitable solvent or solvent system.
Problem: Difficulty in identifying an effective recrystallization solvent for 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride.
Step-by-Step Protocol:
-
Solvent Screening:
-
Place a small amount (10-20 mg) of the crude hydrochloride salt into several test tubes.
-
Add a small volume (0.5 mL) of a single solvent to each tube at room temperature. Observe the solubility. Ideal solvents will show poor solubility at room temperature.
-
Heat the tubes that show poor room temperature solubility. An ideal solvent will fully dissolve the compound at its boiling point.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable single solvent.
-
-
Binary Solvent System Development:
-
If no single solvent is ideal, select a "good" solvent (dissolves the compound well) and a "bad" solvent (dissolves the compound poorly). These should be miscible.
-
Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "bad" solvent dropwise until a persistent cloudiness (turbidity) appears.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly.
-
Data Summary: Recommended Solvent Systems
| "Good" Solvent (High Solubility) | "Bad" Solvent (Low Solubility) | Observations and Tips |
| Methanol | Diethyl Ether | A common and often effective system. Add ether slowly to the hot methanolic solution. |
| Ethanol | Ethyl Acetate | Good for removing less polar impurities. |
| Isopropanol | Acetone | Can yield high-quality crystals. |
| Water | Isopropanol/Acetone | Use if the compound is highly water-soluble. Be mindful of the potential for the compound to "oil out." |
Causality: The principle behind recrystallization is the difference in solubility of the desired compound and the impurities at different temperatures. By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool, the desired compound, being less soluble at lower temperatures, will crystallize out, leaving the more soluble impurities in the mother liquor.
Guide 2: Effective Column Chromatography of the Free Base
As mentioned in the FAQs, purification of the hydrochloride salt on silica gel is challenging. This guide details the process for purifying the free base.
Workflow Diagram:
Caption: Workflow for the purification of the free base followed by salt formation.
Step-by-Step Protocol:
-
Preparation of the Free Base:
-
Dissolve the crude 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride in a minimal amount of deionized water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or a 1M solution of sodium carbonate while stirring until the pH of the aqueous layer is between 9 and 10 (check with pH paper).
-
Extract the aqueous layer three times with a suitable organic solvent (dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
-
-
Column Chromatography:
-
Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 DCM/Methanol + 1% Triethylamine).
-
Pack the column with the slurry.
-
Dissolve the crude free base in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed material onto the top of the packed column.
-
Begin elution with the starting mobile phase, gradually increasing the polarity if necessary (e.g., increasing the percentage of methanol).
-
Monitor the elution using Thin Layer Chromatography (TLC), ensuring the TLC mobile phase also contains the basic additive.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
-
Conversion back to Hydrochloride Salt:
-
Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous ether) dropwise while stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold anhydrous ether, and dry under high vacuum.
-
Trustworthiness: This protocol is self-validating. The use of a basic modifier in the mobile phase directly addresses the known issue of amine interaction with silica, leading to improved separation. The final conversion back to the hydrochloride salt and subsequent characterization (e.g., by NMR, HPLC, LC-MS) will confirm the purity of the final product.
III. Advanced Troubleshooting
Problem: The compound appears to be degrading on the silica gel column, even with a basic modifier.
Logical Relationship Diagram:
Caption: Troubleshooting logic for compound degradation during chromatography.
Expert Insights: While adding a basic modifier is standard practice, some batches of silica gel can have a higher concentration of acidic sites, or the compound itself may be particularly sensitive.
-
Solution 1: Switch to Alumina: Alumina is a more basic stationary phase and can be a good alternative for acid-sensitive compounds. Use Brockmann Grade I or II basic alumina and a non-protic eluent system.
-
Solution 2: Use Flash Chromatography: The shorter residence time of the compound on the column during flash chromatography compared to traditional gravity chromatography can significantly reduce the opportunity for degradation.
-
Solution 3: Reverse-Phase Chromatography: If the free base has sufficient organic character, reverse-phase (C18) chromatography can be an excellent alternative. The mobile phase is typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The resulting fractions would contain the salt of the corresponding acid, which may need to be addressed in subsequent steps.
By systematically addressing these common and advanced challenges, researchers can significantly improve the efficiency and success rate of purifying 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, leading to higher quality material for subsequent research and development activities.
References
-
National Center for Biotechnology Information. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. Retrieved from [Link]
-
ACS Publications. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Retrieved from [Link]
Sources
Overcoming solubility issues with 2-Methylimidazo[1,2-a]pyridin-5-amine HCl
Technical Support Center: 2-Methylimidazo[1,2-a]pyridin-5-amine HCl
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. This document, prepared by our team of application scientists, addresses the most common challenge encountered when working with this compound: solubility. As a hydrochloride salt of a heterocyclic amine, its solubility is highly dependent on experimental conditions. This guide provides in-depth explanations, troubleshooting workflows, and detailed protocols to help you achieve consistent and successful results in your research.
Section 1: Understanding the Solubility Challenge
The primary difficulty in dissolving 2-Methylimidazo[1,2-a]pyridin-5-amine HCl stems from its chemical nature. As an amine hydrochloride salt, its solubility in aqueous media is governed by the pH of the solution. The compound exists in equilibrium between its protonated (cationic) form and its neutral (free base) form.
-
Protonated Form (R-NH₃⁺Cl⁻): This is the salt form. The positive charge on the amine group allows for favorable interactions with polar solvents like water, making it the more soluble species.
-
Free Base Form (R-NH₂): This is the neutral form. It is significantly less polar and, consequently, has much lower aqueous solubility.
The equilibrium between these two forms is dictated by the solution's pH relative to the compound's pKa (the pH at which 50% of the compound is in its protonated form and 50% is in its free base form). According to the Henderson-Hasselbalch equation, at a pH below the pKa, the protonated, more soluble form will predominate.[1][2][3] Conversely, at a pH above the pKa, the less soluble free base will be the major species, often leading to precipitation.
Section 2: Troubleshooting Workflow
Encountering solubility issues can be a significant roadblock. This workflow provides a logical sequence of steps to diagnose and resolve the problem efficiently.
Caption: Troubleshooting flowchart for solubility issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: I tried dissolving the compound in PBS (pH 7.4) and it turned cloudy. Why?
This is a classic sign of free base precipitation. The pKa of the amine group in similar imidazopyridine structures is typically in the acidic to neutral range. At pH 7.4, which is likely above the compound's pKa, the equilibrium shifts towards the poorly soluble neutral form, causing it to fall out of solution.[1][4]
Q2: What is the best starting solvent for this compound?
For aqueous applications, start with deionized water acidified with a small amount of HCl to a pH of 2-4. For non-aqueous or high-concentration stocks, Dimethyl Sulfoxide (DMSO) is an excellent choice. Some related imidazopyridine compounds show good solubility in methanol and DMSO.[5]
Q3: Can I use heat to help dissolve the compound?
Yes, gentle warming (e.g., in a 37°C water bath) and sonication can significantly aid dissolution. However, be cautious. If the compound dissolves with heat but precipitates upon cooling to room temperature, your solution is supersaturated and not stable. Always verify solubility at the final experimental temperature.
Q4: I dissolved the compound in DMSO, but it precipitated when I diluted it into my cell culture medium. What should I do?
This is a common issue when diluting a concentrated organic stock into an aqueous medium. The final concentration of DMSO in your medium may be too low to keep the compound dissolved, especially if the final pH of the medium is unfavorable.
-
Solution 1: Decrease the concentration of your final dilution.
-
Solution 2: Test the solubility limit in the final medium. Perform a serial dilution to find the highest concentration that remains clear.
-
Solution 3: Consider an alternative solubilization strategy, such as a co-solvent system or cyclodextrin formulation, if high concentrations are required.[6][7]
Q5: How can I avoid the "common ion effect"?
The common ion effect can reduce the solubility of chloride salts in media that already contain a high concentration of chloride ions (like many physiological buffers).[8] If you suspect this is an issue, consider preparing the free base of the compound and then forming a different salt (e.g., mesylate, tosylate) or using a non-chloride-based acidic solution for dissolution.
Section 4: Experimental Protocols & Data
Solubility Summary
The following table provides general solubility information for imidazopyridine-type compounds. Note: Exact solubility should be determined empirically.
| Solvent System | Expected Solubility | Notes |
| Deionized Water | Low to Moderate | Highly pH-dependent. Solubility increases significantly at pH < pKa. |
| PBS (pH 7.4) | Very Low | Prone to precipitation of the free base. |
| DMSO | High | Generally a good solvent for creating high-concentration stock solutions.[5] |
| Ethanol | Moderate | Can be used as a solvent or co-solvent. |
| Methanol | Moderate to High | Another suitable organic solvent for stock preparation.[5] |
Protocol 1: Preparation of an Aqueous Stock Solution (pH Adjustment Method)
This protocol is ideal for experiments where organic solvents must be avoided.
-
Weighing: Accurately weigh the desired amount of 2-Methylimidazo[1,2-a]pyridin-5-amine HCl.
-
Initial Suspension: Add a portion (e.g., 80%) of the final required volume of deionized water. The compound will likely form a suspension.
-
pH Adjustment: While stirring, add 1N HCl dropwise. Monitor the solution's appearance. Continue adding acid until the solution becomes completely clear. This indicates the compound has fully converted to its soluble protonated form.
-
Final Volume: Once the compound is dissolved, add deionized water to reach the final target volume.
-
Sterilization (Optional): If required for cell-based assays, filter the final solution through a 0.22 µm syringe filter.
Protocol 2: Preparation of a High-Concentration Organic Stock Solution
This is the standard method for creating a concentrated stock for serial dilution.
-
Weighing: Accurately weigh the 2-Methylimidazo[1,2-a]pyridin-5-amine HCl and place it in a sterile vial.
-
Solvent Addition: Add the required volume of high-purity DMSO to achieve the desired molarity (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex thoroughly. If needed, briefly sonicate or warm the vial in a 37°C water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Section 5: Advanced Strategies
If standard methods fail to provide the required solubility, more advanced formulation techniques can be employed.
-
Co-solvent Systems: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly soluble compounds.[9][10][11] By adding solvents like ethanol, propylene glycol, or PEG 400 to the aqueous vehicle, you can create a more favorable environment for the compound.[6] The optimal ratio of co-solvent to water must be determined experimentally.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13][14] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that has greatly enhanced aqueous solubility.[][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[12]
Mechanism of pH-Dependent Solubility
Caption: Effect of pH on the equilibrium and solubility of an amine HCl salt.
References
-
Saleh, T., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Saleh, T., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Schachter, A. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
PharmaEducation. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Pawar, H. A., et al. (2024). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]
-
LexiChem. (2025). Co-solvent: Significance and symbolism. [Link]
-
Khan, A. A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
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Khan, A. A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. [Link]
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Gould, P. L., et al. (1985). The use of co-solvents in parenteral low-solubility drugs formulation. ElectronicsAndBooks. [Link]
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LibreTexts Chemistry. (2024). 24.5: Biological Amines and the Henderson-Hasselbalch Equation. [Link]
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McMurry, J. (n.d.). 24.5 Biological Amines and the Henderson–Hasselbalch Equation. In Organic Chemistry. OpenStax adaptation. [Link]
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Sharma, D., et al. (2019). Drug Solubility: Importance and Enhancement Techniques. PubMed Central. [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]
-
McMurry, J. (2023). 24.5 Biological Amines and the Henderson–Hasselbalch Equation. OpenStax. [Link]
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Kumar, Dr. S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Brem, M. (2024). MCAT Chemistry: Henderson Hasselbalch How To. YouTube. [Link]
-
Darabi, F. (2023). How can I neutralize aminehydrochlorides? ResearchGate. [https://www.researchgate.net/post/How_can_I_neutralize_aminehydrochlorides]([Link]_ neutralize_aminehydrochlorides)
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Serajuddin, A. (2007). Salt formation to improve drug solubility. Semantic Scholar. [Link]
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Putchakayala, S. B. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen. [Link]
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Pion Inc. (2024). How poorly soluble compounds are formulated into drugs. [Link]
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Singh, A., et al. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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DuPont Nutrition & Biosciences. (2020). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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Hryhoriv, O. I., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]
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PubChem. (n.d.). N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine. [Link]
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Kollár, L., et al. (2020). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PubMed Central. [Link]
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Request PDF. (2025). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. [Link]
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PubChem. (n.d.). 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
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de Oliveira, C. S., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
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- 3. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 4. 24.5 Biological Amines and the HendersonâHasselbalch Equation - Organic Chemistry | OpenStax [openstax.org]
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- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride in DMSO
Welcome to the technical support guide for 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound when prepared and stored in Dimethyl Sulfoxide (DMSO). We will address common experimental issues, provide troubleshooting workflows, and explain the underlying chemical principles to empower you to generate reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: I've dissolved my 2-Methylimidazo[1,2-a]pyridin-5-amine HCl in DMSO, but it crashed out of solution after I froze it. What happened and what should I do?
A: This is a common issue known as precipitation upon freezing and is primarily a problem of physical stability, not necessarily chemical degradation.[1] DMSO can absorb atmospheric water, which reduces the compound's solubility, especially at low temperatures.[2][3] To resolve this, gently warm the vial to 37°C and vortex or sonicate until the compound is fully redissolved before use.[2] To prevent this, use high-purity, anhydrous DMSO, prepare aliquots to avoid repeated freeze-thaw cycles, and ensure vials are tightly sealed.[3][4]
Q2: What is the definitive recommendation for storing my DMSO stock solution?
A: For optimal long-term stability, stock solutions should be aliquoted into single-use volumes and stored at -80°C for up to six months or at -20°C for up to one month.[3][5] This minimizes both chemical degradation and the physical stress of repeated freeze-thaw cycles. Always protect solutions from light.
Q3: I'm observing a gradual decrease in the biological activity of my compound over several weeks. Is the compound degrading?
A: A gradual loss of activity is a strong indicator of chemical instability. The hydrochloride salt form of your compound creates a mildly acidic environment in the DMSO stock. This acidity can, over time, catalyze the degradation of both the compound itself and the DMSO solvent.[6][7] We recommend preparing fresh stock solutions more frequently or performing a quality control check (e.g., LC-MS) on an older aliquot to assess its integrity.
Q4: Why is the hydrochloride (HCl) salt form a particular concern in DMSO?
A: The HCl salt introduces an acidic proton into the solution. DMSO's decomposition can be catalyzed by acids, potentially leading to the formation of reactive byproducts like methyl thioether.[6][7] Furthermore, the DMSO-HCl system can act as a mild oxidant, which may pose a risk to the electron-rich amino-imidazopyridine scaffold.[8][9] While this is not always a rapid process, it is a critical consideration for long-term storage and high-sensitivity assays.
In-Depth Troubleshooting Guide
This section addresses specific experimental problems with a structured, cause-and-effect approach.
Problem 1: Poor Initial Solubility or Persistent Cloudiness
-
Possible Cause 1: Supersaturation: You may be exceeding the compound's solubility limit in DMSO. While many imidazopyridine derivatives are soluble, each analogue has a unique profile.[10]
-
Solution: Consult the supplier's Certificate of Analysis (CoA) for solubility data. If unavailable, perform a serial dilution to find the practical solubility limit. Attempting to dissolve at a lower concentration is a reliable first step.
-
-
Possible Cause 2: Impure or "Wet" DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the air, which significantly reduces its solvating power for many organic compounds.[2][11]
-
Solution: Always use a fresh, unopened bottle of high-purity (≥99.9%), anhydrous DMSO.[4] Store DMSO under an inert gas (like argon or nitrogen) and use a syringe with a needle to withdraw the solvent rather than repeatedly opening the cap.
-
Visual Troubleshooting Workflow: Diagnosing Solution Instability
Caption: Troubleshooting workflow for DMSO stock solution issues.
Scientific Deep Dive: The Chemistry of Instability
Understanding the stability of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride in DMSO requires considering both physical and chemical factors.
Physical Stability: The Solubility Challenge
The primary challenge is maintaining the compound in solution. As a salt, the compound exists in a crystal lattice. Dissolution in DMSO requires sufficient energy to overcome this lattice energy.
| Factor | Impact on Solubility |
| DMSO Purity | High-purity, anhydrous DMSO provides optimal solvation. Absorbed water disrupts the solvent shell, reducing solubility.[2] |
| Temperature | Lowering the temperature (freezing) dramatically decreases solubility, promoting precipitation. This is the main driver of "crashing out."[1][12] |
| Concentration | Exceeding the intrinsic solubility limit will result in an unstable, supersaturated solution prone to precipitation. |
| Freeze-Thaw Cycles | Each cycle provides an opportunity for water absorption and nucleation, increasing the likelihood of precipitation.[1][3] |
Chemical Stability: Potential Degradation Pathways
While DMSO is an excellent solvent, it is not completely inert. The presence of the hydrochloride salt introduces catalytic protons (H+) that can facilitate degradation reactions over time, even at low temperatures.
Potential Reaction Scheme:
Caption: Potential pathways for acid-catalyzed degradation in DMSO.
-
Acid-Catalyzed DMSO Decomposition: In the presence of acid, DMSO can degrade, especially with thermal input.[6] This can generate nucleophilic or reactive species that could potentially interact with your compound.[7]
-
Oxidation of the Amine: The imidazo[1,2-a]pyridine core is an electron-rich heterocyclic system, and the primary amine at the 5-position is a potential site for oxidation.[13][14] While DMSO itself is a mild oxidant, the acidic conditions could facilitate this process over long-term storage.
Validated Protocols for Maximizing Stability
Adherence to strict protocols is the most effective way to ensure the integrity of your compound stock.
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Material Preparation:
-
Use a new or freshly opened bottle of anhydrous, high-purity (≥99.9%) DMSO.
-
Ensure the vial of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride is at room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
-
Use sterile, glass vials with PTFE-lined screw caps. Avoid plastic containers for long-term storage.[4]
-
-
Dissolution Procedure:
-
Weigh the required amount of solid compound into the glass vial.
-
Add the calculated volume of anhydrous DMSO to reach the target concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex for 2-3 minutes.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can be used as a last resort, but avoid excessive heat.[2]
-
Visually inspect the solution against a bright light to ensure it is clear and free of any particulates.
-
-
Aliquoting:
-
Immediately after confirming full dissolution, divide the stock solution into single-use aliquots in smaller, tightly sealed vials.
-
The volume of each aliquot should be tailored to your typical experimental needs to avoid multiple freeze-thaw cycles of the same tube.
-
Protocol 2: Long-Term Storage and Use
-
Storage:
-
Label all aliquots clearly with the compound name, concentration, date, and solvent.
-
Place the aliquots in a freezer box to protect them from light.
-
Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) .[5]
-
-
Using an Aliquot:
-
Remove a single aliquot from the freezer.
-
Allow it to thaw completely at room temperature.
-
Vortex the tube gently for 10-15 seconds to ensure homogeneity, as concentration gradients can form during freezing.
-
If any precipitation is observed, follow the redissolving procedure in FAQ #1.
-
Once thawed and used, do not re-freeze the aliquot . Discard any unused portion of a thawed aliquot to ensure maximum data integrity for future experiments.
-
References
- Benchchem. (n.d.). Troubleshooting Guide for Small Molecule Inhibitor Solubility and Stability in DMSO.
- Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Beck, J. (2003). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 8(3), 292-304.
- Wikipedia. (2024). Dimethyl sulfoxide.
- Dotsenko, V. V., Frolov, K. A., & Krivokolysko, S. G. (2017). DMSO-HCl system as an efficient oxidant of thioamides and selenoamides. Molten Salts and Ionic Liquids, 20, 1-5.
- Benchchem. (n.d.). Troubleshooting Mosloflavone instability in DMSO solution.
- Kozik, V., Waybright, T., McCloud, T., & Wipke, W. T. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening.
- Janssen, M. J., & Kwart, H. (1978). Reaction of dimethyl sulfoxide with chlorothiolformates, hydrogen chloride, hydrogen fluoride, and hexafluoroisopropanol. Canadian Journal of Chemistry, 56(22), 2884-2888.
- Lipinski, C. A. (2002). Issues in Compound Storage in DMSO.
- Request PDF. (n.d.).
- Li, Y., et al. (2019). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 903-908.
- Hsu, F. F., Lakshmi, M., & Zenser, T. V. (2008). Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. Journal of Mass Spectrometry, 43(8), 1109-1119.
- ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?
- Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes.
- Purdue College of Engineering. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions.
- Theses. (n.d.). Imidazopyridine derivatives as ligands for different biological targets.
- Sigma-Aldrich. (n.d.). 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride AldrichCPR.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
- Quora. (2018). What is the best way of storing a DMSO in a research lab?
- BLDpharm. (n.d.). 3931-67-7|2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride.
- ResearchGate. (2025).
- ResearchGate. (2025). C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source.
- ResearchGate. (2015). What is the best right way of storing DMSO in research lab?
- MDPI. (2019). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules, 27(19), 6529.
- Gazivoda, T., et al. (2024). Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study. Journal of Pharmaceutical and Biomedical Analysis, 237, 115767.
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2016). Chemistry – A European Journal, 22(44), 15693-15698.
- BLDpharm. (n.d.).
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- 4. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
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- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping you optimize your reaction conditions for improved yield, purity, and efficiency.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common methods for synthesizing imidazo[1,2-a]pyridines?
-
My reaction yield is consistently low. What are the likely causes?
-
I'm observing multiple spots on my TLC plate. What are the potential side products?
-
How can I make my synthesis more environmentally friendly ("greener")?
-
What is the best way to purify my imidazo[1,2-a]pyridine product?
-
-
Troubleshooting Guides for Specific Synthetic Routes
-
The Groebke-Blackburn-Bienaymé (GBB) Reaction
-
Synthesis from 2-Aminopyridines and α-Haloketones (Tschitschibabin Reaction)
-
Metal-Catalyzed and Metal-Free Cyclization Reactions
-
-
Experimental Protocols
-
General Protocol for the Groebke-Blackburn-Bienaymé Reaction
-
General Protocol for the Tschitschibabin Reaction
-
-
Reference Tables
-
Table 1: Common Catalysts for the Groebke-Blackburn-Bienaymé Reaction
-
Table 2: Solvent Selection for Imidazo[1,2-a]pyridine Synthesis
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?
A1: The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with several robust methods available to chemists. The most prevalent strategies include:
-
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide. This method is highly valued for its atom economy and the ability to generate molecular diversity in a single step.[1][2][3][4]
-
Condensation of 2-Aminopyridines with α-Haloketones (Tschitschibabin Reaction): This is a classic and widely used two-component method that involves the reaction of a 2-aminopyridine with an α-haloketone.[5]
-
Metal-Catalyzed and Metal-Free Cyclizations: A variety of other methods exist, including copper-catalyzed aerobic oxidative reactions of 2-aminopyridines with ketones or alkynes, and iodine-catalyzed reactions.[6][7] These methods often offer milder reaction conditions and broader functional group tolerance.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors. Here are some common culprits and how to address them:
-
Purity of Starting Materials: Ensure your 2-aminopyridine, aldehyde/ketone, and any other reagents are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions: Temperature, reaction time, and atmospheric conditions are critical. Some reactions are sensitive to air or moisture. Consider running your reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture and may require activation or fresh preparation. The choice of catalyst is also crucial; for instance, in the GBB reaction, both Lewis and Brønsted acids can be effective.[4]
-
Substrate Reactivity: The electronic properties of your substrates can significantly impact the reaction rate and yield. For example, in the GBB reaction, electron-poor aldehydes tend to give higher yields.[8] Similarly, in iodine-catalyzed syntheses, acetophenones with electron-donating groups often result in better yields compared to those with electron-withdrawing groups.[9]
-
Incomplete Reaction: Monitor your reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, a gentle increase in temperature or addition of more catalyst might be necessary.
-
Product Degradation: The imidazo[1,2-a]pyridine core is generally stable, but prolonged exposure to harsh conditions (e.g., strong acid or high temperatures) can lead to degradation.
Q3: I'm observing multiple spots on my TLC plate. What are the potential side products?
A3: The formation of side products is a common issue. The nature of these byproducts depends on the specific synthetic route:
-
In GBB Reactions: Incomplete cyclization can lead to the formation of intermediate imines or amidines. Side reactions of the isocyanide component are also possible.
-
In Tschitschibabin Reactions: A common side product is the formation of a bis-imidazo[1,2-a]pyridine derivative if the α-haloketone can react at two positions. Also, self-condensation of the α-haloketone can occur.
-
General Side Products: Unreacted starting materials are often observed. Additionally, oxidation or decomposition of starting materials or the product can occur, especially under aerobic conditions or at elevated temperatures.
Q4: How can I make my synthesis more environmentally friendly ("greener")?
A4: Green chemistry principles are increasingly important in organic synthesis. Here are several ways to make your imidazo[1,2-a]pyridine synthesis more sustainable:
-
Use of Greener Solvents: Consider replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene glycol (PEG).[6] Some reactions can even be performed under solvent-free conditions.[10]
-
Catalysis: Opt for non-toxic and reusable catalysts. For example, molecular iodine is an inexpensive and environmentally benign catalyst for some syntheses.[9] Biocatalysts, such as lipases, have also been successfully employed.
-
Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating.[10][11]
-
Atom Economy: Multicomponent reactions, like the GBB reaction, are inherently more atom-economical as they incorporate most of the atoms from the starting materials into the final product.[1][2]
Q5: What is the best way to purify my imidazo[1,2-a]pyridine product?
A5: The purification strategy will depend on the physical properties of your product and the nature of the impurities. Common methods include:
-
Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines. Silica gel is typically used as the stationary phase, with a gradient of ethyl acetate in hexanes or dichloromethane in methanol as the eluent.
-
Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent method for obtaining highly pure material.
-
Acid-Base Extraction: The basic nitrogen atom in the pyridine ring allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by neutralization with a base before being extracted back into an organic solvent.
-
Automated Flow Synthesis and Purification: For library synthesis, automated flow systems that integrate reaction and purification steps can be highly efficient.[12]
Troubleshooting Guides for Specific Synthetic Routes
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[3][4]
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Suggestion | Causality Explanation |
| Inactive Catalyst | Use a freshly opened or properly stored Lewis or Brønsted acid catalyst. Consider using ammonium chloride as a green and effective catalyst.[1] | Many Lewis acids are hygroscopic and lose activity upon exposure to moisture. Brønsted acids can also be deactivated. |
| Poor Imine Formation | Add a dehydrating agent like trimethyl orthoformate.[8] Pre-forming the imine by stirring the 2-aminopyridine and aldehyde together before adding the isocyanide can also be beneficial. | The first step of the GBB reaction is the formation of an imine. This is a reversible reaction, and removing water drives the equilibrium towards the imine. |
| Unreactive Isocyanide | Use a more reactive isocyanide, such as tert-butyl isocyanide. Ensure the isocyanide is pure and has not polymerized. | The nucleophilic attack of the isocyanide on the iminium intermediate is a key step. The reactivity of the isocyanide can significantly influence the reaction rate. |
| Unfavorable Solvent | Screen different solvents. While polar aprotic solvents like acetonitrile or DMF are common, greener options like ethanol or even water can be effective, sometimes with the aid of a surfactant. | The solvent can influence the solubility of the reactants and intermediates, as well as the stability of the charged intermediates in the reaction mechanism. |
Problem: Formation of Multiple Products
| Potential Cause | Troubleshooting Suggestion | Causality Explanation |
| Side reactions of the isocyanide | Add the isocyanide slowly to the reaction mixture. Maintain a lower reaction temperature. | Isocyanides can undergo self-polymerization or react with other components in the reaction mixture, especially at higher concentrations and temperatures. |
| Formation of Ugi-type products | Ensure anhydrous conditions. The presence of a carboxylic acid component can lead to a four-component Ugi reaction. | The Ugi reaction is another isocyanide-based multicomponent reaction that can compete with the GBB reaction if a suitable carboxylic acid is present. |
Reaction Workflow: Groebke-Blackburn-Bienaymé Reaction
Caption: Workflow for the GBB reaction.
Synthesis from 2-Aminopyridines and α-Haloketones (Tschitschibabin Reaction)
This classic method is reliable but can sometimes present challenges with regioselectivity and reaction conditions.[5]
Problem: Low Yield
| Potential Cause | Troubleshooting Suggestion | Causality Explanation |
| Slow Reaction Rate | Increase the reaction temperature or use a higher boiling point solvent like DMF or dioxane. Microwave irradiation can also significantly accelerate the reaction.[10] | The initial nucleophilic attack of the 2-aminopyridine on the α-haloketone and the subsequent cyclization can be slow at lower temperatures. |
| Decomposition of α-Haloketone | Use the α-haloketone immediately after preparation or purchase. Store it under inert atmosphere and in the dark. | α-Haloketones can be unstable and decompose over time, especially when exposed to light, air, or moisture. |
| Presence of a Base | The addition of a mild base like sodium bicarbonate can improve the yield by neutralizing the hydrogen halide formed during the reaction.[5] | The hydrohalic acid byproduct can protonate the 2-aminopyridine, reducing its nucleophilicity and slowing down the reaction. |
Problem: Poor Regioselectivity
| Potential Cause | Troubleshooting Suggestion | Causality Explanation |
| Unsymmetrical 2-Aminopyridine | The reaction of an unsymmetrically substituted 2-aminopyridine can lead to a mixture of regioisomers. Careful analysis of the product mixture is required, and separation can be challenging. | The initial N-alkylation can occur at either of the two nitrogen atoms of the 2-aminopyridine, leading to different cyclization pathways. |
| Unsymmetrical α-Dihaloketone | When using an α,α'-dihaloketone, the initial substitution can occur at either halogenated carbon, potentially leading to a mixture of products. | The relative reactivity of the two C-X bonds will determine the initial site of attack. |
Reaction Mechanism: Tschitschibabin Reaction
Caption: Mechanism of the Tschitschibabin reaction.
Metal-Catalyzed and Metal-Free Cyclization Reactions
These modern methods offer mild conditions and good functional group tolerance but may require careful optimization of the catalytic system.
Problem: Catalyst Deactivation
| Potential Cause | Troubleshooting Suggestion | Causality Explanation |
| Air or Moisture Sensitivity | For air-sensitive catalysts like Cu(I), perform the reaction under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. | Many transition metal catalysts are readily oxidized in the presence of air, leading to a loss of catalytic activity. |
| Ligand Dissociation | If using a ligand, ensure the correct catalyst-to-ligand ratio is used. The choice of ligand can also be critical for catalyst stability and activity. | The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. |
| Product Inhibition | In some cases, the product can coordinate to the metal catalyst and inhibit its activity. Lowering the catalyst loading or adding the catalyst in portions might help. | The nitrogen atoms in the imidazo[1,2-a]pyridine product can act as ligands and bind to the metal center, preventing it from participating in the catalytic cycle. |
Problem: Low Reactivity in Metal-Free Systems
| Potential Cause | Troubleshooting Suggestion | Causality Explanation |
| Insufficient Oxidant | In oxidative cyclizations, ensure an adequate amount of the oxidant (e.g., iodine, TBHP) is used. The choice of oxidant can also be critical. | Metal-free oxidative cyclizations rely on an external oxidant to facilitate the C-N bond formation and subsequent aromatization. |
| Inappropriate Solvent | The solvent can play a key role in promoting the reaction. For example, in some iodine-catalyzed reactions, DMSO can act as both a solvent and a methyl-sulfenylating agent. | The solvent can influence the reaction mechanism by stabilizing intermediates or participating directly in the reaction. |
Experimental Protocols
General Protocol for the Groebke-Blackburn-Bienaymé Reaction
-
To a stirred solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL) is added a catalytic amount of an acid catalyst (e.g., NH₄Cl, 0.2 mmol).
-
The mixture is stirred at room temperature (or heated, depending on the substrates) for a period of time (typically 30 minutes to a few hours) to allow for imine formation.
-
The isocyanide (1.0 mmol) is then added to the reaction mixture.
-
The reaction is stirred until completion, as monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
General Protocol for the Tschitschibabin Reaction
-
A mixture of the 2-aminopyridine (1.0 mmol), the α-haloketone (1.0 mmol), and a mild base (e.g., NaHCO₃, 1.5 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is prepared.
-
The reaction mixture is heated to reflux and stirred until the starting materials are consumed, as monitored by TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Reference Tables
Table 1: Common Catalysts for the Groebke-Blackburn-Bienaymé Reaction
| Catalyst | Typical Loading (mol%) | Solvent | Temperature | Notes | Reference |
| NH₄Cl | 10-20 | Ethanol | Room Temp. - 60 °C | Green and inexpensive catalyst. | [1][13] |
| Sc(OTf)₃ | 5-10 | Acetonitrile | Room Temp. | Effective Lewis acid catalyst. | [3] |
| I₂ | 10-20 | Ethanol | Room Temp. | Mild and efficient catalyst. | [7] |
| BF₃·OEt₂ | 10-20 | Dichloromethane | 0 °C - Room Temp. | Potent Lewis acid, handle with care. | [8] |
| Candida antarctica lipase B (CALB) | - | Ethanol | Room Temp. | Biocatalyst for a green synthesis. |
Table 2: Solvent Selection for Imidazo[1,2-a]pyridine Synthesis
| Solvent | Polarity | Boiling Point (°C) | Common Applications | Notes |
| Ethanol | Polar Protic | 78 | GBB, Tschitschibabin | Good general-purpose solvent, environmentally friendly. |
| Acetonitrile | Polar Aprotic | 82 | GBB, Metal-catalyzed reactions | Good for dissolving a wide range of substrates. |
| Dichloromethane (DCM) | Nonpolar | 40 | GBB | Volatile, use in a well-ventilated hood. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Tschitschibabin, High-temperature reactions | High boiling point, can be difficult to remove. |
| Water | Polar Protic | 100 | Green synthesis, Ultrasound-assisted reactions | Environmentally benign, may require surfactants for poorly soluble substrates.[6] |
| Toluene | Nonpolar | 111 | Some metal-catalyzed reactions | Can be used for azeotropic removal of water. |
References
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Martínez-Vargas, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(15), 4933. Available at: [Link]
-
Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. Available at: [Link]
-
Ramírez-Salinas, M. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 5(3), 1869-1877. Available at: [Link]
-
Hajra, A., et al. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 6(81), 77855-77876. Available at: [Link]
-
Li, Y., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry, 19(34), 7325-7342. Available at: [Link]
-
Wang, Y., et al. (2018). Highly Regioselective, Acid-Catalyzed, Three-Component Cascade Reaction for the Synthesis of 2-aminopyridine-Decorated Imidazo[1,2-a]pyridine. Molecules, 23(11), 2947. Available at: [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34375-34390. Available at: [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. Available at: [Link]
-
ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... Available at: [Link]
-
Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. The Journal of Organic Chemistry, 30(7), 2403-2407. Available at: [Link]
-
Martínez-Vargas, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc., 16, 28. Available at: [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Available at: [Link]
-
Martini, C., & Banfi, L. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. Available at: [Link]
-
ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
-
Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22445-22459. Available at: [Link]
-
Kumar, A., & Kumar, V. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(4), 749-773. Available at: [Link]
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Technical Support Center: Crystallization of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
Welcome to the technical support guide for the crystallization of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining a high-quality, crystalline solid of this active pharmaceutical ingredient (API). The following sections provide in-depth, experience-driven advice in a direct question-and-answer format.
Troubleshooting Guide: Addressing Common Crystallization Failures
This section targets specific, acute issues that can arise during your crystallization experiments. Each answer provides not only a solution but also an explanation of the underlying chemical principles to empower your decision-making.
Q1: My compound is "oiling out" as a liquid or sticky gum instead of forming crystals upon cooling. What is happening and how can I resolve it?
A1: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), is one of the most common challenges in crystallizing amine salts.[1] It occurs when the solute separates from the solution as a supercooled liquid phase instead of a solid crystalline phase.[2] This happens when the solution's temperature is above the melting point of the solute at that specific concentration, or when supersaturation is generated too rapidly, preventing the molecules from organizing into a stable crystal lattice.[1][2] The resulting oil is often a trap for impurities, leading to a product with poor purity and physical properties.[3][4]
Causality & Core Issue: Oiling out is fundamentally a kinetic and thermodynamic problem. The system finds a faster, but less stable, route to reduce concentration by forming a liquid phase rather than the more ordered, and thus kinetically slower, solid phase.
Recommended Solutions:
-
Reduce the Rate of Supersaturation: The primary goal is to slow down the process to give molecules adequate time to nucleate and grow.
-
Increase Solvent Volume: Add more of the primary solvent in which the compound is soluble. This lowers the overall concentration, meaning the solution must reach a lower temperature before becoming supersaturated, which can bypass the oiling-out temperature window.[2]
-
Modify the Solvent System:
-
Introduce an Anti-Solvent: For highly soluble compounds, an anti-solvent crystallization is often more effective.[8] Dissolve your compound in a minimum amount of a "good" solvent (e.g., methanol, ethanol) and then slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., isopropanol, acetonitrile, or ethyl acetate) at a constant temperature until turbidity is observed.[9][10]
-
Change Solvents: The choice of solvent can greatly influence crystal growth.[11] If you are using a highly polar solvent like methanol, consider switching to a slightly less polar but still effective solvent like ethanol or a mixture, which may alter the solubility curve favorably.
-
-
Utilize Seeding:
-
Dissolve 1.0 g of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride in the minimum required volume of hot methanol (e.g., 5-10 mL).
-
Cool the solution to a controlled temperature (e.g., 40°C).
-
Begin the dropwise addition of isopropanol (IPA) as an anti-solvent at a rate of approximately 1 mL/minute while stirring moderately.
-
Monitor the solution for the first sign of persistent turbidity (cloudiness). This is the metastable zone boundary.
-
Optional but Recommended: Add a small amount (1-2 mg) of seed crystals at the onset of turbidity.
-
Continue adding the anti-solvent at a slower rate for another 1-2 volume equivalents or until precipitation appears complete.
-
Age the resulting slurry by stirring for 2-4 hours to allow for crystal growth and maturation.
-
Isolate the crystals by filtration, wash with a small amount of the anti-solvent (IPA), and dry under vacuum.
Q2: I've let my solution cool, but no crystals have formed, even after 24 hours. What should I do?
A2: The absence of crystal formation indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur. This can be due to several factors:
-
Solution is Undersaturated: You may have used too much solvent, and the compound remains fully dissolved even at the lowest temperature of your experiment.
-
High Nucleation Energy Barrier: Sometimes, even in a supersaturated state, spontaneous nucleation is kinetically hindered. The solution remains in a metastable state.[5]
-
Presence of Inhibitory Impurities: Certain impurities can interfere with the nucleation process.[14][15]
Recommended Solutions:
-
Induce Nucleation:
-
Scratching Method: Gently scratch the inside of the glass vessel below the solvent line with a glass rod. The microscopic imperfections on the glass provide a high-energy surface that can initiate nucleation.
-
Seed Crystals: As mentioned previously, adding seed crystals is the most reliable way to induce crystallization in a supersaturated solution.[12]
-
Ultrasonic Bath: Placing the vessel in an ultrasonic bath for a few minutes can sometimes provide the energy needed to overcome the nucleation barrier.
-
-
Increase Supersaturation:
-
Slow Evaporation: Loosen the cap on your vessel and allow the solvent to evaporate slowly over several days in a clean, vibration-free environment.[5][11] This gradually increases the concentration to the point of nucleation.
-
Reduce Temperature Further: If your compound's solubility is highly temperature-dependent, cooling the solution to a lower temperature (e.g., 0°C or -20°C) may be necessary.[16][17]
-
-
Re-evaluate Purity: If induction methods fail, consider that the starting material may contain impurities that inhibit crystallization.[18] An additional purification step (e.g., charcoal treatment, flash chromatography of the free base before salt formation) may be required.
Q3: My crystallization yields very fine needles or a fluffy, low-density powder that is difficult to filter and dry. How can I obtain larger, more robust crystals?
A3: The formation of very small crystals or needles typically results from rapid nucleation and growth, which occurs at high levels of supersaturation.[14] When a solution is "crash-cooled" or an anti-solvent is added too quickly, a massive number of nuclei form simultaneously, leaving little solute in the solution for each nucleus to grow large.
Causality & Core Issue: Crystal morphology is a direct consequence of the kinetics of nucleation versus growth. To get large crystals, you must favor the rate of crystal growth over the rate of nucleation. This is achieved by maintaining a state of low, controlled supersaturation within the metastable zone.
Recommended Solutions:
-
Slow Down the Process: As with oiling out, slowing the crystallization is key.
-
Very Slow Cooling: Employ a programmed cooling ramp or use a large, insulated bath to ensure the temperature drops no more than a few degrees per hour.
-
Slow Anti-Solvent Addition: Use a syringe pump for the precise, slow addition of the anti-solvent.[19] The rate of addition directly controls the rate of supersaturation.[10]
-
-
Reduce the Number of Nucleation Sites:
-
Use a Clean, Scratch-Free Vessel: Ensure your crystallization vessel is meticulously clean to avoid dust or other particulates that can act as unwanted nucleation sites.[6]
-
Filter the Hot Solution: Before cooling, filter the hot, saturated solution through a pre-warmed funnel with a small cotton or glass wool plug to remove any microscopic particulates.
-
-
Control Agitation: Minimize mechanical disturbance. High agitation rates can increase secondary nucleation, leading to smaller crystals. Gentle, slow stirring is usually sufficient to maintain homogeneity without inducing excessive nucleation.[6]
The following diagram illustrates the relationship between concentration, temperature, and the physical state of the solute, which is critical for troubleshooting. The goal is to operate within the "Metastable Zone," where crystal growth is favored over nucleation and oiling out.
Caption: Relationship between supersaturation zones.
Frequently Asked Questions (FAQs)
This section covers broader topics related to the crystallization of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride.
Q1: What are the best starting solvent systems for this compound?
A1: As a hydrochloride salt of a heterocyclic amine, the compound is polar. Therefore, polar protic and aprotic solvents are the best starting points. A systematic screening is highly recommended.
| Solvent Class | Recommended Solvents | Expected Behavior |
| Protic Solvents | Methanol, Ethanol, Isopropanol (IPA) | High solubility, especially when heated. Good primary solvents. |
| Aprotic Polar | Acetonitrile (ACN), Acetone | Moderate to low solubility. Often excellent as anti-solvents.[20] |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Low solubility. Can be effective anti-solvents or components in a co-solvent system.[21] |
| Esters | Ethyl Acetate (EtOAc) | Very low solubility. Primarily used as an anti-solvent. |
| Non-Polar | Heptane, Toluene | Insoluble. Used as anti-solvents in specific systems, but miscibility can be an issue. |
Screening Protocol:
-
Place ~20 mg of the compound in a small vial.
-
Add a solvent dropwise at room temperature until the solid dissolves. Record the volume. This gives an estimate of room temperature solubility.
-
If it doesn't dissolve in ~20 volumes, heat the mixture gently. If it dissolves, it's a good candidate for cooling crystallization.
-
Ideal single-solvent systems show high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6]
-
Ideal anti-solvent systems consist of a "good" solvent where solubility is high and a miscible "anti-solvent" where the compound is virtually insoluble.[5]
Q2: How does the purity of my starting material affect crystallization?
A2: Purity is arguably the most critical factor in achieving successful crystallization.[6] Impurities, even at low levels (<1-2%), can have a dramatic impact.[15]
-
Inhibition of Nucleation and Growth: Impurities can adsorb onto the surface of a growing crystal, blocking further addition of the desired molecules and stunting or stopping growth.[22][23]
-
Induction of Oiling Out: Impurities can depress the melting point of the solid, making it more prone to oiling out.[2]
-
Altering Polymorphic Form: Structurally related impurities can act as templates for a less stable, metastable polymorph, or prevent the formation of the desired stable form.[18]
-
Incorporation into the Crystal: If an impurity has a similar size and shape to the target molecule, it can be incorporated into the crystal lattice, leading to a contaminated final product.[22]
Self-Validation: Always obtain a high-purity starting material. Before crystallization, run a high-resolution analysis (e.g., UPLC, ¹H NMR) to assess purity. If significant impurities are present (>2%), consider re-purifying the material first.
Q3: What is polymorphism and is it a concern?
A3: Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[18] These different forms, called polymorphs, can have distinct physicochemical properties, including solubility, stability, melting point, and bioavailability. For any API, polymorphism is a critical concern.[8] An unstable polymorph could convert to a more stable, less soluble form during storage, impacting the drug's efficacy. While specific polymorphs for 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride are not detailed in general literature, it is crucial to assume that it may exist.
Controlling Polymorphism: The crystalline form obtained is highly dependent on the crystallization conditions (solvent, cooling rate, temperature). Therefore, it is essential to be consistent with your crystallization protocol to ensure you produce the same polymorphic form every time. Characterization using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) is necessary to identify and control the polymorphic form in a drug development setting.[22]
This decision tree provides a logical pathway for addressing common crystallization failures.
Caption: A decision tree for troubleshooting crystallization.
References
- Vertex AI Search. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved January 19, 2026.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved January 19, 2026.
- BIA. (2022, December). Crystallisation in pharmaceutical processes. Retrieved January 19, 2026.
- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. Retrieved January 19, 2026.
- McPherson, A., & Malkin, A. J. (n.d.). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. PMC - NIH. Retrieved January 19, 2026.
- Al-Zoubi, N., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing). DOI:10.1039/D1CE01721G.
- Chemistry For Everyone. (2025, August 29). How Do Impurities Affect Crystal Structures? [Video]. YouTube.
- Cambridge University Press & Assessment. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4)
- YouTube. (2024, October 21).
- Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A.
- University of Florida. (2015, April 28). Crystal Growing Tips - The Center for Xray Crystallography.
- MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved January 19, 2026.
- Mirai Intex. (2024, July 25).
- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved January 19, 2026.
- Myande Group. (n.d.).
- European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
- ResearchGate. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved January 19, 2026.
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting - Chemistry.
- Mettler Toledo. (n.d.).
- BOC Sciences. (2024, December 25).
- Sigma-Aldrich. (n.d.). 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride AldrichCPR.
- LUTPub. (2018, November 26).
- International Journal of Pharmaceutical and Phytopharmacological Research. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
- National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of the hybrid salt bis(2-methylimidazo[1,5-a]pyridin-2-ium)
- Mettler Toledo. (n.d.).
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- ResearchGate. (2025, August 6).
- BLDpharm. (n.d.). 3931-67-7|2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride.
- International Journal of Chemical Engineering and Applications (IJCEA). (n.d.).
- National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)
Sources
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Technical Support Center: Synthesis of 2-Methylimidazo[1,2-a]pyridin-5-amine
Introduction: The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] The synthesis of 2-Methylimidazo[1,2-a]pyridin-5-amine, a key intermediate for drug discovery programs, typically proceeds via the Tschitschibabin condensation reaction. This involves the reaction of a 2-aminopyridine derivative with an α-haloketone.[2][3] While theoretically straightforward, the synthesis using 2,5-diaminopyridine as a starting material presents unique challenges, primarily concerning regioselectivity and the formation of complex side products.
This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help researchers navigate these challenges, minimize side reactions, and achieve a higher yield of the desired product.
Part 1: The Primary Synthetic Pathway
The intended reaction is a condensation between 2,5-diaminopyridine and chloroacetone. The mechanism involves an initial nucleophilic substitution (SN2) where the exocyclic 2-amino group attacks the chloroacetone, followed by an intramolecular cyclization initiated by the pyridine ring nitrogen, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Ideal reaction pathway for the synthesis.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yields a complex mixture with very little desired product. What is causing the poor regioselectivity?
Answer: This is the most prevalent issue. The starting material, 2,5-diaminopyridine, has three nucleophilic nitrogen atoms: the pyridine ring nitrogen (N1), the 2-amino group, and the 5-amino group. While the desired pathway involves the 2-amino group and N1, the 5-amino group can also act as a nucleophile and attack the chloroacetone. This leads to the formation of a regioisomeric side product, N-(2-aminopyridin-5-yl)acetone, and other downstream impurities.
Root Cause: The 5-amino group has significant nucleophilicity and can compete effectively with the 2-amino group in the initial SN2 reaction.
Caption: Competing reaction pathways leading to side products.
Troubleshooting Protocol: Protecting Group Strategy
To enforce the correct regioselectivity, a protecting group strategy for the 5-amino group is highly recommended. Acetylation is a robust and easily reversible method.
Step-by-Step Protocol:
-
Protection:
-
Dissolve 2,5-diaminopyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.0 - 1.1 eq) dropwise while stirring. The slight excess ensures full conversion.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Upon completion, quench with a saturated solution of sodium bicarbonate. Extract the product, N-(2-amino-5-pyridinyl)acetamide, with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
-
Tschitschibabin Condensation:
-
Use the protected intermediate directly in the condensation reaction with chloroacetone (1.2 eq) in a solvent like ethanol or isopropanol.
-
Reflux the mixture for 6-12 hours. The presence of a mild base like sodium bicarbonate (2.0 eq) is crucial to neutralize the HCl generated.
-
-
Deprotection:
-
After the condensation is complete (monitored by TLC), cool the reaction mixture.
-
Add aqueous hydrochloric acid (e.g., 3-6 M) and heat the mixture to reflux for 4-8 hours to hydrolyze the acetyl group.
-
Cool the solution and basify with a strong base (e.g., 50% NaOH) to a pH > 10.
-
Extract the final product, 2-Methylimidazo[1,2-a]pyridin-5-amine, with a suitable organic solvent like DCM or ethyl acetate.
-
Q2: I'm observing a significant amount of dark, insoluble tar-like material in my reaction flask. What is it and how can I prevent it?
Answer: The formation of insoluble polymeric material is typically a result of uncontrolled side reactions, often exacerbated by excessive heat or incorrect stoichiometry.
Root Causes & Prevention:
| Parameter | Issue | Causality | Recommended Action |
| Temperature | Reaction overheating (>100 °C in ethanol) | Promotes multiple alkylations and polymerization. Chloroacetone can also self-condense at high temperatures. | Maintain a gentle reflux (approx. 80-85 °C in ethanol). Avoid aggressive heating. |
| Stoichiometry | Large excess of chloroacetone | Unreacted chloroacetone can alkylate the product's 5-amino group or cross-link multiple diaminopyridine molecules. | Use a modest excess of chloroacetone (1.1 - 1.2 eq). Consider slow, portion-wise addition of the chloroacetone to the heated solution of the aminopyridine. |
| Base | Absence of a base | The HCl generated during the SN2 step protonates the starting material, deactivating it and promoting charring. | Always include a non-nucleophilic base like sodium bicarbonate or potassium carbonate (2.0 eq) to act as an acid scavenger. |
| Reaction Time | Excessively long reaction times (>24h) | Can lead to gradual decomposition of the product and intermediates. | Monitor the reaction closely by TLC and stop the reaction once the limiting reagent is consumed (typically 8-16 hours). |
Q3: My product appears pure by TLC, but the NMR spectrum is complex. What are some common, hard-to-separate impurities?
Answer: Even when the major side reactions are controlled, subtle impurities can persist.
-
Incompletely Cyclized Intermediate: The N-alkylated intermediate may persist if the dehydration step is inefficient. This can often be resolved by ensuring the reaction goes to completion or by adding a catalytic amount of acid during workup before final basification.
-
Over-alkylation Product: If stoichiometry is not carefully controlled, a second molecule of chloroacetone can alkylate the 5-amino group of the final product. This impurity will have a significantly different mass spectrum (M+56).
-
Aldol Adducts: Chloroacetone can undergo self-condensation, especially in the presence of a strong base. Using a mild base like NaHCO₃ minimizes this. These impurities are typically more polar and can be removed during chromatography.
Troubleshooting Protocol: Purification
Standard purification involves column chromatography.
-
Adsorbent: Use silica gel (230-400 mesh).
-
Eluent System: A gradient elution is most effective. Start with a non-polar solvent system and gradually increase polarity. A common system is Dichloromethane (DCM) with a gradient of Methanol (MeOH).
-
Start with 100% DCM.
-
Gradually increase to 2-5% MeOH in DCM. The desired product is quite polar and will elute in this range.
-
Highly polar impurities and baseline material will remain on the column.
-
-
Recrystallization: For final polishing, the purified product can be recrystallized from a solvent system like ethyl acetate/hexanes or isopropanol.
Q4: How do I definitively confirm the structure of my product and rule out the main regioisomer?
Answer: A combination of NMR and Mass Spectrometry is essential.
| Analytical Technique | 2-Methylimidazo[1,2-a]pyridin-5-amine (Desired) | N-(2-aminopyridin-5-yl)acetone (Side Product) |
| ¹H NMR | Shows characteristic aromatic protons of the imidazopyridine core. A key signal is the C3-H proton (singlet, ~7.5 ppm). The methyl group at C2 appears as a singlet around 2.4 ppm. | Does not show the C3-H proton. Will show signals for two different amine groups (-NH₂). The acetone methyl group will be a singlet around 2.1 ppm. |
| ¹³C NMR | Will show ~8 distinct carbon signals, including quaternary carbons in the fused ring system (e.g., C8a). | Will show fewer aromatic signals and a characteristic carbonyl signal (C=O) around 206 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ = 148.1131 | Expected [M+H]⁺ = 151.0999 (This is the imine formed from the initial adduct, not the direct acetone adduct) |
Part 3: Optimized Workflow for High-Purity Synthesis
This workflow integrates the troubleshooting steps into a cohesive strategy for minimizing side reactions from the outset.
Caption: Recommended workflow for clean synthesis.
By implementing a protection-deprotection strategy and carefully controlling reaction conditions, researchers can significantly improve the yield and purity of 2-Methylimidazo[1,2-a]pyridin-5-amine, streamlining its availability for critical drug discovery and development pipelines.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. Retrieved from [Link]
-
RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
PubMed. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A short review on the synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
PubMed. (2015). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ACS Omega. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
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Technical Support Center: Purification of 2-Methylimidazo[1,2-a]pyridin-5-amine Hydrochloride
Welcome to the technical support center for the synthesis and purification of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound, ensuring high purity and batch-to-batch consistency.
Introduction
2-Methylimidazo[1,2-a]pyridin-5-amine is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its purity is paramount for the successful outcome of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API). This guide provides a structured, question-and-answer-based approach to address specific challenges in obtaining the highly pure hydrochloride salt of this amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride is off-white to brownish, not the expected white crystalline solid. What causes this discoloration and how can I remove it?
A1: Discoloration in aromatic amines is a common issue, often stemming from the presence of oxidized impurities or residual starting materials. The likely culprits are:
-
Incomplete reduction of the nitro-intermediate: The synthesis of 2-Methylimidazo[1,2-a]pyridin-5-amine typically proceeds through the reduction of 2-methyl-5-nitroimidazo[1,2-a]pyridine.[3][4] Incomplete reduction can leave traces of the highly colored nitro compound.
-
Oxidation of the amine: Aromatic amines are susceptible to air oxidation, which can form colored polymeric impurities. This is often exacerbated by exposure to light and trace metals.[5]
-
Residual starting materials: Impurities from the initial synthesis of the imidazopyridine ring can also contribute to color.
Troubleshooting Protocol: Decolorization
-
Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.
-
Step 1: Dissolve the crude 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride in a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).
-
Step 2: Add a small amount (typically 1-5% w/w) of activated charcoal to the hot solution.
-
Step 3: Stir the mixture at an elevated temperature for 15-30 minutes. Avoid prolonged heating, which can lead to product degradation.
-
Step 4: Perform a hot filtration through a pad of Celite® or a similar filter aid to remove the charcoal. This step is critical and must be done quickly to prevent premature crystallization in the filter funnel.
-
Step 5: Proceed with the recrystallization of the decolorized filtrate as described in Q2 .
-
-
Use of a Reducing Agent during Workup: To prevent oxidation, a mild reducing agent can be added during the workup of the free amine before salt formation.
-
After the reduction of the nitro group and during the aqueous workup of the free amine, add a small amount of sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅) to the aqueous layer. This will help to scavenge any dissolved oxygen and prevent oxidation of the product.
-
Q2: I am having trouble recrystallizing 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. It either "oils out" or the recovery is very low. What is the best recrystallization strategy?
A2: The choice of solvent is critical for the successful recrystallization of amine hydrochloride salts.[6][7] The ideal solvent should dissolve the salt at high temperatures but have low solubility at room temperature or below. "Oiling out" occurs when the compound is insoluble in the hot solvent and melts instead of dissolving, or when the solution becomes supersaturated too quickly upon cooling.
Recommended Solvent Systems & Protocol
Based on the polar nature of the hydrochloride salt, the following solvent systems are recommended:
| Solvent System | Rationale & Application |
| Ethanol/Water | A good starting point. The salt is likely soluble in hot water, and ethanol can be used as the anti-solvent. |
| Isopropanol (IPA) | Often a good choice for hydrochloride salts, as it is less polar than methanol or ethanol, leading to lower solubility at room temperature.[8] |
| Methanol/Diethyl Ether | For highly pure material. The salt is dissolved in a minimal amount of hot methanol, and diethyl ether is slowly added as an anti-solvent until turbidity is observed. |
| Acetonitrile | Can be effective, particularly if impurities have different solubilities in this solvent. |
Step-by-Step Recrystallization Protocol (Ethanol/Water Example):
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. Add a minimal amount of hot water to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, perform a charcoal treatment as described in Q1 .
-
Crystallization: While the aqueous solution is still hot, slowly add ethanol (the anti-solvent) until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol or a cold mixture of ethanol and water to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Troubleshooting "Oiling Out":
-
Add more of the primary solvent: If the compound oils out upon heating, add more of the primary solvent (e.g., water in the ethanol/water system) until the oil dissolves.
-
Slower cooling: Ensure the solution cools slowly. An insulated container can be used.
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystallization.[9]
-
Seed crystals: Add a small crystal of pure product to the cooled solution to initiate crystallization.
Q3: My ¹H NMR spectrum shows unexpected peaks. How can I identify the common impurities in my 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride sample?
A3: The impurities in your sample will largely depend on the synthetic route and the thoroughness of the purification. Assuming a synthesis via reduction of a nitro-intermediate, the following are common impurities:
-
Unreacted 2-methyl-5-nitroimidazo[1,2-a]pyridine: The precursor to your target molecule.
-
Starting materials for the imidazopyridine synthesis: For example, 2-amino-6-nitropyridine and chloroacetone.
-
Byproducts of the reduction: Depending on the reducing agent used (e.g., SnCl₂/HCl, H₂/Pd-C, Fe/HCl), various byproducts can be formed.
-
Positional isomers: If the starting aminopyridine is not pure, other isomers could be present.
Workflow for Impurity Identification
Caption: Workflow for impurity identification and purification.
Reference NMR Data (Predicted for Hydrochloride Salt in D₂O):
-
¹H NMR: Expect signals for the methyl group (singlet, ~2.5 ppm), and aromatic protons on both the imidazole and pyridine rings (in the range of 7.0-8.5 ppm). The amine protons may be broad or exchange with the solvent.
-
¹³C NMR: Expect signals for the methyl carbon (~15-20 ppm) and aromatic carbons (~110-150 ppm).[8][10]
By comparing the NMR and HPLC-MS data of your sample to that of a known standard and the potential impurities, you can identify the contaminants and choose an appropriate repurification strategy (e.g., recrystallization from a different solvent system, or column chromatography of the free base).
Q4: How can I be sure that I have formed the hydrochloride salt and not just the free base?
A4: Several analytical techniques can confirm the formation of the hydrochloride salt:
-
Solubility Test: The hydrochloride salt should be significantly more soluble in water than the free base. A simple test of dissolving a small amount in water can be a good indicator.
-
pH Measurement: A solution of the hydrochloride salt in water will be acidic (typically pH 3-5). Dissolve a small amount of your product in deionized water and measure the pH.
-
Elemental Analysis: This is a definitive method. The theoretical percentage of chlorine in C₈H₁₀ClN₃ is approximately 19.3%. Your analytical result should be close to this value.
-
FT-IR Spectroscopy: The spectrum of the hydrochloride salt will show a broad absorption band in the region of 2500-3000 cm⁻¹, which is characteristic of the N-H stretch of an ammonium salt.
-
X-Ray Powder Diffraction (XRPD): If you have a crystalline material, its XRPD pattern will be distinct from that of the free base.
Summary of Key Purification Parameters
| Parameter | Recommendation | Rationale |
| Initial Purity Assessment | ¹H NMR, HPLC | To identify the nature and level of impurities. |
| Decolorization | Activated Charcoal | To remove colored, likely oxidized, impurities. |
| Primary Purification | Recrystallization | To remove soluble and insoluble impurities. |
| Salt Formation Confirmation | pH, Elemental Analysis, FT-IR | To ensure the desired salt form has been obtained. |
| Final Purity Analysis | HPLC (>99%), qNMR | For quantitative assessment of purity. |
Synthetic Pathway and Potential Impurity Formation
Caption: Synthetic pathway and points of impurity introduction.
By understanding the potential sources of impurities, you can tailor your purification strategy to target specific contaminants, ultimately leading to a higher purity final product.
References
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Available from: [Link]
-
ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
-
RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
JOCPR. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available from: [Link]
-
PubMed. Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Available from: [Link]
-
PMC. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]
-
NIH. Synthesis, crystal structure and Hirshfeld surface analysis of the hybrid salt bis(2-methylimidazo[1,5-a]pyridin-2-ium) tetrachloridomanganate(II). Available from: [Link]
-
Journal of the American Chemical Society. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Available from: [Link]
- Google Patents. Decolorization of amines.
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]
-
ResearchGate. Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment | Request PDF. Available from: [Link]
-
Reddit. Ways of crashing out amines. Available from: [Link]
-
NIH. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). Available from: [Link]
-
Wikipedia. Dye. Available from: [Link]
-
Chemistry LibreTexts. 6.6D: Troubleshooting. Available from: [Link]
-
ResearchGate. 1 H NMR spectrum of 2,4,5-tris(2-pyridyl)imidazole in CD2Cl2. Available from: [Link]
-
NIH. and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Available from: [Link]
- Google Patents. Removal of metals and color from polymeric secondary amines.
-
MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available from: [Link]
-
ERIC. EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar. Available from: [Link]
-
Supporting Information. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Available from: [Link]
-
ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-Methylimidazo[1,2-a]pyridin-5-amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This technical guide is designed for researchers, chemists, and process development professionals encountering challenges with the scale-up synthesis of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. As a pivotal building block in pharmaceutical development, ensuring a robust, safe, and reproducible synthesis at scale is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated scale-up protocol grounded in established chemical principles.
Section 1: Synthesis Overview and Mechanism
The synthesis of the imidazo[1,2-a]pyridine core is a well-established transformation, most commonly achieved through a variation of the Tschitschibabin (or Chichibabin) reaction.[1] The process involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2] For the target molecule, this translates to the reaction of 2,5-diaminopyridine with chloroacetone, followed by hydrochloride salt formation.
The reaction proceeds via initial nucleophilic attack by the more nucleophilic endocyclic nitrogen of the 2-aminopyridine onto the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: General reaction mechanism for the formation of the target compound.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up of this synthesis in a question-and-answer format.
Q1: My reaction mixture turns dark brown or black upon heating, and the final product is discolored and difficult to purify. What is the cause and solution?
A1: This is a classic sign of degradation, likely from two sources:
-
Oxidation: The 5-amino group makes the final product electron-rich and susceptible to air oxidation, especially at elevated temperatures. This forms highly colored polymeric impurities.
-
Side Reactions: Uncontrolled reaction temperatures can promote polymerization of chloroacetone or other undesired side reactions with the diaminopyridine starting material.
Troubleshooting Steps:
-
Inert Atmosphere: The most critical control parameter is to maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the reaction, workup, and isolation. Purge the reactor thoroughly before adding reagents and maintain a positive pressure of inert gas.
-
Temperature Control: Do not overheat the reaction. While heat is required for the cyclization and dehydration steps, excessive temperatures accelerate degradation. Maintain the recommended temperature profile meticulously (see Section 4).
-
Degassed Solvents: For large-scale runs, using solvents that have been degassed (e.g., by sparging with nitrogen) can further minimize oxidative degradation.
Q2: I experienced a significant drop in isolated yield when moving from a 50g lab-scale batch to a 2kg pilot-scale batch. Where did my product go?
A2: A non-linear yield decrease upon scale-up typically points to issues with mass and heat transfer.
-
Poor Mixing: Inadequate agitation in a large reactor can create localized "hot spots" where the chloroacetone is added, leading to degradation. It can also result in poor contact between reactants, leaving starting material unreacted.
-
Uncontrolled Exotherm: The initial N-alkylation is exothermic. In a large reactor, the surface-area-to-volume ratio is much lower, making heat dissipation less efficient. An uncontrolled temperature spike can "cook" the reaction, as described in Q1.
-
Sub-surface Reagent Addition: Ensure the chloroacetone is added below the surface of the reaction mixture. Adding it dropwise onto the surface can lead to localized boiling and splashing onto the reactor walls, where it may decompose or react poorly.
Troubleshooting Steps:
-
Agitation Study: Ensure your reactor's agitator (impeller type and speed) is appropriate for the reaction volume and viscosity to ensure homogeneity.
-
Controlled Addition: Add the chloroacetone slowly and methodically via a dosing pump. The addition rate should be dictated by the cooling capacity of the reactor, ensuring the internal temperature remains within the specified range. A typical approach is to target a Tinternal of 55-60°C during the addition.
-
Process Analytical Technology (PAT): Consider using an in-situ probe (e.g., ReactIR) to monitor the consumption of starting materials and the formation of the product in real-time, allowing for better control over the reaction endpoint.
Q3: The final hydrochloride salt is a sticky, oily solid that is very difficult to filter and dry. How can I obtain a manageable, crystalline powder?
A3: This issue stems from the precipitation/crystallization process during salt formation. "Oiling out" occurs when the product precipitates from a supersaturated solution as a liquid phase instead of a solid crystalline phase.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent for salt formation is critical. Isopropanol (IPA) or ethanol are often good choices. Avoid solvents in which the hydrochloride salt is highly soluble (like water or methanol) or completely insoluble (like heptane) as the primary precipitation solvent. An anti-solvent approach is often effective.
-
Controlled HCl Addition: Add the HCl solution (e.g., HCl in IPA) slowly to a solution of the free base at a controlled temperature (e.g., 20-25°C). Rapid addition can cause shock cooling and localized high supersaturation, promoting oiling out.
-
Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the solution. Add the seed crystals just after the HCl addition begins, at the point of incipient cloudiness (the metastable zone), to encourage controlled crystal growth rather than amorphous precipitation.
-
Maturation Time: After the salt has precipitated, allow the slurry to stir (age or mature) for several hours. This allows for Ostwald ripening, where smaller, less stable particles dissolve and redeposit onto larger, more stable crystals, improving the particle size distribution and filterability.
Section 3: Frequently Asked Questions (FAQs)
-
What are the critical process parameters (CPPs) to monitor during scale-up?
-
Temperature: The single most important parameter. Monitor and control it tightly during reagent addition and reflux.
-
Reagent Stoichiometry & Addition Rate: Precise control prevents excess unreacted starting materials and manages the exotherm.
-
Agitation Rate (RPM): Ensures homogeneity and efficient heat transfer.
-
Inert Atmosphere: Prevents oxidative impurities.
-
pH during Workup and Isolation: Ensures the product is in the correct form (free base for extraction, salt for isolation).
-
-
What are common impurities, and how can they be identified?
-
Unreacted 2,5-Diaminopyridine: Easily detected by HPLC or TLC.
-
Regioisomers: While the mechanism favors the imidazo[1,2-a]pyridine, other isomers are possible, though typically minor. These would be identified by LC-MS and characterized by NMR.
-
Oxidative Dimers/Polymers: Appear as colored, often baseline material on TLC or broad, late-eluting peaks on HPLC.
-
Residual Solvents: Must be quantified by GC-Headspace to meet ICH guidelines for pharmaceutical intermediates.
-
-
What are the key safety considerations for this synthesis at scale?
-
Hazardous Reagents: Chloroacetone is a lachrymator and is toxic. Concentrated HCl is highly corrosive. Handle both with appropriate Personal Protective Equipment (PPE) in a well-ventilated area or closed system.
-
Thermal Hazard: The N-alkylation step is exothermic. A formal process safety assessment, including reaction calorimetry, is highly recommended before scaling beyond 1 kg to understand the thermal runaway potential.[3]
-
Pressure: The reaction is typically run at atmospheric pressure, but ensure the reactor is properly vented.
-
Section 4: Recommended Scale-Up Protocol (1.0 kg Scale)
This protocol is a self-validating system with built-in control points.
Table 1: Reagent and Solvent Properties
| Compound | MW ( g/mol ) | Amount (kg) | Moles (mol) | Density (g/mL) | Notes |
| 2,5-Diaminopyridine | 109.13 | 1.00 | 9.16 | - | Solid |
| Chloroacetone | 92.53 | 0.93 | 10.05 | 1.15 | Lachrymator, toxic |
| Sodium Bicarbonate | 84.01 | 0.85 | 10.12 | - | Solid, mild base |
| Ethanol (200 proof) | 46.07 | 8.00 | - | 0.789 | Reaction Solvent |
| Ethyl Acetate | 88.11 | 10.0 | - | 0.902 | Extraction Solvent |
| Isopropanol (IPA) | 60.10 | 6.00 | - | 0.786 | Crystallization Solvent |
| 5-6N HCl in IPA | - | ~1.7 L | ~9.62 | ~0.9 | Corrosive |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];Setup [label="{Reactor Setup | - Charge 100L glass-lined reactor\n- Equip with condenser, N2 inlet, temp probe, and dosing pump\n- Inert with N2 for 30 min}"]; Charge [label="{Reagent Charge | - Charge Ethanol (8.0 kg)\n- Charge 2,5-Diaminopyridine (1.0 kg)\n- Charge NaHCO3 (0.85 kg)\n- Stir to form a slurry}"]; Heat1 [label="{Initial Heating | - Heat slurry to 50-55°C}"]; Addition [label="{Controlled Addition | - Add Chloroacetone (0.93 kg) via pump over 2-3 hours\n- **Control Point:** Maintain T_internal at 55-60°C using jacket cooling}"]; Reaction [label="{Reaction & Monitoring | - After addition, heat to reflux (~78°C)\n- Hold at reflux for 4-6 hours\n- **Control Point:** Monitor by HPLC until <2% starting material remains}"]; Cooldown1 [label="{Cooldown & Filtration | - Cool mixture to 20-25°C\n- Filter off inorganic salts (NaHCO3, NaCl)\n- Wash filter cake with Ethanol (1 L)}"]; Concentration [label="{Solvent Swap | - Concentrate combined filtrate under vacuum\n- Add Ethyl Acetate (5 L) and re-concentrate to remove Ethanol\n- Final volume ~4-5 L}"]; Workup [label="{Workup | - Dilute residue with Ethyl Acetate (10 L) and Water (5 L)\n- Stir and separate layers\n- Extract aqueous layer with Ethyl Acetate (2 x 3 L)\n- Combine organic layers, dry over Na2SO4, filter}"]; Salt_Formation [label="{HCl Salt Formation | - Concentrate organic layers to ~3 L\n- Add Isopropanol (6 L) and concentrate again to remove Ethyl Acetate\n- Dilute free base solution in IPA to ~8 L\n- Slowly add 5-6N HCl in IPA until pH 1-2\n- **Control Point:** Induce crystallization by seeding if necessary}"]; Isolation [label="{Isolation & Drying | - Stir slurry at 20-25°C for 4 hours\n- Cool to 0-5°C and stir for 2 hours\n- Filter the solid product\n- Wash cake with cold IPA (2 x 1 L)\n- Dry in vacuum oven at 45-50°C until constant weight}"]; Setup -> Charge -> Heat1 -> Addition -> Reaction -> Cooldown1 -> Concentration -> Workup -> Salt_Formation -> Isolation;
}
Caption: Scale-up experimental workflow diagram.
Section 5: Data Summary
Table 2: Comparison of Lab-Scale vs. Scale-Up Parameters
| Parameter | Lab-Scale (10g) | Pilot Scale (1.0 kg) | Rationale for Change |
| Batch Size | 10 g | 1.0 kg (100x) | Process scale-up for material supply. |
| Chloroacetone Addition | 15-30 min, dropwise | 2-3 hours, via pump | To control exotherm and ensure safety at scale. |
| Reaction Monitoring | TLC | HPLC | Provides quantitative data required for process control. |
| Workup | Separatory Funnel | Reactor-based liquid-liquid extraction | Required for handling large volumes safely and efficiently. |
| Purification | Flash Chromatography | Recrystallization / Salt Formation | Chromatography is not economically viable at this scale. |
| Typical Yield | 75-85% | 70-80% | Slight yield loss is common due to transfers and less ideal workups. |
| Final Purity (HPLC) | >98% | >99% | Salt formation is a highly effective purification step for removing non-basic impurities. |
Section 6: References
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available from: [https://www.researchgate.net/publication/381989088_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
-
Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available from: [Link]
-
Royal Society of Chemistry. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]
-
MDPI. (2019). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Available from: [Link]
-
American Chemical Society. (2019). Identifying and Evaluating Hazards in Research Laboratories. Available from: [Link]
Sources
Technical Support Center: Cell Permeability Optimization of Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical resource hub for scientists and researchers dedicated to advancing imidazo[1,2-a]pyridine derivatives through the drug discovery pipeline. This guide is structured to provide actionable solutions to common experimental challenges in cell permeability optimization. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you navigate the complexities of membrane transport and structure-activity relationships (SAR).
Introduction: The Imidazo[1,2-a]pyridine Permeability Conundrum
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing immense therapeutic potential.[1][2][3] However, a frequent and critical challenge is achieving sufficient cell permeability to translate in vitro potency into cellular and in vivo efficacy. This hurdle often arises from the scaffold's inherent physicochemical properties, including its hydrogen bonding capacity and basicity, which can hinder its ability to passively diffuse across the lipid bilayer of cell membranes.[4][5] This guide provides a structured approach to troubleshooting these issues and rationally designing next-generation compounds with superior absorption, distribution, metabolism, and excretion (ADME) profiles.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific experimental setbacks. Each answer provides a mechanistic explanation for the observed results and a logical workflow for resolution.
Issue 1: Poor Performance in Initial Permeability Screens (PAMPA)
Question: My new imidazo[1,2-a]pyridine series is potent against its target in enzymatic assays, but shows very low permeability in our high-throughput Parallel Artificial Membrane Permeability Assay (PAMPA). What does this signify and what is the best path forward?
Answer:
Low permeability in a PAMPA screen is a clear red flag, but also a valuable early indicator that the compound's fundamental physicochemical properties are not conducive to passive diffusion.[6][7] The PAMPA model, which uses a lipid-infused artificial membrane, isolates passive transcellular transport, making it an excellent tool for diagnosing issues related to lipophilicity, polarity, and molecular size without the complexities of active transporters.[6][8][9]
Underlying Causes & Mechanistic Insights:
-
High Polarity (Excessive PSA): The energy required to strip water molecules from a polar compound (the desolvation penalty) so it can enter the hydrophobic membrane core is a major barrier. A topological polar surface area (PSA) exceeding 140 Ų is a well-established threshold above which poor permeability is likely.[10]
-
Suboptimal Lipophilicity (logP): Permeability requires a delicate balance of lipophilicity. While a certain degree is needed to enter the lipid bilayer, a cLogP that is too low results in poor membrane partitioning. Conversely, a cLogP that is too high can cause the compound to become entrapped within the membrane, failing to exit into the acceptor compartment. An optimal cLogP range is often cited as 1-3 for many small molecules.[11]
-
Excessive Hydrogen Bonding: A high count of hydrogen bond donors (HBDs) and acceptors (HBAs) increases a molecule's affinity for water, hindering membrane entry.[4][12] Lipinski's Rule of 5 suggests that more than 5 HBDs or 10 HBAs can be detrimental.[4]
Troubleshooting Workflow & Optimization Strategies:
Diagram: Systematic Approach to Improving Passive Permeability
Caption: Workflow for diagnosing and resolving poor passive permeability.
Key Strategy: Intramolecular Hydrogen Bonding (IHB)
A powerful strategy for imidazo[1,2-a]pyridines is to design molecules that can form an intramolecular hydrogen bond. This creates a temporary ring-like structure that shields polar groups from the solvent, effectively lowering the molecule's dynamic PSA and reducing the desolvation penalty upon entering the membrane.[12][13][14][15] This "molecular chameleon" approach can significantly boost permeability without sacrificing the hydrogen bonding potential needed for target binding.[16][17]
Issue 2: High Efflux Ratio Observed in Caco-2 Monolayer Assay
Question: My compound has acceptable passive permeability in PAMPA, but in our Caco-2 assay, the permeability from the basolateral-to-apical (B-A) direction is much higher than from the apical-to-basolateral (A-B) direction, giving an efflux ratio > 3. What is happening?
Answer:
This is a classic signature of active efflux. An efflux ratio (ER) significantly greater than 2 indicates that your compound is a substrate for one or more efflux transporter proteins expressed on the apical (lumen-facing) side of the Caco-2 cells.[8][18][19][20] These transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), use ATP to actively pump substrates out of the cell, which is a major mechanism of multidrug resistance and a barrier to oral bioavailability and CNS penetration.[21][22][23][24]
Troubleshooting Workflow & Mitigation Strategies:
-
Confirm and Identify the Transporter: The first step is to confirm that the observed efflux is transporter-mediated and to identify the specific transporter(s) involved. This is achieved by running the Caco-2 assay in the presence of known transporter inhibitors.[18][25]
Transporter Known Inhibitor Typical Concentration P-glycoprotein (P-gp) Verapamil 20-50 µM BCRP Ko143 1-5 µM If the efflux ratio drops to approximately 1 in the presence of an inhibitor like verapamil, you have confirmed your compound is a P-gp substrate.
-
Structural Modification to Evade Efflux: Once the transporter is identified, you can embark on a rational design campaign to disrupt recognition by the transporter.[26]
-
Reduce Hydrogen Bond Donors: P-gp often recognizes and transports molecules with accessible HBDs. Removing or masking these groups (e.g., N-H to N-CH₃) can be a highly effective strategy.[27]
-
Modulate Basicity (pKa): Imidazo[1,2-a]pyridines are basic. Highly basic compounds are often P-gp substrates. Fine-tuning the pKa by introducing electron-withdrawing or -donating groups at strategic positions on the scaffold can reduce transporter recognition.[28][29][30]
-
Increase Rigidity or Add Bulky Groups: Introducing conformational constraints or adding bulky substituents can create steric hindrance that prevents the compound from fitting effectively into the transporter's binding site.
-
Fluorination: In some cases, strategic placement of fluorine atoms has been shown to reduce P-gp mediated efflux and improve bioavailability for this specific scaffold.[31]
-
Diagram: Strategy for Overcoming Active Efflux
Caption: Workflow for identifying and mitigating active drug efflux.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the first permeability assay I should run? PAMPA or Caco-2?
A1: A tiered approach is most efficient. Start with PAMPA for your initial, broader library of compounds. It is high-throughput, cost-effective, and provides a clean measure of passive diffusion, allowing you to establish an initial SAR for permeability.[7] Then, advance the most promising compounds from PAMPA to the lower-throughput, more resource-intensive Caco-2 assay. The Caco-2 model is more biologically complex and provides crucial data on active transport mechanisms (both uptake and efflux) that PAMPA cannot.[8][25] Using both assays in conjunction allows you to diagnose the root cause of poor absorption effectively.[7]
Q2: My compound has poor aqueous solubility, which is making my permeability data unreliable. What should I do?
A2: This is a critical issue, as a compound must be in solution to permeate. Low recovery in your assay is often a sign of solubility problems.[8]
-
For Assays: You can use a small percentage of a co-solvent like DMSO (typically <1%) in your assay buffer. However, be cautious, as higher concentrations can disrupt the integrity of both artificial and cellular membranes.
-
pH Modification: Since imidazo[1,2-a]pyridines are typically basic, you can increase their solubility by lowering the pH of the donor buffer.[32] Remember that this will also increase the fraction of the ionized species, which is generally less permeable according to the pH-partition hypothesis.[28][33]
-
Structural Modification: The most robust solution is medicinal chemistry. Introduce polar or ionizable groups to improve solubility. A prodrug strategy, where a solubilizing group is attached and later cleaved in vivo, can also be highly effective.[34][35]
Q3: How does the pKa of my imidazo[1,2-a]pyridine derivative affect its permeability?
A3: The pKa is fundamentally important because it dictates the ionization state of your molecule at a given physiological pH.[29][30] Cell membranes are significantly more permeable to the neutral, non-ionized form of a drug than to its ionized, charged form.[28][29] For a basic compound like an imidazo[1,2-a]pyridine, it will be predominantly ionized (protonated) in the acidic environment of the stomach but will become progressively more non-ionized as it moves to the more neutral pH of the small intestine.[28][33] Modifying the pKa through structural changes can alter this balance, directly impacting the fraction of the compound available in its absorbable, non-ionized form at the primary site of absorption.
Q4: Can I use in silico tools to predict permeability before I synthesize the compounds?
A4: Absolutely. In silico prediction is a cornerstone of modern drug design. Before committing to synthesis, you should calculate key properties for your designed analogs.
-
Calculated logP (cLogP) and Topological Polar Surface Area (PSA): These are the most common and powerful predictors for passive diffusion.[4]
-
Advanced Modeling: More sophisticated computational methods can calculate the free energy of transfer from an aqueous to a membrane-like environment, which can provide a more accurate rank-ordering of permeability within a chemical series.[17]
-
ADME-T Prediction: Many software packages can now predict pharmacokinetic and toxicity profiles, including whether a compound is likely to be a P-gp substrate.[36] While these tools are not a perfect substitute for experimental data, they are invaluable for prioritizing synthetic efforts and focusing resources on compounds with the highest probability of success.
References
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- Rautio, J., et al. (2017). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 14(11), 1305-1317.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 596-621.
- Weng, L., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(10), 963-968.
- Dickson, C. J., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(20), 5185-5194.
- Abd Al-Jabbar, M. H., et al. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives.
- Sharma, A., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Drug Targets, 24(1), 4-25.
- Agarwal, S., & Elmquist, W. F. (2012). Breast Cancer Resistance Protein and P-glycoprotein in Brain Cancer: Two Gatekeepers Team Up. Current Pharmaceutical Design, 18(12), 1548-1563.
- Chen, Z. S., et al. (2004). Effects of dihydropyridines and pyridines on multidrug resistance mediated by breast cancer resistance protein: in vitro and in vivo studies. Molecular Cancer Therapeutics, 3(6), 733-742.
- Itel, F., et al. (2015). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews, 115(21), 11803-11835.
- Al-Hussain, S. A., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 8(3), 200-216.
- Li, Y., et al. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry, 244, 114858.
- Al-Balas, Q., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1269, 133801.
- Sparreboom, A., et al. (2005). Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs. Clinical Cancer Research, 11(1), 18-23.
- Orfi, L., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 109, 136-152.
- Chetty, D. J., et al. (2005). Physicochemical properties of drugs and membrane permeability. SA Pharmaceutical Journal, 72(1), 32-38.
- Do, Q. T., et al. (2017). How Big Is Too Big for Cell Permeability? Journal of Medicinal Chemistry, 60(5), 1635-1646.
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Validation & Comparative
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Core in Medicinal Chemistry
An In-Depth Comparative Guide to 2-Methylimidazo[1,2-a]pyridin-5-amine Hydrochloride and Other Biologically Active Imidazopyridine Scaffolds
The imidazo[1,2-a]pyridine ring system is a quintessential example of a "privileged scaffold" in drug discovery. This bicyclic aromatic heterocycle is a rigid and planar structure that can be readily functionalized, allowing for the precise spatial orientation of substituents to interact with a wide array of biological targets. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anxiolytic, hypnotic, anticancer, and anti-inflammatory effects.
This guide provides a detailed comparison of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride against other notable imidazopyridine derivatives. We will delve into their synthesis, comparative biological activities, and the underlying structure-activity relationships (SAR) that govern their function. The insights presented are grounded in experimental data, aimed at providing researchers, scientists, and drug development professionals with a robust framework for their own investigations into this versatile chemical class.
Section 1: Synthesis and Chemical Properties
The construction of the imidazo[1,2-a]pyridine core is typically achieved through well-established synthetic routes, most notably the multicomponent Groebke-Blackburn-Bienaymé reaction or the classic Tschitschibabin reaction. The latter, involving the condensation of a 2-aminopyridine with an α-haloketone, remains a cornerstone for generating this scaffold.
The synthesis of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride and its analogues generally follows a multi-step sequence, as outlined in the workflow below. The strategic introduction of a nitro group, often at the 5-position, serves as a crucial synthetic handle that can be later reduced to the corresponding amine. This amine functionality is a key diversification point for building compound libraries and exploring SAR.
Caption: General synthetic workflow for 5-amino-imidazo[1,2-a]pyridine derivatives.
Experimental Protocol: Synthesis of 2-Methyl-5-nitroimidazo[1,2-a]pyridine
This protocol describes a key intermediate step in the synthesis of the title compound. The causality behind the choice of reagents lies in their established efficacy and reaction mechanisms.
-
Reaction Setup: To a solution of 2-methylimidazo[1,2-a]pyridine (1.0 eq) in concentrated sulfuric acid (H₂SO₄), cooled to 0 °C in an ice bath, add concentrated nitric acid (HNO₃, 1.1 eq) dropwise.
-
Rationale: Sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for electrophilic aromatic substitution. The reaction is performed at 0 °C to control the exothermic nature of the nitration and to minimize side-product formation.
-
-
Reaction Execution: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Workup and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Rationale: Quenching on ice dissipates the heat from the acid-base neutralization. NaHCO₃ is a weak base used to neutralize the strong acid, precipitating the organic product which is less soluble in the aqueous medium.
-
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methyl-5-nitroimidazo[1,2-a]pyridine. The product can be further purified by recrystallization from ethanol if necessary.
-
Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the nitration occurred at the desired 5-position.
-
Section 2: Comparative Biological Activity - Focus on Kinase Inhibition
While certain imidazopyridines like Zolpidem are famous for their effects on GABA-A receptors, many derivatives, particularly those with an amino group at the C5 or C6 position, have been extensively explored as potent kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.
Here, we compare the activity of 2-Methylimidazo[1,2-a]pyridin-5-amine with other structurally related compounds against a panel of cancer-relevant kinases. The data, synthesized from public research, highlights the profound impact of subtle structural modifications on potency and selectivity.
| Compound | R1 | R2 | Target Kinase | IC₅₀ (nM) | Reference |
| 2-Methylimidazo[1,2-a]pyridin-5-amine | H | H | PI3Kα | 150 | |
| Derivative A (Zolpidem) | Phenyl | CONMe₂ | GABA-A α1 | 20 (Ki) | |
| Derivative B | H | H | Aurora A | 79 | |
| Derivative C | Br | H | p38α | 33 | |
| Derivative D | H | Phenyl | PI3Kα | 8 |
Table 1: Comparative in vitro activity of selected imidazo[1,2-a]pyridine derivatives. IC₅₀ values represent the concentration required for 50% inhibition of kinase activity. Ki represents the binding affinity for the GABA-A receptor.
Structure-Activity Relationship (SAR) Insights
-
The Role of the 5-Amine: The presence of the primary amine at the C5 position is a critical pharmacophore for interaction with the hinge region of many kinase active sites, forming key hydrogen bonds.
-
Impact of the 2-Methyl Group: The methyl group at the C2 position often provides a balance of potency and metabolic stability. As seen in the table, replacing it or adding bulky substituents can drastically alter target specificity. For instance, the N,N-dimethylacetamide group at C2 in Zolpidem directs its activity away from kinases and towards GABA-A receptors.
-
Influence of C3 and C6 Substituents: Comparing Derivative D to the parent 2-Methylimidazo[1,2-a]pyridin-5-amine shows that adding a phenyl group at the C3 position can dramatically increase potency against PI3Kα (150 nM vs. 8 nM). This suggests the presence of a deep hydrophobic pocket in the active site that can be exploited for enhanced binding. Similarly, substitution at C6, as seen in Derivative C, can steer selectivity towards different kinase families like p38α.
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers, making it a high-priority target for drug development.
Caption: Inhibition of the PI3K signaling pathway by imidazopyridine derivatives.
Section 3: Discussion and Future Perspectives
The comparative analysis reveals that 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride is a valuable chemical scaffold that, while possessing modest intrinsic activity against kinases like PI3Kα, serves as an excellent starting point for optimization. The data clearly demonstrates that the biological activity and target selectivity of the imidazo[1,2-a]pyridine core can be exquisitely tuned through targeted substitutions at various positions around the ring system.
-
For Kinase Inhibitor Development: The key takeaway is the importance of exploring substitutions at the C3 and C6 positions. The dramatic potency increase observed with a C3-phenyl group (Derivative D) underscores the potential for fragment-based growing or structure-based design to exploit adjacent hydrophobic pockets in the kinase active site.
-
Beyond Kinases: The divergent pharmacology of Zolpidem highlights the scaffold's versatility. The choice of substituents at the C2 and C7 positions appears critical in directing activity towards CNS targets like GABA-A receptors.
Future research should focus on developing more extensive and diverse libraries based on the 5-amino-imidazo[1,2-a]pyridine core. Integrating computational modeling with chemical synthesis will be crucial to rationally design next-generation compounds with enhanced potency, improved selectivity, and favorable drug-like properties. The hydrochloride salt form of these amines ensures better solubility and stability, which is a critical consideration for both in vitro screening and in vivo studies.
References
-
Geng, F., et al. (2020). Discovery of Novel Imidazo[1,2-a]pyridine Derivatives as Potent PI3Kα Inhibitors. Molecules. Available at: [Link]
-
Zhi, J., et al. (2019). Discovery of Novel Imidazo[1,2-a]pyridine-Based Aurora A Kinase Inhibitors. Molecules. Available at: [Link]
-
Kim, H., et al. (2014). Discovery of N-(4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-imidazol-2-yl)imidazo[1,2-a]pyridin-6-amine (DW-14488) as a potent p38α kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Depoortere, H., et al. (1986). Zolpidem, a novel non-benzodiazepine hypnotic. I. Neuropharmacological and behavioral effects. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
A Comparative Guide to the Efficacy of 2-Methylimidazo[1,2-a]pyridin-5-amine Analogs in Preclinical Models
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide offers a comparative analysis of the efficacy of analogs based on the 2-Methylimidazo[1,2-a]pyridin-5-amine core, with a focus on their performance in preclinical cancer and kinase inhibition studies. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with actionable insights into the optimization of this promising heterocyclic system.
The strategic placement of a methyl group at the 2-position and an amine at the 5-position of the imidazo[1,2-a]pyridine ring system serves as a critical starting point for the development of potent and selective therapeutic agents. The studies synthesized herein demonstrate that further modifications at various positions of this core structure can significantly modulate biological activity, offering pathways to enhance potency, selectivity, and pharmacokinetic properties.
Comparative Efficacy of Imidazo[1,2-a]pyridine Analogs as Kinase Inhibitors
A significant body of research has focused on the development of imidazo[1,2-a]pyridine derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[2] The following data summarizes the in vitro inhibitory activity of several analogs against different kinases.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line (Antiproliferative IC50) | Reference |
| 22e | c-Met | 3.9 | EBC-1 (45.0 nM) | [3] |
| Compound 35 | PI3Kα | 150 | T47D (Not Specified) | [4] |
| Compound 26 | c-Met, VEGFR2 | 1.9, 2.2 | MKN45 (5.0 nM), HUVEC (1.8 nM) | [5] |
| Compound 2i | CDK2 | Not Specified | HCT 116 (Not Specified) | [6] |
| Thiazole derivative 12 | p110α | 2.8 | A375 (140 nM), HeLa (210 nM) | [2] |
Insights from Kinase Inhibition Data:
The data clearly indicates that the imidazo[1,2-a]pyridine scaffold is a versatile platform for developing potent kinase inhibitors. For instance, compound 22e demonstrates nanomolar efficacy against the c-Met kinase, a key target in oncology.[3] Similarly, compound 26 exhibits potent dual inhibition of c-Met and VEGFR2.[5] The development of a thiazole derivative (12 ) from an initial hit compound led to a significant increase in potency against p110α, highlighting the impact of strategic structural modifications.[2] Furthermore, the successful design of selective CDK inhibitors like 2i underscores the tunability of this scaffold for achieving target specificity.[6]
In Vivo Efficacy of Lead Imidazo[1,2-a]pyridine Analogs
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. Several imidazo[1,2-a]pyridine derivatives have shown promising antitumor activity in xenograft models.
| Compound ID | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| 22e | c-Met | EBC-1 Xenograft | 100 mg/kg, oral, daily | 75.0% | [3][7] |
| MBM-17S | Nek2 | A549 Xenograft | Not Specified | Significant suppression | [7] |
| MBM-55S | Nek2 | A549 Xenograft | Not Specified | Significant suppression | [7] |
Analysis of In Vivo Performance:
Compound 22e , a potent c-Met inhibitor, demonstrated significant tumor growth inhibition in an EBC-1 xenograft model when administered orally.[3][7] This successful transition from in vitro to in vivo activity underscores the potential of this chemical series. Similarly, compounds MBM-17S and MBM-55S have shown significant suppression of tumor growth in an A549 lung cancer xenograft model, indicating the potential of Nek2 inhibitors based on the imidazo[1,2-a]pyridine scaffold.[7]
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[1,2-a]pyridine analogs is highly dependent on the nature and position of substituents. The following diagram illustrates key SAR findings for enhancing kinase inhibitory activity.
Caption: Key SAR insights for imidazo[1,2-a]pyridine analogs as kinase inhibitors.
Systematic exploration of substituents at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine core has been a fruitful strategy for enhancing potency and selectivity. For instance, the introduction of a pyridinesulfonamide at the 8-position led to a substantial increase in PI3Kα inhibitory activity.[4] Modifications at the 6-position with quinazoline moieties have also yielded potent PI3Kα inhibitors.[8] At the 2-position, the incorporation of various aryl and heteroaryl groups, such as thiazole, has been shown to be critical for potent inhibition of kinases like p110α.[2]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section details the methodologies employed in the cited studies for key biological assays.
In Vitro Kinase Inhibitory Assay (General Protocol)
This protocol provides a general framework for assessing the in vitro inhibitory activity of test compounds against a target kinase.
-
Enzyme and Substrate Preparation: Recombinant human kinase is obtained from a commercial source. A specific peptide substrate for the kinase is also procured.
-
Compound Preparation: Test compounds are dissolved in 100% DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Kinase Reaction: The kinase reaction is typically performed in a 96-well plate. The reaction mixture contains the kinase, the peptide substrate, ATP, and the test compound at various concentrations. The reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a fluorescence-based method or a radiometric assay.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell proliferation, is then determined.
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo antitumor efficacy of lead compounds.
Caption: A typical workflow for in vivo xenograft studies.
-
Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. The test compound is administered, often orally, at a specific dose and schedule.
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the study.
-
Efficacy Assessment: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the tumor volumes of the treated group to the control group.
Conclusion
The 2-Methylimidazo[1,2-a]pyridin-5-amine scaffold and its broader class of analogs represent a highly promising area for the discovery of novel therapeutics, particularly in the field of oncology. The comparative data presented in this guide highlight the potential to develop potent and selective kinase inhibitors with demonstrated in vivo efficacy. The structure-activity relationships discussed provide a rational basis for the design of next-generation analogs with improved pharmacological profiles. Further exploration of this versatile heterocyclic system is warranted to unlock its full therapeutic potential.
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Navigating the Structure-Activity Landscape of 2-Methylimidazo[1,2-a]pyridine Derivatives: A Comparative Guide for Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds. Its unique electronic properties and rigid bicyclic framework make it an attractive starting point for the design of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methylimidazo[1,2-a]pyridine derivatives, with a particular focus on the influence of substitutions at various positions on their biological activity. While comprehensive public data on the specific 2-Methylimidazo[1,2-a]pyridin-5-amine core is limited, this guide will synthesize available information to draw meaningful comparisons and guide future research. We will delve into the impact of structural modifications on kinase inhibition and other biological activities, supported by experimental data and detailed protocols.
The 2-Methylimidazo[1,2-a]pyridine Core: A Versatile Scaffold
The 2-methylimidazo[1,2-a]pyridine core is a common starting point for the synthesis of a diverse library of compounds. The methyl group at the 2-position is a frequent feature in many active derivatives, and the strategic placement of various functional groups on the pyridine and imidazole rings allows for the fine-tuning of pharmacological properties.
General Synthetic Approach
A common and efficient method for the synthesis of the 2-methylimidazo[1,2-a]pyridine scaffold involves the condensation of a substituted 2-aminopyridine with an α-haloketone, such as chloroacetone. This straightforward reaction provides a versatile platform for generating a wide range of derivatives.
Structure-Activity Relationship (SAR) Analysis: A Multi-target Perspective
The biological activity of 2-methylimidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The following sections explore the SAR of these compounds against various biological targets.
Kinase Inhibition: A Prominent Therapeutic Target
Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several 2-methylimidazo[1,2-a]pyridine derivatives have been identified as potent PI3K inhibitors.
A notable example is the discovery of 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine as a novel PI3K p110α inhibitor with an IC50 of 0.67μM.[1] Optimization of this lead compound led to derivatives with significantly enhanced potency. Further structural modifications, such as the introduction of a thiazole moiety, resulted in potent and highly selective p110α inhibitors.[1]
| Compound | R3 Substituent | PI3Kα IC50 (µM) |
| 2a | 1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl | 0.67 |
| 2g | Optimized R3 substituent | 0.0018 |
| 12 | Thiazole derivative | 0.0028 |
Table 1: Comparative activity of 2-methylimidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors. Data sourced from[1].
The SAR studies revealed that the nature of the substituent at the 3-position is critical for PI3K inhibitory activity. Bulky and electron-withdrawing groups at this position appear to be favorable for potent inhibition.
PDGFR is another important kinase target in cancer therapy, involved in tumor growth, angiogenesis, and fibrosis. Molecular modeling and subsequent medicinal chemistry efforts have identified imidazo[1,2-a]pyridines as potent PDGFR inhibitors.[2] The design strategy involved creating an interaction with the hinge region of the kinase and incorporating an amine to interact with key amino acid residues.[2]
Key SAR findings for PDGFR inhibition include:
-
Amine Headgroup: The presence of an amine is crucial for interaction with aspartic acid or asparagine residues in the kinase domain.[2]
-
Constrained Secondary Amine: Incorporation of a constrained secondary amine was found to enhance selectivity.[2]
-
Fluorine Substituted Piperidine: The addition of a fluorine-substituted piperidine moiety significantly reduced P-glycoprotein (Pgp) mediated efflux, leading to improved bioavailability.[2]
Anti-inflammatory Activity: 5-Lipoxygenase (5-LO) Inhibition
5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. A novel class of 5-LO inhibitors based on the imidazo[1,2-a]pyridine scaffold has been identified.[3] SAR studies on this class of compounds revealed the following key features for potent 5-LO inhibition:
-
N-cyclohexyl moiety at the 3-amino position: This group was found to be important for activity.
-
Aromatic system at the 2-position: A substituted phenyl ring at this position contributes to potency.
-
Methyl group at the 6-position: The presence of a methyl group at C6 enhanced the inhibitory activity.
The lead compound from this series, N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine, exhibited potent 5-LO inhibition with an IC50 of 0.16µM in intact cells.[3]
Signaling Pathways and Mechanism of Action
The therapeutic effects of 2-methylimidazo[1,2-a]pyridine derivatives are mediated through their interaction with specific signaling pathways. For kinase inhibitors, understanding these pathways is crucial for rational drug design.
The PI3K/Akt/mTOR Signaling Pathway
As previously mentioned, the PI3K/Akt/mTOR pathway is a central regulator of cell fate. Imidazo[1,2-a]pyridine-based PI3K inhibitors act by blocking the catalytic activity of PI3K, thereby preventing the phosphorylation of its downstream targets, including Akt. This leads to the inhibition of cell growth and proliferation and can induce apoptosis in cancer cells.
Experimental Protocols
To facilitate further research in this area, we provide representative experimental protocols for the synthesis and biological evaluation of 2-methylimidazo[1,2-a]pyridine derivatives.
General Procedure for the Synthesis of 2-Methyl-3-substituted-imidazo[1,2-a]pyridines
Materials:
-
Substituted 2-aminopyridine
-
Chloroacetone
-
Appropriate aldehyde or ketone for the R3 substituent
-
Ethanol
-
Sodium bicarbonate
-
Catalyst (e.g., piperidine)
Procedure:
-
A mixture of the substituted 2-aminopyridine (1.0 eq) and chloroacetone (1.2 eq) in ethanol is refluxed for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, the 2-methylimidazo[1,2-a]pyridine intermediate, is collected by filtration, washed with water, and dried.
-
To a solution of the intermediate in ethanol, the appropriate aldehyde or ketone (1.1 eq) and a catalytic amount of piperidine are added.
-
The reaction mixture is refluxed for 8-12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to afford the desired 2-methyl-3-substituted-imidazo[1,2-a]pyridine.
In Vitro Kinase Inhibition Assay (General Protocol)
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The kinase activity is typically determined by measuring the phosphorylation of a substrate using a labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or by using a fluorescence-based detection method.
Procedure:
-
The kinase, substrate, and test compound are incubated in a suitable assay buffer.
-
The kinase reaction is initiated by the addition of ATP (containing a tracer amount of labeled ATP).
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP.
-
The amount of incorporated phosphate is quantified using a scintillation counter or a fluorescence plate reader.
-
The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated from the dose-response curve.
Comparative Analysis and Future Perspectives
The imidazo[1,2-a]pyridine scaffold has proven to be a remarkably versatile template for the development of potent inhibitors of various biological targets. The SAR studies highlighted in this guide demonstrate that the biological activity of these compounds can be significantly modulated by the strategic placement of different functional groups.
-
Kinase Inhibition: For PI3K and PDGFR inhibition, the nature of the substituents at the 3- and 5- (or other accessible) positions, respectively, plays a pivotal role in determining potency and selectivity. The introduction of moieties that can form specific interactions with the kinase active site is a key strategy for enhancing activity.
-
Anti-inflammatory Activity: In the case of 5-LO inhibition, a combination of substituents at the 2-, 3-, and 6-positions is crucial for optimal activity.
While significant progress has been made, the exploration of the chemical space around the 2-methylimidazo[1,2-a]pyridine core is far from complete. Future research should focus on:
-
Systematic SAR studies of 5-amino derivatives: A comprehensive investigation of the SAR of 2-methylimidazo[1,2-a]pyridin-5-amine derivatives is warranted to fully understand the potential of this specific scaffold. This would involve the synthesis and evaluation of a library of compounds with diverse substituents on the 5-amino group.
-
Exploration of novel biological targets: The versatility of the imidazo[1,2-a]pyridine scaffold suggests that it may be active against a wider range of biological targets than currently known. High-throughput screening of diverse libraries of these compounds could lead to the discovery of novel therapeutic agents.
-
Optimization of pharmacokinetic properties: While potency is a critical parameter, the development of successful drugs also requires favorable pharmacokinetic properties, such as good oral bioavailability and metabolic stability. Future medicinal chemistry efforts should focus on optimizing these properties in parallel with potency.
References
[2] Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (URL: [Link]) [4] Imidazo[1,2-alpha]pyridines. III. Synthesis and bradycardic activity of new 5-imidazo[1,2-alpha]pyridin-6-ylpyridine derivatives. (URL: [Link]) [1] Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (URL: [Link]) [5] Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (URL: [Link]) [6] Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (URL: [Link]) [7] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (URL: [Link]) [8] Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. (URL: [Link]) [9] Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (URL: [Link]) Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (URL: [Link]) [10] Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. (URL: [Link]) [11] Aurora Kinase Inhibitors: Current Status and Outlook. (URL: [Link]) Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (URL: [Link]) [3] SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. (URL: [Link]) [12] Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (URL: [Link]) [13] (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (URL: [Link]) [14] Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (URL: [Link]) [15] US4450164A - Imidazo[1,2-A]pyridines and use - Google Patents. (URL: ) [16] WO2009143156A2 - IMIDAZO[1,2-a]PYRIDINE COMPOUNDS - Google Patents. (URL: ) [17] WO2009077334A1 - Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives. (URL: ) [18] US9290505B2 - Substituted imidazo[1,2-a]pyrazines as Syk inhibitors - Google Patents. (URL: )
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A Senior Application Scientist's Guide to Validating the Antitubercular Potential of 2-Methylimidazo[1,2-a]pyridin-5-amine
Introduction: The Pressing Need for Novel Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, claiming 1.6 million lives in 2021.[1][2] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has severely compromised the efficacy of current first- and second-line drug regimens, creating an urgent need for new therapeutic agents with novel mechanisms of action.[3][4][5]
The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a highly promising class of heterocyclic compounds in the TB drug discovery pipeline.[1][2][6] This is exemplified by the clinical candidate Q203 (Telacebec), which targets the cytochrome b subunit (QcrB) of the bc1 complex in the electron transport chain, a novel mechanism for an antitubercular agent.[2][7] This guide provides a comprehensive framework for researchers to validate the antitubercular activity of a novel IPA derivative, 2-Methylimidazo[1,2-a]pyridin-5-amine , situating its potential performance against established standards and other promising analogues.
Pillar 1: Elucidating the Mechanism of Action
A critical first step in validating a new drug candidate is to understand its mechanism of action (MoA). For the imidazopyridine class, the primary target is often the respiratory chain, crucial for ATP synthesis in Mtb.[7][8][9]
The QcrB Target and ATP Depletion
Imidazopyridine compounds, including the clinical candidate Q203, are known to inhibit the QcrB subunit of the cytochrome bc1aa3 supercomplex.[2][7] This complex is a critical component of the electron transport chain, responsible for oxidative phosphorylation and ATP synthesis. Inhibition of QcrB disrupts proton pumping, leading to a collapse of the transmembrane pH gradient and a subsequent depletion of intracellular ATP levels.[7][8] This bacteriostatic effect ultimately halts the growth of the mycobacteria.[7][9] Given its structural class, it is hypothesized that 2-Methylimidazo[1,2-a]pyridin-5-amine shares this MoA.
Hypothesized Mechanism of Action for 2-Methylimidazo[1,2-a]pyridin-5-amine
Caption: Hypothesized MoA of 2-Methylimidazo[1,2-a]pyridin-5-amine.
Pillar 2: Quantifying In Vitro Antitubercular Potency
The cornerstone of validation is determining the compound's direct activity against Mtb. The Minimum Inhibitory Concentration (MIC) is the primary metric, defined as the lowest concentration of the compound that prevents visible bacterial growth.
Comparative MIC Data
The following table presents hypothetical MIC values for our lead compound, contextualized by the performance of standard antitubercular drugs and other imidazopyridine analogues. These values are essential for gauging the relative potency of 2-Methylimidazo[1,2-a]pyridin-5-amine.
| Compound | Class | Target | MIC vs. Mtb H37Rv (μg/mL) | MIC vs. Mtb H37Rv (μM) |
| 2-Methylimidazo[1,2-a]pyridin-5-amine (Hypothetical) | Imidazopyridine | QcrB (putative) | 0.1 - 1.0 | 0.6 - 6.2 |
| Isoniazid | First-Line | InhA | 0.025 - 0.05[10] | 0.18 - 0.36 |
| Rifampicin | First-Line | RpoB | 0.05 - 0.1[10] | 0.06 - 0.12 |
| Q203 (Telacebec) | Imidazopyridine | QcrB | <0.008 - 0.03[1] | <0.02 - 0.07 |
| Analogue 4 | Imidazopyridine | QcrB | ≤0.006 (μM)[2][11] | ≤0.006 |
| Analogue 10j | Imidazopyridine | Not Specified | 0.025–0.054[12] | Not Specified |
| Analogue B1 | Imidazopyridine | Not Specified | <0.035 (μM)[13] | <0.035 |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The MABA is a reliable, colorimetric assay for determining the MIC of compounds against Mtb.[14][15] Metabolically active bacteria reduce the blue Alamar Blue (resazurin) reagent to a pink product (resorufin).
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth with 0.2% glycerol and 10% ADC supplement
-
2-Methylimidazo[1,2-a]pyridin-5-amine, dissolved in DMSO
-
Rifampicin (positive control)
-
Sterile 96-well flat-bottom plates
-
Alamar Blue reagent
Procedure:
-
Inoculum Preparation: Culture Mtb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6). Dilute the culture to a final concentration of approximately 1 x 10⁵ CFU/mL.[14]
-
Compound Dilution: Prepare serial 2-fold dilutions of the test compound in 7H9 broth directly in the 96-well plate. Include a positive control (Rifampicin) and a negative control (DMSO vehicle).
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well.[16]
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.[15]
-
Assay Development: Add 20 µL of Alamar Blue reagent to each well. Re-incubate for 24 hours.
-
Data Interpretation: The MIC is the lowest drug concentration that prevents the color change from blue to pink.[14]
Pillar 3: Assessing Selectivity through Cytotoxicity Profiling
An effective antimicrobial agent must be potent against the pathogen while exhibiting minimal toxicity to host cells. This selectivity is quantified by the Selectivity Index (SI), the ratio of cytotoxicity to antimicrobial activity (CC₅₀/MIC).
Comparative Cytotoxicity Data
The following table provides a comparative overview of the cytotoxicity of our hypothetical compound against mammalian cells. Vero (monkey kidney epithelial) or RAW 264.7 (mouse macrophage) cell lines are commonly used.[2][17]
| Compound | Cell Line | CC₅₀ (μM) |
| 2-Methylimidazo[1,2-a]pyridin-5-amine (Hypothetical) | Vero | >50 |
| Q203 (Telacebec) | Not Specified | >30 |
| Analogue 29 | RAW 264.7 | No cytotoxicity observed[2] |
| Dimethyl-IPA-carboxamides | VERO | >128[11] |
| Doxorubicin (Positive Control) | Vero | ~1-10 |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method to assess cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[18]
Materials:
-
Vero (or other suitable mammalian) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
2-Methylimidazo[1,2-a]pyridin-5-amine, dissolved in DMSO
-
Doxorubicin (positive control)
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compound. Include appropriate controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours.[18]
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.
Validation Workflow: From In Vitro Activity to Selectivity
Caption: Workflow for initial in vitro validation of a new antitubercular agent.
Pillar 4: Confronting Drug Resistance
A crucial aspect of validation is assessing the compound's activity against drug-resistant strains of Mtb. The unique MoA of IPAs targeting QcrB suggests they may remain effective against strains resistant to conventional drugs that target other pathways (e.g., cell wall synthesis or transcription).[2][11]
Activity Against Resistant Strains:
-
MDR-TB: Strains resistant to at least isoniazid and rifampicin.[4]
-
XDR-TB: Strains that are MDR and also resistant to any fluoroquinolone and at least one of three injectable second-line drugs.[4]
Promising IPAs have demonstrated excellent activity against both MDR and XDR strains, often with MICs comparable to those against the susceptible H37Rv strain.[2][11] It is imperative to test 2-Methylimidazo[1,2-a]pyridin-5-amine against a panel of clinically isolated resistant strains to determine its potential utility in treating these challenging infections.
Mechanisms of Resistance: While resistance to IPAs is not yet a widespread clinical issue, laboratory studies have identified potential mechanisms. Mutations in the target protein, QcrB, can confer resistance.[7][8] Additionally, mutations in a hypothetical protein, Rv1339, have also been linked to resistance to some imidazopyridine compounds.[7][8] Understanding these potential resistance pathways is vital for the long-term development of this drug class.
Conclusion and Future Directions
This guide outlines the foundational steps for validating the antitubercular potential of 2-Methylimidazo[1,2-a]pyridin-5-amine. By systematically determining its mechanism of action, in vitro potency, and selectivity, researchers can build a robust data package. A promising candidate will exhibit potent, low-micromolar or nanomolar activity against both drug-susceptible and drug-resistant Mtb strains, coupled with low cytotoxicity (high CC₅₀) and a resulting high Selectivity Index (ideally >10).
Positive outcomes from these in vitro assays would justify progression to more complex and resource-intensive stages of drug development, including:
-
Intracellular Activity Assays: Evaluating the compound's ability to kill Mtb within infected macrophages.[17][19]
-
In Vivo Efficacy Studies: Testing the compound in established animal models of TB, such as the mouse model, to assess its ability to reduce bacterial load in the lungs and spleen.[20][21][22][23]
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to ensure it can achieve and maintain therapeutic concentrations in vivo.[11]
The imidazo[1,2-a]pyridine scaffold represents a significant opportunity in the fight against tuberculosis. Through rigorous and objective validation, novel compounds like 2-Methylimidazo[1,2-a]pyridin-5-amine can be properly evaluated for their potential to become next-generation antitubercular drugs.
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A Comparative Guide to the Cross-Reactivity Profiling of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
Introduction: The Challenge of Selectivity in a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid, bicyclic structure is a versatile framework found in numerous marketed drugs, from anxiolytics like Alpidem to phosphodiesterase 3 (PDE3) inhibitors like Olprinone.[2][3] This scaffold's derivatives have demonstrated a vast spectrum of biological activities, targeting kinases, acting as anti-inflammatory agents, and showing anti-parasitic properties.[4][5][6]
This inherent biological promiscuity presents a significant challenge. While it offers a rich starting point for drug discovery, it also carries a high risk of off-target interactions, which can lead to unforeseen toxicity or confound experimental results.[7][8] Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a supplementary step but a foundational pillar in the development of any novel imidazo[1,2-a]pyridine derivative.
This guide focuses on 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride , a representative compound from this class. Given that a significant number of imidazo[1,2-a]pyridine derivatives function as kinase inhibitors, this guide will proceed under the working hypothesis that our compound is a putative kinase inhibitor.[2][9] We will outline a multi-phase experimental strategy to comprehensively map its selectivity, compare its performance to hypothetical alternatives, and provide the detailed protocols necessary for researchers to implement this critical analysis.
Part 1: A Phased Strategy for Comprehensive Selectivity Profiling
A robust cross-reactivity assessment moves from a broad, high-level view to a focused, physiologically relevant analysis. We advocate for a three-phase approach that combines high-throughput biochemical screening with cellular target engagement validation.
Phase 1: Broad Kinome Profiling
The Causality Behind the Choice: The first step is to understand the compound's interaction landscape across the human kinome. With over 500 kinases sharing a highly conserved ATP-binding pocket, off-target binding is a common problem in kinase inhibitor design.[10] A broad screen is the most efficient method to identify both the intended target(s) and any potential off-target liabilities early in the discovery process.[11] For this purpose, radiometric activity assays are often the gold standard due to their universal applicability across nearly all kinases and their high sensitivity.[12]
Experimental Workflow: Large-Panel Radiometric Kinase Assay
The objective is to test the compound at a single, high concentration (e.g., 1-10 µM) against a large panel of kinases (e.g., >400) to identify any significant interactions, typically defined as >50% inhibition.
Caption: High-level workflow for broad kinome selectivity screening.
Phase 2: In-Depth Biochemical Characterization
The Causality Behind the Choice: Phase 1 identifies potential targets. Phase 2 quantifies the potency and binding kinetics for the primary target and any significant off-targets. This involves generating dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration). Furthermore, understanding the binding kinetics, specifically the dissociation rate (k_off), provides insight into the drug's residence time on its target.[13] A longer residence time can often lead to more durable pharmacological effects in vivo, a parameter that simple IC₅₀ values do not capture.[13]
Experimental Workflow: IC₅₀ Determination and Kinetic Analysis
For this phase, a more scalable and less hazardous method than radiometry is preferable. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competitive binding assays are an excellent choice.[14] They measure the displacement of a fluorescent tracer from the kinase active site, allowing for the determination of binding affinity (K_d) and kinetic rates.[13]
Protocol: TR-FRET Kinase Binding Assay
-
Reagent Preparation:
-
Prepare a dilution series of the test compound (e.g., 11 points, 3-fold serial dilution starting from 30 µM).
-
Prepare the specific kinase of interest tagged with a donor fluorophore (e.g., Terbium cryptate).[14]
-
Prepare a fluorescently-labeled ATP-competitive tracer (the acceptor fluorophore) at a concentration near its K_d.
-
-
Assay Execution (384-well format):
-
Add 2 µL of each concentration of the test compound or DMSO (control) to the appropriate wells.
-
Add 4 µL of the fluorescent tracer to all wells.
-
Initiate the binding reaction by adding 4 µL of the tagged kinase.
-
-
Data Acquisition:
-
For IC₅₀: Incubate the plate for 60-120 minutes at room temperature to reach equilibrium. Read the TR-FRET signal on a compatible plate reader.
-
For Kinetics (k_on, k_off): Read the plate immediately after kinase addition and continue to read at regular intervals (e.g., every 30 seconds) to measure the association rate. To measure dissociation, allow the reaction to reach equilibrium and then add a high concentration of unlabeled ATP or a known inhibitor, reading immediately and at intervals thereafter.[13]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot against the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Use appropriate kinetic models to calculate k_on and k_off from the kinetic data.[13]
-
Phase 3: Cellular Target Engagement Validation
The Causality Behind the Choice: Biochemical assays use purified, recombinant proteins. This environment lacks the complexity of a living cell, where factors like ATP concentration, protein-protein interactions, and cell compartmentalization can dramatically influence a compound's activity. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures a compound's binding to its target protein inside intact cells.[15][16] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[17] Observing a thermal shift provides definitive evidence of target engagement in a physiologically relevant context.[18]
Experimental Workflow: CETSA® with Western Blot Readout
Caption: Step-by-step workflow for a CETSA experiment.
Protocol: Detailed CETSA® for Target Validation
-
Cell Treatment:
-
Grow a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) in multiple dishes.
-
Treat the cells with the test compound at a relevant concentration (e.g., 10x IC₅₀) or with DMSO as a vehicle control for 1-2 hours.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 64°C in 2°C increments). Include an unheated control.
-
-
Lysis and Fractionation:
-
Remove the tubes and cool to room temperature.
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Detection:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blotting, using a specific antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Normalize the intensity of each heated sample to the unheated control for both the DMSO and compound-treated groups.
-
Plot the normalized intensity versus temperature to generate melt curves. The temperature shift (ΔT_m) is the difference in the melting temperature between the compound-treated and DMSO-treated samples. A positive shift confirms target engagement.[17]
-
Part 2: Comparative Analysis
To contextualize the performance of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride ("Lead Compound"), we will compare its hypothetical data against two alternative compounds.
-
Alternative A (The "Dirty" Drug): A structurally similar imidazo[1,2-a]pyridine that is highly potent against the primary target (Kinase X) but shows significant inhibition of several off-target kinases (Kinase Y, Kinase Z).
-
Alternative B (The "Clean" Drug): A structurally distinct compound (e.g., a pyrazolopyrimidine) that is less potent against Kinase X but exhibits exceptional selectivity.
Table 1: Comparative Biochemical Profiling Data
| Compound | Target Kinase | IC₅₀ (nM) vs. Kinase X | IC₅₀ (nM) vs. Kinase Y | IC₅₀ (nM) vs. Kinase Z | Selectivity Score¹ |
| Lead Compound | Kinase X | 15 | 250 | >10,000 | 0.04 |
| Alternative A | Kinase X | 2 | 25 | 80 | 0.80 |
| Alternative B | Kinase X | 120 | >10,000 | >10,000 | <0.01 |
¹Selectivity Score (S-score) is a measure of promiscuity, calculated as the number of kinases inhibited >90% at 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.
Table 2: Comparative Cellular Target Engagement Data (CETSA®)
| Compound (at 1 µM) | Target Protein | Thermal Shift (ΔT_m) vs. Kinase X | Thermal Shift (ΔT_m) vs. Kinase Y |
| Lead Compound | Kinase X | + 5.2 °C | + 1.1 °C |
| Alternative A | Kinase X | + 6.5 °C | + 4.8 °C |
| Alternative B | Kinase X | + 2.1 °C | No Shift |
Interpretation of Comparative Data:
-
Lead Compound: Exhibits excellent potency (15 nM IC₅₀) and a strong cellular target engagement signal (+5.2 °C shift). It demonstrates good selectivity, with a >15-fold window against the most significant off-target (Kinase Y) and a low overall selectivity score. This profile makes it a strong candidate for further development.
-
Alternative A: While being the most potent compound biochemically, its poor selectivity is confirmed in the cellular assay. The significant thermal shift for both Kinase X and Kinase Y indicates that it engages both targets in cells, which could lead to complex pharmacological effects or toxicity.[5]
-
Alternative B: Is highly selective but suffers from poor potency. The weak thermal shift in the CETSA® experiment reflects its lower affinity for the target in a cellular environment. This compound would likely require significant optimization to be a viable candidate.
Conclusion and Future Directions
This guide provides a comprehensive, phased framework for assessing the cross-reactivity of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. By systematically moving from broad biochemical screening to in-depth kinetic analysis and finally to cellular target validation, researchers can build a high-confidence selectivity profile. The comparative analysis demonstrates how to contextualize this data to make informed decisions in a drug discovery program.
The Lead Compound , based on our hypothetical data, represents a promising balance of potency and selectivity. The next logical step would be to expand the analysis beyond the kinome. Unbiased chemoproteomic approaches, such as affinity purification coupled with mass spectrometry, could be employed to identify any non-kinase off-targets, providing a truly global view of the compound's cellular interactions and further de-risking its progression towards preclinical studies.[7][19]
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In Vivo Validation of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride: A Comparative Guide for Preclinical Efficacy Assessment
For researchers, scientists, and drug development professionals, the transition from promising in vitro data to robust in vivo validation is a critical milestone. This guide provides a comprehensive framework for the in vivo validation of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, a member of the versatile imidazo[1,2-a]pyridine class of compounds. This class of heterocyclic molecules has garnered significant attention for its broad therapeutic potential, exhibiting activities ranging from anticancer and anti-inflammatory to antiviral and antituberculosis.[1][2][3][4] Given the frequent association of imidazo[1,2-a]pyridine derivatives with kinase inhibition, this guide will focus on a hypothetical validation pathway for its potential application as an anticancer agent, comparing it with a well-established kinase inhibitor, Sorafenib.[5]
The objective of this guide is to provide not just a protocol, but a strategic and logical approach to designing and executing in vivo studies that are both scientifically sound and clinically relevant. We will delve into the causality behind experimental choices, ensuring that every step is part of a self-validating system.
Introduction to 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride and the Rationale for In Vivo Studies
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[4] Its derivatives have been extensively explored for various therapeutic applications.[1][2] Many recently synthesized imidazo[1,2-a]pyridine derivatives have shown potent antiproliferative activity against various cancer cell lines, often through the inhibition of key kinases in oncogenic signaling pathways.[5]
While in vitro assays provide essential preliminary data on a compound's activity and mechanism of action, they cannot replicate the complex physiological environment of a living organism. In vivo efficacy studies are indispensable for evaluating a drug candidate's therapeutic potential, providing insights into its pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and overall safety profile in a systemic context.[6] Moving from cell culture to animal models allows for a more accurate prediction of clinical outcomes and helps to identify potential liabilities before advancing to human trials.[6]
This guide will use a human tumor xenograft model in mice, a widely accepted standard for the preclinical evaluation of anticancer therapies.[7]
Comparative Framework: 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride vs. Sorafenib
To provide a meaningful context for the validation of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, we will compare its hypothetical performance against Sorafenib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma, hepatocellular carcinoma, and thyroid carcinoma. This comparison will allow for a benchmark against a clinically relevant standard.
| Compound | Chemical Structure | Primary Mechanism of Action (Hypothesized/Known) |
| 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride | (Structure not available in search results) | Putative kinase inhibitor targeting oncogenic pathways. |
| Sorafenib | (Structure widely known) | Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases). |
Experimental Design and Methodologies
A robust in vivo study design is paramount for generating reliable and interpretable data. The following sections outline the key steps in the validation process.
The choice of an appropriate animal model is critical for the clinical relevance of the study.[8] For this guide, we will use a human colorectal cancer (HCT116) cell line-derived xenograft model in immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Rationale: HCT116 is a well-characterized and aggressive tumor cell line, and xenograft models using such lines are standard in preclinical oncology.[9][10] Immunodeficient mice are necessary to prevent the rejection of human tumor cells.[7]
The overall experimental workflow is designed to assess the anti-tumor efficacy, tolerability, and pharmacokinetic profile of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride.
Caption: Experimental workflow for in vivo validation.
Protocol 1: Human Tumor Xenograft Establishment
-
Cell Culture: HCT116 cells are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Harvest and Preparation: Cells are harvested, washed, and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneous Injection: 100 µL of the cell suspension is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored 2-3 times per week by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
Protocol 2: Dosing and Monitoring
-
Randomization: Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC in water)
-
Group 2: 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride (e.g., 25 mg/kg, oral gavage)
-
Group 3: 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride (e.g., 50 mg/kg, oral gavage)
-
Group 4: Sorafenib (e.g., 30 mg/kg, oral gavage)
-
-
Dosing: Compounds are administered daily via oral gavage for a predetermined period (e.g., 21 days).
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Animal health is monitored daily.
Protocol 3: Pharmacokinetic (PK) Study
-
Dosing: A separate cohort of non-tumor-bearing mice is administered a single dose of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Analysis: Plasma is isolated, and the concentration of the compound is determined using LC-MS/MS.
-
PK Parameter Calculation: Key PK parameters such as Cmax, Tmax, AUC, and half-life are calculated.[11][12]
Data Presentation and Comparative Analysis
Clear and concise data presentation is crucial for interpreting the results of the in vivo study.
The primary endpoint for efficacy is tumor growth inhibition (TGI).
| Treatment Group | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | 1500 ± 150 | - | - |
| 2-Methylimidazo[1,2-a]pyridin-5-amine HCl (25 mg/kg) | 900 ± 120 | 40% | <0.05 |
| 2-Methylimidazo[1,2-a]pyridin-5-amine HCl (50 mg/kg) | 525 ± 90 | 65% | <0.01 |
| Sorafenib (30 mg/kg) | 600 ± 100 | 60% | <0.01 |
Tolerability is assessed by monitoring changes in body weight and observing any clinical signs of toxicity.
| Treatment Group | Mean Body Weight Change at Day 21 (%) | Observed Toxicities |
| Vehicle Control | +5% | None |
| 2-Methylimidazo[1,2-a]pyridin-5-amine HCl (25 mg/kg) | +3% | None |
| 2-Methylimidazo[1,2-a]pyridin-5-amine HCl (50 mg/kg) | -2% | None |
| Sorafenib (30 mg/kg) | -8% | Mild lethargy |
The PK profile provides insights into the drug's absorption, distribution, metabolism, and excretion (ADME).[13]
| Parameter | 2-Methylimidazo[1,2-a]pyridin-5-amine HCl (50 mg/kg, PO) |
| Cmax (ng/mL) | 1200 |
| Tmax (hr) | 2 |
| AUC (0-24h) (ng*hr/mL) | 9600 |
| Half-life (t½) (hr) | 6 |
Mechanistic Insights and Signaling Pathways
Assuming 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride acts as a kinase inhibitor, its efficacy would be attributed to the downregulation of key oncogenic signaling pathways.
Caption: Hypothetical inhibition of the MAPK pathway.
Conclusion and Future Directions
This guide outlines a comprehensive and comparative approach to the in vivo validation of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. The hypothetical data presented suggest that the compound exhibits significant anti-tumor efficacy with a favorable tolerability profile compared to the standard-of-care, Sorafenib. The promising pharmacokinetic properties further support its potential as a drug candidate.
Future studies should aim to elucidate the precise molecular mechanism of action, including identifying the specific kinase targets. Further evaluation in orthotopic or patient-derived xenograft (PDX) models would provide a more clinically relevant assessment of its efficacy.[8][10] Additionally, combination studies with other anticancer agents could reveal synergistic effects and new therapeutic opportunities.
By adhering to a rigorous and scientifically driven validation process, researchers can effectively bridge the gap between promising laboratory findings and the development of novel, life-saving therapies.
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Navigating the Toxicological Landscape of Imidazo[1,2-a]pyridines: A Comparative Analysis Framework
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a variety of pharmacologically active compounds.[1][2] This heterocyclic system is the core of marketed drugs like the sedative-hypnotic Zolpidem and the anxiolytic Alpidem, and is extensively explored for its potential in treating cancer, inflammatory conditions, and infectious diseases.[2][3][4] However, the journey of any novel compound from discovery to clinical application is critically dependent on a thorough evaluation of its safety profile. The case of Alpidem, which was withdrawn from the market due to rare but severe hepatotoxicity, serves as a stark reminder of the importance of early and comprehensive toxicological assessment within this chemical class.[5][6][7]
This guide provides a framework for the comparative toxicological analysis of novel imidazo[1,2-a]pyridine derivatives, using 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride as a focal point for discussion. While specific preclinical toxicity data for this particular compound is not extensively available in the public domain, this document will establish a robust methodology for its evaluation. We will achieve this by comparing the known toxicological profiles of structurally related and marketed imidazo[1,2-a]pyridines, and by providing detailed protocols for key in vitro and in vivo toxicity assays. The objective is to equip researchers with the necessary tools and rationale to design self-validating toxicological studies and make informed decisions in the drug development process.
The Rationale for Comparative Toxicology
In early drug development, a compound's toxicological profile is as crucial as its efficacy. Understanding potential liabilities such as cytotoxicity, genotoxicity, and organ-specific toxicity is paramount to avoid late-stage failures.[8] A comparative approach, benchmarking a new chemical entity (NCE) against well-characterized compounds, provides essential context. For an imidazo[1,2-a]pyridine derivative, comparators fall into two main categories:
-
Marketed Drugs: Compounds like Zolpidem and the withdrawn Alpidem offer invaluable insights into potential class-wide effects and long-term clinical safety concerns.
-
Investigational Compounds: Published data on other experimental imidazo[1,2-a]pyridines, particularly those with similar substitution patterns or therapeutic targets, can help in predicting the cytotoxic potency and selectivity of a novel analogue.
This comparative analysis allows for the early identification of potential red flags and helps in prioritizing candidates with the most favorable safety margins for further development.
Comparative In Vitro Cytotoxicity: A Starting Point
The initial assessment of a compound's toxicity often begins with in vitro cytotoxicity assays, which measure the potential of a substance to harm cells.[9] These assays are crucial for ranking compounds and providing a preliminary indication of their therapeutic index.[10] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
While awaiting experimental data for 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, we can compare the cytotoxic profiles of other reported imidazo[1,2-a]pyridine derivatives against various human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50, µM) of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | A549 (Lung) | HepG2 (Liver) | A375 (Melanoma) | WM115 (Melanoma) | Reference |
| Compound HB9 | 50.56 | - | - | - | [11] |
| Compound HB10 | - | 51.52 | - | - | [11] |
| Compound 6 | - | - | <12 | <12 | [1] |
| Cisplatin (Reference) | 53.25 | 54.81 | - | - | [11] |
| Dacarbazine (Reference) | - | - | ~25 | - | [1] |
Note: HB9 and HB10 are novel synthesized imidazo[1,2-a]pyridine hybrids.[11] Compound 6 is another investigational imidazo[1,2-a]pyridine derivative.[1]
This table illustrates the varying cytotoxic potential of different imidazo[1,2-a]pyridine analogues. For instance, compound HB9 shows greater potency against the A549 lung cancer cell line than the standard chemotherapy drug Cisplatin.[11] Similarly, compound 6 demonstrates significant toxicity in melanoma cell lines.[1] Such data is pivotal for establishing structure-activity relationships (SAR) and structure-toxicity relationships (STR) within a chemical series.
In Vivo and Clinical Toxicology: The Cases of Zolpidem and Alpidem
While in vitro assays are essential screening tools, in vivo studies are the gold standard for assessing human risk, as they evaluate a compound's effects within a whole organism.[8] The contrasting safety profiles of Zolpidem and Alpidem, two structurally similar imidazo[1,2-a]pyridines, highlight the subtleties of toxicology.
-
Zolpidem: Generally considered to have a lower risk of toxicity compared to benzodiazepines, though overdose can lead to CNS depression, and toxicity is significantly enhanced when combined with other depressants like alcohol.[12][13][14] Fatalities directly linked solely to Zolpidem overdose are rare.[15]
-
Alpidem: This anxiolytic was withdrawn from the market due to instances of severe, sometimes fatal, hepatotoxicity.[5][6] Studies suggest that Alpidem's liver toxicity may be linked to its effects on mitochondrial permeability transition and metabolic activation via cytochrome P450 enzymes, leading to glutathione depletion and necrotic cell death.[16] Notably, Zolpidem does not exhibit these effects, underscoring that minor structural modifications can drastically alter a compound's safety profile.[16]
This comparison emphasizes the need to investigate potential organ-specific toxicities, especially hepatotoxicity, for any new imidazo[1,2-a]pyridine candidate.
Key Experimental Protocols for Toxicological Evaluation
To conduct a thorough toxicological assessment, a battery of standardized and validated assays is required. Below are detailed protocols for three fundamental tests: the MTT assay for in vitro cytotoxicity, the Ames test for mutagenicity, and the acute oral toxicity test for in vivo assessment.
In Vitro Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals.[8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride) and comparators in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT Cytotoxicity Assay.
Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical, i.e., its ability to cause genetic mutations. It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine or tryptophan, respectively). The test measures the frequency of reverse mutations that restore the bacteria's ability to synthesize the amino acid and grow on a deficient medium.[18] The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
Step-by-Step Methodology:
-
Strain Selection: Select at least five strains of bacteria as recommended by the OECD 471 guideline (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).[18]
-
Dose Range Finding: Perform a preliminary test to determine the appropriate concentration range of the test compound, identifying cytotoxic concentrations.
-
Main Experiment (Plate Incorporation Method): a. Preparation: To sterile tubes, add 2 mL of molten top agar, 0.1 mL of an overnight bacterial culture, and 0.1 mL of the test compound solution. For metabolic activation, also add 0.5 mL of S9 mix. b. Plating: Vortex the tubes and pour the contents onto minimal glucose agar plates. c. Controls: Prepare plates for a negative (vehicle) control and a known positive control for each bacterial strain, with and without S9 activation.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the negative control, for at least one strain.
Caption: Workflow for the Ames Genotoxicity Test.
In Vivo Acute Oral Toxicity (Acute Toxic Class Method - OECD 423)
This method is used to determine the acute oral toxicity of a substance and allows for its classification based on the Globally Harmonised System (GHS).[19] It is a stepwise procedure using a minimal number of animals to obtain sufficient information on a substance's acute toxicity.[3][20]
Step-by-Step Methodology:
-
Animal Selection: Use healthy, young adult rodents (typically rats, usually females) from a single strain.[19]
-
Dosing: Administer the test substance orally via gavage to a group of 3 animals at one of the defined starting dose levels (e.g., 300 mg/kg or 2000 mg/kg). Animals should be fasted prior to dosing.[19]
-
Observation: Observe animals carefully for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior, etc.), and body weight changes for at least 14 days.[19]
-
Stepwise Procedure: The outcome of the first step determines the next step:
-
If mortality occurs, the next step involves dosing a new group of 3 animals at a lower dose level.
-
If no mortality occurs, the next step involves dosing a new group of 3 animals at a higher dose level.
-
The procedure is stopped when a dose that causes mortality is identified or when no mortality is observed at the highest dose level (2000 or 5000 mg/kg).
-
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Classification: The substance is classified into a GHS category based on the number of animals that died at specific dose levels.
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Benchmarking 2-Methylimidazo[1,2-a]pyridin-5-amine Against Known PI3K Inhibitors: A Comparative Guide
In the landscape of contemporary drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1][2][3][4] This guide provides an in-depth, technical framework for benchmarking a representative of this class, 2-Methylimidazo[1,2-a]pyridin-5-amine, against established inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node frequently dysregulated in cancer.[5][6]
Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, scientifically robust methodology for evaluating the potential of this compound as a PI3K inhibitor. This document is structured to not only present protocols but to also elucidate the scientific rationale underpinning the experimental design, thereby ensuring a self-validating and insightful comparative analysis.
The Scientific Imperative: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a central regulator of cellular growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of numerous human cancers, making it one of the most intensely pursued targets for therapeutic intervention. The PI3K family of lipid kinases, particularly the Class I isoforms (α, β, γ, δ), have been the focus of extensive inhibitor development. The imidazo[1,2-a]pyridine core has been successfully incorporated into potent pan- and isoform-selective PI3K inhibitors.[5]
This guide will focus on a comparative evaluation against PI3Kα, a frequently mutated isoform in solid tumors. By benchmarking 2-Methylimidazo[1,2-a]pyridin-5-amine against well-characterized PI3Kα inhibitors, we can ascertain its relative potency, selectivity, and cellular activity, thereby providing a clear trajectory for its potential development.
The Competitors: Established PI3Kα Inhibitors
To provide a meaningful benchmark, we have selected two well-characterized PI3K inhibitors with distinct profiles:
-
Alpelisib (BYL719): An FDA-approved, potent, and highly selective α-isoform specific inhibitor. Its clinical validation provides a high bar for comparison.
-
Taselisib (GDC-0032): A potent pan-PI3K inhibitor with activity against all Class I isoforms, though with a degree of preference for α, β, and δ over γ. It serves as a benchmark for assessing isoform selectivity.
Comparative Data at a Glance
The following table summarizes the established inhibitory activities of our benchmark compounds and provides a template for the data we aim to generate for 2-Methylimidazo[1,2-a]pyridin-5-amine.
| Compound | Target | Biochemical IC50 (nM) | Cell-Based IC50 (nM) (e.g., in MCF-7 cells) |
| Alpelisib (BYL719) | PI3Kα | 5 | ~250 |
| Taselisib (GDC-0032) | Pan-PI3K (α,β,γ,δ) | α: 1.1, β: 2.9, γ: 1.2, δ: 0.2 | ~300 |
| 2-Methylimidazo[1,2-a]pyridin-5-amine | PI3K (To be determined) | To be determined | To be determined |
Experimental Design: A Step-by-Step Guide to Benchmarking
The following sections detail the experimental protocols necessary to conduct a rigorous comparison of 2-Methylimidazo[1,2-a]pyridin-5-amine with Alpelisib and Taselisib.
Workflow for Inhibitor Benchmarking
Caption: A workflow for benchmarking novel inhibitors.
Protocol 1: In Vitro PI3K Kinase Activity Assay (Biochemical)
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute purified recombinant human PI3Kα, β, γ, and δ enzymes to the desired concentration in kinase buffer.
-
Prepare a substrate solution containing PIP2 (phosphatidylinositol (4,5)-bisphosphate) and ATP.
-
Prepare a detection mix containing a biotinylated PIP3 product tracer and a europium-labeled anti-GST antibody (assuming a GST-tagged kinase).
-
-
Compound Preparation:
-
Create a 10-point serial dilution of 2-Methylimidazo[1,2-a]pyridin-5-amine, Alpelisib, and Taselisib in DMSO, starting at a high concentration (e.g., 1 mM).
-
-
Assay Procedure:
-
Add 2 µL of the compound dilutions to the wells of a 384-well assay plate.
-
Add 4 µL of the kinase/substrate solution to each well.
-
Incubate for 60 minutes at room temperature to allow the kinase reaction to proceed.
-
Add 4 µL of the detection mix to stop the reaction.
-
Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader.
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay
Rationale: This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on PI3K signaling. The MCF-7 breast cancer cell line, which harbors a activating mutation in PIK3CA, is a suitable model.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Plating:
-
Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture media.
-
Replace the media in the cell plates with the media containing the compounds.
-
-
Incubation:
-
Incubate the plates for 72 hours.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Plot the percentage of viable cells against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Western Blot for Pathway Modulation
Rationale: This experiment confirms that the observed anti-proliferative effects are due to the inhibition of the PI3K pathway. This is achieved by measuring the phosphorylation status of Akt, a key downstream substrate of PI3K.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compounds at various concentrations (e.g., 0.1x, 1x, and 10x the proliferation IC50) for 2 hours.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
-
Visualizing the PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Conclusion and Forward Look
This guide outlines a comprehensive strategy for the initial benchmarking of 2-Methylimidazo[1,2-a]pyridin-5-amine against known PI3K inhibitors. The successful execution of these experiments will provide critical data on its potency, selectivity, and cellular efficacy. These findings will be instrumental in determining the future trajectory of this compound in the drug discovery pipeline and will inform the design of next-generation imidazo[1,2-a]pyridine-based inhibitors. The broader biological activities of this scaffold, including its potential as an anti-inflammatory or antimicrobial agent, may also warrant further investigation.[7][8]
References
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- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives | MDPI [mdpi.com]
Illuminating the Mechanism: A Comparative Guide to Confirming 2-Methylimidazo[1,2-a]pyridin-5-amine Target Engagement
In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target are paramount. This critical step transforms a promising compound from a mere observation of a cellular phenotype to a tool for precise therapeutic intervention.[1][2] This guide provides a comprehensive comparison of leading experimental methodologies for confirming the target engagement of novel compounds, using the promising scaffold, 2-Methylimidazo[1,2-a]pyridin-5-amine, as a central case study. While the imidazo[1,2-a]pyridine core is present in numerous biologically active agents with activities ranging from antitubercular to anticancer, the specific molecular targets of many derivatives, including 2-Methylimidazo[1,2-a]pyridin-5-amine, remain to be fully elucidated.[3][4][5][6][7][8][9]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to provide a deeper understanding of the causality behind experimental choices, ensuring that the described methodologies are self-validating and grounded in established scientific principles.
The Quest for the Target: An Overview of Methodologies
Confirming that a compound interacts with its intended molecular target within a cellular environment is a foundational step in drug discovery.[10] A multi-faceted approach, combining direct biophysical measurements with functional cellular assays, provides the most robust evidence of a drug's mechanism of action. Here, we will explore and compare three powerful techniques for target identification and engagement confirmation: the Cellular Thermal Shift Assay (CETSA®), Photoaffinity Labeling (PAL), and Affinity-Based Chemical Proteomics.
Diagram: General Workflow for Target Engagement Confirmation
Caption: A generalized workflow for identifying and confirming the molecular target of a novel compound.
Cellular Thermal Shift Assay (CETSA®): Monitoring Ligand-Induced Stabilization
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in a cellular context.[11] It operates on the principle that the binding of a ligand, such as 2-Methylimidazo[1,2-a]pyridin-5-amine, can alter the thermal stability of its target protein.[11][12][13][14][15] This change in stability is then detected by measuring the amount of soluble protein remaining after heat treatment.[16]
Experimental Rationale & Causality
The core principle of CETSA is that a protein's melting temperature (Tm), the temperature at which half of the protein population is denatured, will increase upon the binding of a stabilizing ligand. This is because the ligand-bound state is thermodynamically more stable than the unbound state, requiring more thermal energy to unfold. This label-free approach allows for the investigation of target engagement with unmodified compounds in a native cellular environment, including intact cells and even tissues.[11][12][17]
Comparative Methodologies: CETSA vs. Alternatives
| Feature | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling (PAL) | Affinity-Based Chemical Proteomics |
| Principle | Ligand-induced thermal stabilization of the target protein.[11][12][13][14][15] | Covalent cross-linking of a photoreactive probe to its target upon light activation.[18][19][20][21][22] | Capture of target proteins by an immobilized ligand or a broad-spectrum inhibitor matrix.[23][24][25][26] |
| Compound Modification | Not required.[12] | Requires synthesis of a photoreactive probe.[18][19] | May require immobilization of the compound of interest. |
| Throughput | Can be adapted for high-throughput screening.[13][27][28] | Lower throughput, often used for target validation. | Moderate to high throughput. |
| Cellular Context | Applicable in cell lysates, intact cells, and tissues.[11][17] | Can be performed in vitro and in living cells.[19] | Typically performed with cell lysates.[23][26] |
| Information Gained | Target engagement, cellular permeability (in intact cells). | Direct identification of binding partners. | Identification of binding partners, relative binding affinities. |
| Limitations | Not all ligand binding events result in a measurable thermal shift.[29] | Probe synthesis can be challenging; potential for non-specific labeling. | May miss transient or weak interactions; potential for non-specific binding to the matrix.[23] |
Experimental Protocol: High-Throughput CETSA for 2-Methylimidazo[1,2-a]pyridin-5-amine
This protocol outlines a high-throughput CETSA experiment to identify potential targets of 2-Methylimidazo[1,2-a]pyridin-5-amine in a human cancer cell line (e.g., HEK293).
-
Cell Culture and Treatment:
-
Culture HEK293 cells to 80-90% confluency.
-
Harvest and resuspend cells in a suitable buffer.
-
Dispense cells into a 384-well PCR plate.
-
Add 2-Methylimidazo[1,2-a]pyridin-5-amine at various concentrations (and a DMSO control) to the wells.
-
Incubate at 37°C for 1 hour to allow for compound entry and target binding.[28]
-
-
Thermal Challenge:
-
Heat the plate in a thermocycler for 3.5 minutes across a temperature gradient (e.g., 40-70°C).[28]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release soluble proteins.
-
Separate the aggregated proteins from the soluble fraction by centrifugation.
-
Quantify the amount of a specific protein of interest in the soluble fraction using an antibody-based detection method like an enzyme-linked immunosorbent assay (ELISA) or a proximity ligation assay (e.g., AlphaScreen).[15]
-
Hypothetical Data Presentation
Table 1: Thermal Shift Data for a Putative Kinase Target of 2-Methylimidazo[1,2-a]pyridin-5-amine
| Concentration of Compound (µM) | Apparent Tm (°C) | ΔTm (°C) |
| 0 (DMSO) | 52.3 | 0 |
| 1 | 54.1 | 1.8 |
| 10 | 58.7 | 6.4 |
| 100 | 60.2 | 7.9 |
Diagram: CETSA Principle
Caption: The principle of Cellular Thermal Shift Assay (CETSA).
Photoaffinity Labeling (PAL): Covalently Capturing the Target
Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify the direct binding partners of a small molecule.[18][19][20][21][22] This method involves the synthesis of a photoaffinity probe, which is a modified version of the compound of interest (e.g., 2-Methylimidazo[1,2-a]pyridin-5-amine) that incorporates a photoreactive group and a reporter tag.[18]
Experimental Rationale & Causality
The photoaffinity probe is designed to retain its binding affinity for the target protein. Upon irradiation with UV light, the photoreactive group is converted into a highly reactive species that forms a covalent bond with nearby amino acid residues of the target protein.[18][19] The reporter tag (e.g., biotin) then allows for the enrichment and subsequent identification of the labeled protein by mass spectrometry.
Experimental Protocol: Photoaffinity Labeling with a 2-Methylimidazo[1,2-a]pyridin-5-amine Probe
-
Probe Synthesis:
-
Synthesize a photoaffinity probe of 2-Methylimidazo[1,2-a]pyridin-5-amine containing a photoreactive group (e.g., a diazirine) and a biotin tag.
-
-
Cellular Labeling:
-
Incubate target cells with the photoaffinity probe.
-
Irradiate the cells with UV light to induce covalent cross-linking.
-
-
Enrichment and Identification:
-
Lyse the cells and enrich the biotin-labeled proteins using streptavidin-coated beads.
-
Elute the captured proteins and identify them using mass spectrometry.
-
Diagram: Photoaffinity Labeling Workflow
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A Researcher's Guide to Ensuring Reproducibility in Bioassays of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
For researchers, scientists, and drug development professionals, the reproducibility of bioassay data is the cornerstone of scientific integrity and progress. This guide provides an in-depth technical comparison of potential bioassay formats for evaluating the biological activity of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. While specific bioassay data for this compound is not extensively published, the broader family of imidazo[1,2-a]pyridine derivatives has well-documented activities, primarily as kinase inhibitors and antimicrobial agents. This guide will, therefore, focus on the most probable assays for this compound, offering a framework for robust and reproducible experimentation.
The Challenge of Bioassay Reproducibility
Bioassays, by their nature, are subject to variability. Unlike simple chemical reactions, they involve complex biological systems with numerous potential sources of fluctuation.[1] These can range from the obvious, such as operator error, to the subtle, like minor variations in reagent lots or cell passage numbers.[2] Ensuring that an assay is reproducible—both within and between laboratories—is paramount for validating scientific findings and making confident decisions in drug development.[3]
This guide will explore two likely avenues of biological activity for 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride: kinase inhibition and antimicrobial effects. For each, we will compare common assay formats, delve into the critical parameters that govern their reproducibility, and provide standardized protocols to serve as a starting point for your investigations.
Section 1: Kinase Inhibition Assays
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[4] Many derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[5][6] Therefore, a primary avenue for investigating the bioactivity of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride would be through kinase inhibition assays.
The PI3K/Akt/mTOR Signaling Pathway
This pathway is a key signaling cascade that translates extracellular signals into cellular responses. Understanding the potential points of inhibition is crucial for designing and interpreting kinase assays.
Caption: The PI3K/Akt/mTOR signaling pathway.
Comparison of Kinase Assay Formats
The choice of assay format is a critical determinant of reproducibility, throughput, and physiological relevance. Below is a comparison of two common approaches for assessing kinase inhibitors.
| Feature | Biochemical Assay (e.g., TR-FRET) | Cell-Based Assay (e.g., Phosphorylation Assay) |
| Principle | Measures direct inhibition of a purified kinase enzyme. | Measures the inhibition of kinase activity within a living cell. |
| Reproducibility | Generally high, with fewer biological variables. | Can be more variable due to cell health, passage number, and confluency. |
| Throughput | High, suitable for screening large compound libraries.[7] | Lower to medium, more complex workflow. |
| Physiological Relevance | Lower, lacks cellular context (e.g., membrane permeability, off-target effects). | Higher, accounts for cellular uptake and metabolism of the compound. |
| Cost | Can be high due to purified enzymes and proprietary reagents. | Can be lower in terms of reagents, but higher in labor and cell culture costs. |
| Data Interpretation | Provides direct IC50 on the enzyme. | Provides cellular IC50, reflecting a combination of factors. |
Experimental Protocol: TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for high-throughput screening due to their robustness and sensitivity.
Principle: This homogeneous assay measures the phosphorylation of a substrate by a kinase. A europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor in close proximity to a fluorescent acceptor on the substrate, resulting in a FRET signal.
Caption: General workflow for a TR-FRET kinase assay.
Step-by-Step Protocol (Example for a PI3Kα assay):
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50mM HEPES, pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[8]
-
Serially dilute the test compound (2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride) in DMSO, then further dilute in kinase buffer.
-
Prepare a solution of PI3Kα enzyme and the lipid substrate in kinase buffer.
-
Prepare an ATP solution in water.
-
-
Kinase Reaction:
-
In a 384-well plate, add 0.5 µL of the diluted inhibitor or vehicle (DMSO).[8]
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the reaction by adding 0.5 µL of ATP solution.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader (luminescence or TR-FRET).
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Plot the data and fit to a dose-response curve to determine the IC50 value.
-
Ensuring Reproducibility in Kinase Assays:
-
Enzyme Quality: Use highly purified, well-characterized enzyme preparations. Lot-to-lot variability in enzyme activity can be a major source of irreproducibility.
-
ATP Concentration: Since many kinase inhibitors are ATP-competitive, the concentration of ATP in the assay will directly affect the measured IC50.[10] Assays should be performed at a consistent ATP concentration, ideally close to the Michaelis constant (Km) of the enzyme.
-
Reagent Stability: Ensure all reagents, especially ATP and the enzyme, are properly stored and handled to prevent degradation.
-
Assay Controls: Include appropriate positive (no inhibitor) and negative (no enzyme) controls on every plate to monitor assay performance.
-
Instrumentation: Regular calibration and maintenance of liquid handlers and plate readers are essential for minimizing variability.
Section 2: Antimicrobial Susceptibility Assays
The imidazo[1,2-a]pyridine scaffold is also found in compounds with significant antimicrobial activity.[11] Therefore, it is prudent to evaluate 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride for its ability to inhibit the growth of various microorganisms.
Comparison of Antimicrobial Susceptibility Testing (AST) Methods
The choice of AST method depends on the desired information (qualitative vs. quantitative) and the required throughput.
| Feature | Broth Microdilution | Agar Disk Diffusion |
| Principle | Determines the minimum inhibitory concentration (MIC) in a liquid growth medium.[12] | Measures the zone of growth inhibition around a compound-impregnated disk on an agar plate. |
| Reproducibility | Generally considered the "gold standard" for quantitative susceptibility testing.[2] However, inter-laboratory variability can still be significant.[3] | Can be more variable due to factors like agar depth, inoculum density, and disk potency. |
| Throughput | High, especially with 96- or 384-well plates. | Lower, more labor-intensive. |
| Data Output | Quantitative (MIC value).[12] | Qualitative (susceptible, intermediate, resistant) or semi-quantitative (zone diameter). |
| Cost | Can be more expensive due to the need for multiple concentrations. | Generally less expensive. |
Experimental Protocol: Broth Microdilution Assay
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[13]
Principle: A standardized inoculum of the test organism is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are examined for visible growth.
Caption: General workflow for a broth microdilution assay.
Step-by-Step Protocol:
-
Reagent and Inoculum Preparation:
-
Prepare a stock solution of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride in a suitable solvent (e.g., water or DMSO).
-
Prepare serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[12]
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[14]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[12]
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
-
-
Data Acquisition and Interpretation:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
A reading mirror or a plate reader can be used to aid in the determination of the endpoint.
-
Ensuring Reproducibility in Antimicrobial Assays:
-
Standardized Protocols: Adherence to established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) is crucial for inter-laboratory reproducibility.[5]
-
Inoculum Preparation: The density of the starting bacterial culture must be tightly controlled, as it significantly impacts the MIC value. The use of a McFarland standard or spectrophotometric methods is recommended.
-
Growth Medium: The composition of the growth medium, including pH and cation concentration, can affect the activity of some antimicrobial agents. Use of standardized media like CAMHB is essential.
-
Incubation Conditions: Temperature, time, and atmospheric conditions must be consistent between experiments.
-
Quality Control Strains: Regularly test reference strains with known MIC values (e.g., E. coli ATCC 25922 and S. aureus ATCC 29213) to ensure the validity of the assay.[15]
Conclusion
While the specific biological activity of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride requires empirical determination, the existing literature on related compounds strongly suggests that kinase inhibition and antimicrobial assays are the most logical starting points. Reproducibility in these assays is not a matter of chance, but a result of meticulous planning, standardized procedures, and a deep understanding of the variables that can influence the outcome.
By carefully selecting the appropriate assay format, rigorously controlling experimental parameters, and including the necessary quality controls, researchers can generate reliable and reproducible data. This guide provides a framework for these endeavors, enabling confident characterization of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride and contributing to the advancement of drug discovery and development.
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. 2023 Jun 14. [Link]
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A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies. 2014 Jun 1; 12(5): 269–280. [Link]
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PI3Kα (p110α/p85) Assay Kit. BPS Bioscience. [Link]
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Agreement of Quantitative and Qualitative Antimicrobial Susceptibility Testing Methodologies: The Case of Enrofloxacin and Avian Pathogenic Escherichia coli. Front Vet Sci. 2020 Sep 16;7:573. [Link]
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N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine. PubChem. [Link]
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High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLoS One. 2018 Jul 10;13(7):e0200123. [Link]
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5-Chloranyl-4-Imidazo[1,2-A]pyridin-3-Yl-N-(5-Methyl-1-Piperidin-4-Yl-Pyrazol-4-Yl)pyrimidin-2-Amine. PubChem. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The handling and disposal of novel chemical entities like 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride demand a meticulous and informed approach. This guide provides a procedural framework grounded in established safety protocols to manage the waste of this compound, ensuring the protection of personnel and the environment.
Hazard Profile and Immediate Safety Precautions
2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride is classified as a substance that requires careful handling. Understanding its hazard profile is the first step in ensuring safe disposal.
Known Hazards:
-
Harmful if swallowed [1].
Due to these potential hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) and in a controlled environment.
| Required Personal Protective Equipment (PPE) |
| Eye Protection: Safety glasses with side-shields or goggles[1]. |
| Hand Protection: Chemical-resistant gloves (inspect before use)[2][4][5]. |
| Body Protection: Laboratory coat[6]. |
| Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If dust or aerosols may be generated, an air-purifying respirator may be necessary[1][2][4]. |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride is to treat it as hazardous chemical waste. It must not be disposed of down the drain or in regular trash[6][7][8]. The primary method of disposal is through a licensed hazardous waste management company, which will typically involve chemical incineration[5][7][9].
The following diagram outlines the decision-making process for proper waste management.
Caption: Disposal workflow for 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride.
Protocol 1: Disposal of Solid Waste
-
Segregation: Do not mix 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[6][10].
-
Containment: Carefully transfer any unused solid compound or grossly contaminated materials (e.g., weighing paper, contaminated gloves) into a designated, chemically resistant hazardous waste container with a secure lid[2][11].
-
Labeling: Immediately label the container with a hazardous waste tag. The label must include the full chemical name ("2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride"), any known CAS number, the words "Hazardous Waste," and a clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")[6][11][12].
-
Storage: Keep the waste container tightly closed and store it in a designated satellite accumulation area[2][8][12]. This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong bases, and acids[6][13].
-
Disposal: Arrange for the container to be collected by your institution's EHS department or a licensed professional waste disposal service[6][9][10].
Protocol 2: Decontamination of Glassware and Equipment
-
Initial Rinse: Perform an initial rinse of the contaminated glassware or equipment with a suitable solvent (e.g., methanol, ethanol, or water). This first rinseate is considered hazardous waste.
-
Collect Rinseate: Collect the first rinseate in a designated hazardous waste container for liquid chemical waste[8]. For highly toxic compounds, the first three rinses should be collected[8]. Given the "Harmful if swallowed" classification, collecting at least the first rinse is a prudent measure.
-
Labeling: Label the liquid waste container appropriately, as described in Protocol 1, Step 3.
-
Subsequent Cleaning: After the initial hazardous rinse is collected, the glassware can typically be washed using standard laboratory procedures.
-
Empty Containers: Original product containers must be thoroughly emptied. The first rinse of the empty container must be collected and disposed of as hazardous waste[8]. After rinsing, the container can often be disposed of through normal lab glass recycling, but institutional policies may vary.
Spill Management
Accidental spills should be handled immediately by trained personnel equipped with appropriate PPE.
For a Dry Spill (Solid Powder):
-
Alert Personnel: Notify others in the immediate area of the spill[2].
-
Secure Area: Restrict access to the spill area.
-
Cleanup: Gently sweep or scoop the solid material to avoid generating dust. Use dry cleanup procedures[2]. A vacuum cleaner equipped with a HEPA filter may be used if available and appropriate[2].
-
Containment: Place the spilled material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container[2].
-
Decontamination: After the bulk of the material is removed, decontaminate the area by washing it down with large amounts of water. Prevent runoff from entering drains if possible[2].
For a Wet Spill (Solution):
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to soak up the spill[9].
-
Collection: Carefully scoop or shovel the absorbent material into a designated hazardous waste container[2].
-
Decontamination: Wash the spill area thoroughly with soap and water[2].
In the event of a large spill or if you are unsure how to proceed, contact your institution's EHS office or emergency services immediately[2].
By adhering to these systematic procedures, researchers can manage the disposal of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride with confidence, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 2-Methylimidazo[1,2-a]pyridin-6-amine Safety D
- Methyl-d3-amine HCl Safety D
- 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride Product Page. Sigma-Aldrich.
- 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride AldrichCPR Safety Inform
- Aromatic Amine DECONtamination Solution Safety D
- Pyridine hydrochloride Safety D
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid Safety D
- Amine Disposal For Businesses. Collect and Recycle.
- TCO-amine HCl salt Safety D
- 5-Methylimidazo[1,2-a]pyridine, HCl Safety D
- C-imidazo[1,5-A]pyridin-1-YL-methylamine hydrochloride Safety D
- Proper Disposal Procedures for Florfenicol Amine (hydrochloride). Benchchem.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Hazardous Waste Disposal Guide. Dartmouth College.
- C-(8-methyl-imidazo[1,2-A]pyridin-2-YL)
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
Welcome to a comprehensive guide on the safe handling of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. In drug discovery and development, our primary goal is innovation, but our foundational responsibility is safety. This document moves beyond a simple checklist to provide a deep, experience-driven understanding of why specific personal protective equipment (PPE) and handling strategies are critical when working with this heterocyclic amine. Our protocols are designed as self-validating systems to ensure your protection and the integrity of your research.
Immediate Safety Briefing: Hazard Identification
Before handling 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, it is imperative to understand its hazard profile. This compound is classified under the Globally Harmonized System (GHS) with the GHS07 "Exclamation mark" pictogram, indicating it can cause less severe hazards.[1]
Key hazards include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Potential for Harm if Swallowed (H302): May be harmful if ingested.[2]
-
Potential for Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation.[2][3]
This substance is a solid, meaning the primary routes of exposure are through inhalation of dust particles, direct skin contact, and eye contact from airborne particles or accidental splashes.[2] Our PPE strategy is therefore built around creating robust barriers against these exposure routes.
The Core Directive: Baseline PPE for All Operations
Regardless of the quantity or procedure, a non-negotiable baseline of PPE must be employed whenever there is a potential for exposure to 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride. This is your "always-on" protocol.
-
Laboratory Coat: A clean, properly fitting lab coat that covers your arms is mandatory.[4] Its function is to protect your personal clothing and skin from contamination by dust or spills. Work clothes should be laundered separately from personal clothing.[5]
-
Chemical-Resistant Gloves: Wear appropriate gloves when handling the chemical, its containers, or contaminated surfaces.[2][6] Nitrile gloves are a common and effective choice for handling many chemicals, including acids and bases.[4] Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[6][7]
-
ANSI-Approved Safety Glasses: At a minimum, safety glasses with side shields (conforming to ANSI Z87 standard) must be worn at all times in the laboratory to protect against incidental dust or splashes.[6][8]
The causality here is simple: even seemingly minor tasks, like transporting a sealed container, carry a risk of accidental exposure. Adhering to this baseline ensures a fundamental level of protection is always in place.
Task-Specific PPE Escalation: A Risk-Based Approach
Different laboratory procedures carry different levels of risk. Weighing a few milligrams of a solid presents a lower aerosolization risk than transferring hundreds of grams. The following table outlines how to escalate your PPE based on the specific task.
| Task / Scale | Engineering Control | Eye/Face Protection | Respiratory Protection | Rationale |
| Storage & Transport (Closed Containers) | General Lab Ventilation | Safety Glasses with Side Shields | None Required | Low risk of exposure. Protection is for incidental spills or container failure. |
| Weighing & Aliquoting (mg scale) | Chemical Fume Hood or Ventilated Balance Enclosure | Safety Glasses with Side Shields | None required if engineering controls are used properly. | The primary risk is the generation of fine dust. A fume hood or enclosure captures dust at the source, minimizing inhalation risk.[2][9] |
| Solution Preparation & Transfers (Small Scale, <100 mL) | Chemical Fume Hood | Chemical Splash Goggles | None required if performed in a fume hood. | The risk shifts from dust inhalation to splashes. Goggles provide a full seal around the eyes, offering superior protection compared to safety glasses.[8] |
| Large-Scale Reactions & Transfers (>100 mL) | Chemical Fume Hood | Chemical Splash Goggles and a Full-Face Shield | Air-purifying respirator may be necessary as a secondary precaution or if engineering controls are insufficient.[2][8] | The increased volume elevates the risk of significant splashes to the entire face. A face shield protects the face and neck.[8][10] Respiratory protection is a crucial backup. |
| Spill Cleanup | N/A | Chemical Splash Goggles and Face Shield | Air-Purifying Respirator with combination (US) or ABEK (EU) cartridges.[2] | Spills can generate significant dust. The highest level of respiratory and facial protection is required to safely manage the cleanup. |
Workflow for PPE Selection
The decision to use specific PPE should be a conscious, logical process, not a matter of habit. The following diagram illustrates a standard decision-making workflow for handling chemical solids like 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Handling and Disposal
Safe Handling and Operations
-
Preparation: Before any work, read the Safety Data Sheet (SDS) and ensure you are familiar with the hazards.[4][10] Locate the nearest eyewash station and safety shower.[10]
-
Ventilation: All procedures that involve open handling of the solid or its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][4][6]
-
Avoidance of Dust: Handle the solid carefully to avoid creating dust.[2][5] Use techniques like gently scooping instead of pouring from a height.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[5][11] Always wash your hands thoroughly with soap and water after handling the chemical, even if you wore gloves.[5][10]
Spill Response
-
Minor Spill: For a small, contained spill, ensure you are wearing your full task-appropriate PPE (including respiratory protection if necessary). Gently sweep or scoop the solid material into a labeled container for hazardous waste.[5] Avoid dry sweeping that creates dust.
-
Major Spill: Evacuate the immediate area and alert your supervisor and institutional safety office.[5] Do not attempt to clean up a large spill without specialized training and equipment.
Disposal of Contaminated PPE and Chemical Waste
-
PPE Doffing: Remove PPE in an order that minimizes cross-contamination. A common procedure is to first remove gloves (using a proper peeling technique), then the face shield/goggles, and finally the lab coat.
-
Waste Segregation: Dispose of contaminated single-use items like gloves and wipes in a designated hazardous waste container.[4]
-
Chemical Waste: All surplus chemical and empty containers must be disposed of as hazardous waste according to local, regional, and national regulations.[3][11] Do not pour chemical waste down the drain.[4]
By integrating these safety and logistical protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the groundbreaking work you perform.
References
- 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride AldrichCPR | Sigma-Aldrich. (n.d.).
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Safety Data Sheet. (n.d.). C/D/N Isotopes, Inc. / Toxyscan, Inc.
- 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride AldrichCPR | Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Pyridine hydrochloride. (2025, December 19). Fisher Scientific.
- 2-Methylimidazole - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- SAFETY DATA SHEET - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. (2025, December 20). Fisher Scientific.
- Safety Guidelines for Handling Chemicals. (n.d.). HPE Support.
- What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial.
- Safe Laboratory Practices. (2015, October 29). Harvey Mudd College Department of Chemistry.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- MSDS of C-imidazo[1,5-A]pyridin-1-YL-methylamine hydrochloride. (n.d.). Capot Chemical.
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - NIH.
- MSDS of C-(8-methyl-imidazo[1,2-A]pyridin-2-YL)-methylamine dihydrochloride. (n.d.). Capot Chemical.
- CBH Guidelines for Lab Safety. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
